molecular formula C15H32N6O4 B1416628 H-Orn-Orn-Orn-OH CAS No. 40681-82-1

H-Orn-Orn-Orn-OH

Katalognummer: B1416628
CAS-Nummer: 40681-82-1
Molekulargewicht: 360.45 g/mol
InChI-Schlüssel: SHMVFFURFKJDHA-SRVKXCTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

H-Orn-Orn-Orn-OH, also known as Tri-L-ornithine or Triornithine, is a linear peptide composed of three L-ornithine residues with the CAS registry number 40681-82-1 . Its molecular formula is C15H32N6O4 and it has a molecular weight of 420.5 g/mol . As an oligomer of the non-proteinogenic amino acid ornithine, this compound serves as a crucial building block in biochemical research. Ornithine itself is a key metabolite at the crossroads of multiple pathways, most notably the urea cycle where it acts as a carrier for the disposal of excess nitrogen . Researchers are increasingly exploring poly-ornithine-based structures, such as H-Orn-Orn-Orn-OH, for the development of novel nanomedicines. Studies have shown that amphiphilic block copolymers derived from poly-ornithine can self-assemble into stable nanoparticles . These nanocarriers have demonstrated significant potential in preclinical models for ameliorating hyperammonemia, a condition of excess ammonia in the blood, by providing a sustained release of ornithine and thereby enhancing ammonia detoxification in the liver . The compound's mechanism of action in research settings is therefore multifaceted, stemming from its role as a precursor in metabolic pathways and its physicochemical properties that allow for the creation of advanced drug delivery systems. Its research applications are primarily focused on metabolic studies, liver function and disease models, and the innovative field of polymer-based therapeutics. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N6O4/c16-7-1-4-10(19)13(22)20-11(5-2-8-17)14(23)21-12(15(24)25)6-3-9-18/h10-12H,1-9,16-19H2,(H,20,22)(H,21,23)(H,24,25)/t10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMVFFURFKJDHA-SRVKXCTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCCN)C(=O)NC(CCCN)C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCN)C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the structure of H-Orn-Orn-Orn-OH

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure of H-Orn-Orn-Orn-OH

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of the tripeptide H-Orn-Orn-Orn-OH, also known as tri-ornithine. Composed of three L-ornithine residues, this molecule is of significant interest to researchers in drug development and materials science due to the unique properties conferred by the non-proteinogenic amino acid ornithine. This document details the fundamental chemical structure, physicochemical properties, a standard protocol for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), and the analytical techniques required for its structural verification and purification. The guide is intended for researchers, scientists, and professionals in the fields of peptide chemistry, biochemistry, and drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction to the Ornithine Monomer

To comprehend the structure and function of tri-ornithine, it is essential to first understand its constituent monomer, ornithine. Ornithine is a non-proteinogenic α-amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code for protein synthesis.[1] Its structure is similar to lysine, but with a side chain that is one methylene group shorter.[1][2]

Key structural features of L-ornithine include:

  • An α-carbon bonded to a carboxyl group (-COOH), an α-amino group (-NH2), a hydrogen atom, and a side chain.[3]

  • A three-carbon aliphatic side chain terminating in a δ-amino group (-NH2).[3]

  • This side chain amino group gives ornithine its basic character.

Ornithine is a critical intermediate in the urea cycle, where it facilitates the detoxification of ammonia in the liver.[1][2] In peptide engineering, the incorporation of ornithine can enhance stability against enzymatic degradation and improve overall bioactivity, making it a valuable component for therapeutic peptides.[4]

The Structure of H-Orn-Orn-Orn-OH (Tri-ornithine)

H-Orn-Orn-Orn-OH is a linear peptide formed by the linkage of three L-ornithine residues through peptide bonds. The "H-" at the N-terminus signifies a free amine group, and the "-OH" at the C-terminus indicates a free carboxyl group.

Chemical Structure and Nomenclature

The three ornithine units are connected sequentially. The carboxyl group of the first ornithine residue forms a peptide bond with the α-amino group of the second, and the carboxyl group of the second forms a peptide bond with the α-amino group of the third.

  • IUPAC Name: (2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid[5]

  • Molecular Formula: C15H32N6O4[5]

  • SMILES: C(CC(=O)NC(=O)O">C@@HN)CN[5]

Below is a diagram representing the chemical structure of H-Orn-Orn-Orn-OH.

Caption: Chemical structure of H-Orn-Orn-Orn-OH.

Physicochemical Properties

The properties of tri-ornithine are derived from its constituent amino acids. The presence of three primary amine groups in the side chains, in addition to the N-terminal amine, makes the peptide highly basic and hydrophilic.

PropertyValueSource
Molecular Formula C15H32N6O4[5]
Molecular Weight 376.46 g/mol Calculated
IUPAC Name (2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid[5]
Charge at pH 7 +3Calculated
Solubility High in aqueous solutionsInferred from structure

Synthesis and Purification

The synthesis of a well-defined peptide like H-Orn-Orn-Orn-OH is most reliably achieved through Solid-Phase Peptide Synthesis (SPPS). This methodology offers significant advantages in terms of purification and reaction efficiency compared to solution-phase synthesis.

The Rationale of Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The key principle is the use of temporary protecting groups on the α-amino group and permanent protecting groups on reactive side chains. This strategy ensures that peptide bond formation occurs exclusively at the desired location. For tri-ornithine, the δ-amino group of the ornithine side chain must be protected throughout the synthesis.

The general SPPS cycle involves three main steps:

  • Deprotection: Removal of the temporary Nα-protecting group (e.g., Fmoc or Boc).

  • Coupling: Activation of the incoming amino acid's carboxyl group and its reaction with the newly freed N-terminus of the resin-bound peptide.

  • Washing: Rinsing the resin to remove excess reagents and by-products.

This cycle is repeated for each amino acid in the sequence.

SPPS_Workflow Start Start: C-terminal Ornithine attached to Resin Deprotection1 Step 1: Nα-Deprotection (e.g., Piperidine for Fmoc) Start->Deprotection1 Wash1 Wash Resin Deprotection1->Wash1 Coupling1 Step 2: Couple 2nd Ornithine (Activate with HBTU/DIC) Wash1->Coupling1 Wash2 Wash Resin Coupling1->Wash2 Deprotection2 Step 3: Nα-Deprotection Wash2->Deprotection2 Wash3 Wash Resin Deprotection2->Wash3 Coupling2 Step 4: Couple 3rd Ornithine Wash3->Coupling2 Wash4 Wash Resin Coupling2->Wash4 FinalDeprotection Final Nα-Deprotection Wash4->FinalDeprotection Cleavage Step 5: Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) FinalDeprotection->Cleavage Precipitation Step 6: Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Step 7: Purify via RP-HPLC Precipitation->Purification Analysis Step 8: Characterize (MS, HPLC) Purification->Analysis End End: Pure H-Orn-Orn-Orn-OH Analysis->End

Caption: Workflow for Solid-Phase Peptide Synthesis of H-Orn-Orn-Orn-OH.

Experimental Protocol: Fmoc-SPPS of H-Orn-Orn-Orn-OH

This protocol describes the synthesis on a 0.1 mmol scale using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-Orn(Boc)-Wang resin

  • Fmoc-Orn(Boc)-OH

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Cold diethyl ether

Methodology:

  • Resin Swelling: Swell Fmoc-Orn(Boc)-Wang resin in DMF for 30 minutes.

  • First Deprotection:

    • Drain DMF. Add deprotection solution and agitate for 5 minutes.

    • Drain and add fresh deprotection solution. Agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Causality: The basic piperidine cleaves the acid-labile Fmoc group, exposing the α-amino group for the next coupling step.

  • Second Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-Orn(Boc)-OH (0.4 mmol), HBTU (0.38 mmol), and DIPEA (0.8 mmol) in DMF. Pre-activate for 2 minutes.

    • Add the activation mixture to the resin. Agitate for 1-2 hours.

    • Causality: HBTU is a highly efficient coupling reagent that converts the carboxylic acid into an activated ester, which rapidly reacts with the free amine on the resin to form a peptide bond. DIPEA acts as the base to facilitate the reaction.

  • Wash: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for the third and final ornithine residue.

  • Final Fmoc Deprotection: After the final coupling, perform the deprotection step (Step 2) one last time to remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Causality: The strong acid TFA cleaves the peptide from the Wang resin and simultaneously removes the acid-labile Boc protecting groups from the ornithine side chains. TIS is included as a scavenger to prevent side reactions with reactive carbocations generated during deprotection.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

    • Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Structural Characterization and Analysis

Rigorous analysis is required to confirm the identity and purity of the synthesized H-Orn-Orn-Orn-OH.

Analytical_Workflow Crude Crude Peptide Pellet Dissolve Dissolve in H₂O/Acetonitrile Crude->Dissolve HPLC_Purify Purification via Preparative RP-HPLC Dissolve->HPLC_Purify Collect Collect Fractions HPLC_Purify->Collect HPLC_Analyze Purity Check via Analytical RP-HPLC Collect->HPLC_Analyze MS_Analyze Identity Confirmation via Mass Spectrometry (MS) Collect->MS_Analyze Lyophilize Lyophilize Pure Fractions HPLC_Analyze->Lyophilize If >95% Pure MS_Analyze->Lyophilize If Correct Mass Final Pure H-Orn-Orn-Orn-OH Powder Lyophilize->Final

Caption: Analytical workflow for peptide purification and characterization.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight of the peptide.

  • Technique: Electrospray Ionization (ESI) is typically used for peptides.

  • Expected Result: The analysis should reveal a major ion peak corresponding to the protonated molecule [M+H]+. Given the three basic side chains and N-terminus, multiply charged ions like [M+2H]2+, [M+3H]3+, and [M+4H]4+ are also expected and are often more abundant.

Theoretical Mass Calculations:

  • [M+H]+: 377.47 m/z

  • [M+2H]2+: 189.24 m/z

  • [M+3H]3+: 126.49 m/z

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both purification (preparative) and purity assessment (analytical).

  • Technique: Reverse-Phase HPLC (RP-HPLC) with a C18 column is standard. A gradient of water and acetonitrile (both typically containing 0.1% TFA) is used for elution.

  • Expected Result: Due to its high polarity, H-Orn-Orn-Orn-OH will elute early in the gradient (i.e., at a low percentage of acetonitrile). A pure sample should show a single, sharp peak in the chromatogram. The retention time is a characteristic property under defined conditions.

Applications and Significance

Poly-ornithine peptides are explored for various biomedical applications. Their cationic nature at physiological pH allows them to interact with negatively charged molecules like nucleic acids (DNA, siRNA) and cell membranes. This property makes them candidates for:

  • Gene and Drug Delivery: As non-viral vectors for transfecting cells.

  • Antimicrobial Peptides: By disrupting the integrity of bacterial cell membranes.

  • Cell-Penetrating Peptides: To facilitate the cellular uptake of conjugated cargo molecules.

The study of well-defined oligomers like tri-ornithine provides fundamental insights into how chain length and charge density influence these biological activities.

References

  • BOC Sciences. (n.d.). Ornithine: Definition, Structure, Benefits, Sources and Uses.
  • Creative Proteomics. (n.d.). L-Ornithine: Properties, Functions, Metabolism and Detection.
  • McLuckey, S. A., & Reid, G. E. (n.d.). The ornithine effect in peptide cation dissociation. Journal of the American Society for Mass Spectrometry.
  • LifeTein. (2025, March 27). Unusual Amino Acids: Ornithine.
  • Zhang, Y., et al. (2025, April 30). Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26. ACS Synthetic Biology.
  • Aapptec Peptides. (n.d.). H-Orn-OH HCl, L-Ornithine hydrochloride salt, CAS 3184-13-2. Retrieved from [Link]

  • ChemBK. (n.d.). H-Orn-OH·HCl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-(-)-Ornithine. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Ornithine. Retrieved from [Link]

  • Loehr, A. M., et al. (n.d.). Enzymatic Tailoring of Ornithine in the Biosynthesis of the Rhizobium Cyclic Trihydroxamate Siderophore Vicibactin. Journal of Biological Chemistry.
  • National Center for Biotechnology Information. (n.d.). H-Orn-Orn-Orn-OH. PubChem Compound Database. Retrieved from [Link]

  • Martinelli, D., et al. (n.d.).
  • ResearchGate. (n.d.). Structure of the three positively charged amino acids: arginine, lysine and ornithine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-ornithine biosynthesis II. PubChem Pathway. Retrieved from [Link]

  • Yilmaz, O., et al. (n.d.). Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers. Polymers.

Sources

Technical Monograph: L-Ornithyl-L-ornithyl-L-ornithine (Tri-Ornithine)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Chemical Monograph Subject: Chemical Properties, Synthesis, and Biological Applications of (Orn)₃

Executive Summary

L-Ornithyl-L-ornithyl-L-ornithine (H-Orn-Orn-Orn-OH or H-Orn-Orn-Orn-NH₂), often abbreviated as (Orn)₃, is a cationic tripeptide composed of three non-proteinogenic L-ornithine residues.[1][2][3][] Unlike its structural analog L-lysine, L-ornithine contains a shortened side chain (three methylene groups vs. four), which imparts unique steric properties and enhanced resistance to tryptic degradation. This guide details the physicochemical architecture, solid-phase synthesis protocols, and application vectors for (Orn)₃ in drug delivery and antimicrobial research.

Physicochemical Architecture

Molecular Characteristics

The (Orn)₃ peptide is defined by its high cationic charge density at physiological pH. The absence of the


-amino group in standard genetic coding allows this peptide to evade standard proteolytic pathways, making it a robust "molecular ruler" for studying permease activity and a stable cationic tag.

Table 1: Physicochemical Profile of (Orn)₃

PropertyValue / DescriptionNotes
Molecular Formula

(Free Acid)
Amidated C-term adds

Molecular Weight ~360.46 g/mol Monoisotopic mass
Isoelectric Point (pI) > 11.0Highly Basic
Side Chain pKa ~10.5 - 10.8

-amino groups
Solubility High (Water, Ethanol)Hygroscopic solid
Charge at pH 7.4 +3 (Zwitterionic) or +4 (C-term Amide)Critical for membrane binding
Structural Homology & Stability

While L-lysine (Lys) is the standard for cationic residues, L-ornithine (Orn) offers a strategic advantage. The shortening of the side chain by one methylene group (


) reduces the entropic penalty of binding to anionic surfaces but maintains the high pKa required for protonation.
  • Proteolytic Stability: Trypsin and trypsin-like proteases specifically target the Lys/Arg side chains. (Orn)₃ is largely resistant to these enzymes, extending its half-life in serum-containing media compared to (Lys)₃.

Synthetic Methodology: Fmoc-SPPS Protocol[6]

Core Directive: The synthesis of ornithine-containing peptides requires rigorous side-chain protection to prevent lactamization . If the


-amino group is exposed while the 

-carboxyl is activated, the ornithine residue will cyclize to form a six-membered lactam (3-amino-piperidin-2-one), terminating the chain.
Reagents & Materials[6]
  • Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g) is recommended to eliminate the C-terminal negative charge, maximizing cationic potential.

  • Building Block: Fmoc-L-Orn(Boc)-OH. The Boc (tert-butyloxycarbonyl) group is essential as it is stable to base (piperidine) but labile to acid (TFA).

  • Coupling Agents: HBTU/DIEA or DIC/Oxyma (for reduced racemization).

Step-by-Step Protocol
  • Resin Swelling: Swell Rink Amide resin in DMF (Dimethylformamide) for 30 minutes.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
    • QC Check: Positive Kaiser Test (Blue beads) indicates free amines.

  • Coupling (The Critical Step):

    • Dissolve Fmoc-Orn(Boc)-OH (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF.

    • Pre-activation: Allow to react for 2-3 minutes before adding to resin to ensure carboxyl activation.

    • Incubate with resin for 45-60 minutes.

    • QC Check: Negative Kaiser Test (Colorless beads).

  • Repeat Cycle: Repeat deprotection and coupling for the remaining two Orn residues.

  • Cleavage & Global Deprotection:

    • Reagent: TFA/TIS/H₂O (95:2.5:2.5).

    • Time: 2–3 hours. The high acid concentration ensures removal of the stubborn side-chain Boc groups.

  • Precipitation: Precipitate filtrate in ice-cold diethyl ether. Centrifuge and lyophilize.

Synthesis Workflow Visualization

SPPS_Workflow Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Activate Activation (Fmoc-Orn(Boc)-OH + HBTU) Wash1->Activate Couple Coupling Reaction (45-60 min) Activate->Couple Check Kaiser Test Couple->Check Check->Deprotect Positive (Blue) Next Cycle Cleave Global Cleavage (TFA/TIS/H2O) Check->Cleave Negative (Clear) Sequence Complete Finish Lyophilized (Orn)3 Cleave->Finish

Figure 1: Solid-Phase Peptide Synthesis (SPPS) workflow for (Orn)₃ highlighting the iterative deprotection/coupling cycles and critical QC checkpoints.

Analytical Characterization

To validate the integrity of the synthesized tripeptide, the following analytical benchmarks must be met.

  • HPLC: A sharp single peak on a C18 reverse-phase column.

    • Note: Due to high polarity, (Orn)₃ elutes very early (low % Acetonitrile). Ion-pairing agents (e.g., 0.1% TFA or HFBA) are required for retention.

  • Mass Spectrometry (ESI-MS):

    • Expected

      
       Da.
      
    • Look for

      
       species due to multiple basic sites.
      
  • NMR (

    
    H): 
    
    • Distinct signals for

      
      -CH (4.0–4.5 ppm) and side chain methylene groups (
      
      
      
      ).
    • Absence of aromatic signals (unless Fmoc is not removed).

Biological Interface & Applications

Membrane Interaction Mechanism

(Orn)₃ acts as a minimal model for Cell-Penetrating Peptides (CPPs) . Its mechanism relies on electrostatic attraction to the anionic headgroups of the phospholipid bilayer.

  • Initial Binding: The positively charged

    
    -amines interact with negatively charged phosphates on the cell membrane.
    
  • Displacement: The peptide displaces divalent cations (

    
    ) that stabilize the membrane.
    
  • Perturbation: While (Orn)₃ is too short to span the bilayer, high local concentrations can induce transient defects or "carpet" effects, increasing permeability.

Biological Applications[7][8][9][10]
  • Antimicrobial Peptides (AMPs): (Orn)₃ serves as a control in AMP studies to distinguish between simple charge-based toxicity and structure-specific lysis (e.g., amphipathic helices).

  • Enzyme Substrates: It is a specific substrate for Ornithine Decarboxylase and specific oligopeptidases, used to assay enzyme kinetics in metabolic disorders involving the urea cycle.

  • Gene Delivery: As a polycation, (Orn)₃ can condense DNA, though less efficiently than longer poly-ornithines. It is often used as a linker in larger block co-polymers to facilitate endosomal escape.

References

  • PubChem. (2025).[5] L-Ornithine: Chemical Properties and Biological Data. National Library of Medicine. [Link]

  • Butrin, A., et al. (2022).[2][6] Determination of the pH dependence, substrate specificity, and turnovers of alternative substrates for human ornithine aminotransferase. Journal of Biological Chemistry. [Link]

Sources

Technical Guide: Triornithine Peptide Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solid-phase peptide synthesis (SPPS) and analytical characterization of triornithine peptides (


). While ornithine (Orn) is a non-proteinogenic amino acid homologous to lysine, its shorter side chain (three methylene groups vs. four in lysine) introduces specific steric and electronic considerations. Triornithine motifs are critical in the biosynthesis of hydroxamate siderophores (e.g., Fusarinine C, Desferrioxamine E) and as cationic scaffolds in antimicrobial peptide (AMP) engineering.

This document provides a self-validating protocol for synthesizing high-purity triornithine sequences, addressing specific challenges such as


-lactam formation and hydrophilic retention during purification.

Part 1: Strategic Planning & Reagent Selection

Protecting Group Strategy

The Fmoc/tBu strategy is the industry standard for ornithine synthesis due to its orthogonality.

  • 
    -Amino Protection:  Fmoc (Fluorenylmethyloxycarbonyl), labile to mild base (piperidine).
    
  • 
    -Side Chain Protection:  Boc (tert-butyloxycarbonyl), labile to strong acid (TFA).
    
  • Reagent: Fmoc-Orn(Boc)-OH .[1]

    • Why: Using Fmoc-Orn(Z)-OH or Fmoc-Orn(Alloc)-OH is reserved for cyclic peptide synthesis where side-chain anchoring is required. For linear triornithine, Boc ensures the side chain remains inert until final global deprotection.

Resin Selection

The choice of resin dictates the C-terminal functionality and the risk of diketopiperazine (DKP) formation.

Resin TypeC-TerminusSuitabilityTechnical Note
2-Chlorotrityl Chloride (2-CTC) Carboxyl (

)
High Steric bulk prevents DKP formation during the cleavage of the second residue. Allows cleavage of protected peptide fragments (1% TFA).
Wang Resin Carboxyl (

)
MediumRequires strong acid for cleavage. Higher risk of DKP if the sequence contains Pro/Gly.
Rink Amide Amide (

)
HighIdeal for AMPs where C-terminal amidation increases stability and cationicity.

Recommendation: Use 2-CTC resin for acid-terminal peptides to minimize aggregation and side reactions.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

Resin Loading (2-CTC Protocol)
  • Swelling: Place 2-CTC resin (0.5 g, ~1.6 mmol/g) in a fritted reaction vessel. Swell in dry DCM (10 mL) for 30 min.

  • Loading First Residue:

    • Dissolve Fmoc-Orn(Boc)-OH (1.2 eq relative to resin capacity) in DCM (not DMF, to prevent hydrolysis of the chloride).

    • Add DIPEA (4.0 eq).

    • Add solution to resin and agitate for 2 hours.[2]

  • Capping: Add MeOH (1 mL) to the reaction mixture and agitate for 15 min to cap unreacted chloride sites (converts them to methyl ether).

  • Washing: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[3]

Elongation Cycle (Iterative)

Repeat this cycle for the 2nd and 3rd Ornithine residues.

Step A: Fmoc Deprotection [4][5]

  • Reagent: 20% Piperidine in DMF (v/v) + 0.1 M HOBt (to suppress aspartimide formation, though less critical for Orn).

  • Procedure: Add solution (5 mL), agitate 3 min, drain. Add fresh solution, agitate 10 min, drain.

  • Wash: DMF (5x 1 min). Crucial to remove all piperidine to prevent premature removal of Fmoc on the next AA.

Step B: Coupling

  • Reagent: Fmoc-Orn(Boc)-OH (3.0 eq).

  • Activator: HCTU (2.9 eq) or DIC/Oxyma (3.0 eq).

  • Base: DIPEA (6.0 eq).

  • Solvent: DMF.

  • Procedure: Pre-activate AA/HCTU/DIPEA for 2 min. Add to resin.[3][4][5][6][7][8][9] Agitate for 45-60 min.

Step C: Monitoring (Kaiser Test)

  • Perform the Kaiser Test (Ninhydrin) after every coupling.

    • Blue Beads: Incomplete coupling (Free amines present).

      
      Recouple .
      
    • Colorless/Yellow Beads: Complete coupling.

      
      Proceed .
      
Workflow Visualization

SPPS_Workflow Start Resin-AA(1)-Fmoc Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Couple Coupling (Fmoc-Orn(Boc)-OH + HCTU + DIPEA) Wash1->Couple Wash2 Wash (DMF x3, DCM x3) Couple->Wash2 Test Kaiser Test Wash2->Test Recouple Double Coupling Test->Recouple Positive (Blue) Next Next Cycle / Cleavage Test->Next Negative (Colorless) Recouple->Couple

Figure 1: Iterative SPPS cycle for Triornithine synthesis. The Kaiser test serves as the critical "Go/No-Go" gate.

Part 3: Cleavage and Global Deprotection

Ornithine peptides are highly polar. The cleavage strategy must ensure complete removal of the Boc groups without modifying the Orn side chain.

Cleavage Cocktail

Prepare the Reagent K analog or standard TFA cocktail:

  • TFA (Trifluoroacetic acid): 95% (Cleavage & De-Boc)

  • TIS (Triisopropylsilane): 2.5% (Scavenger for t-butyl cations)

  • Water: 2.5% (Scavenger)

Protocol
  • Wash resin with DCM to remove DMF (DMF interferes with precipitation).

  • Add Cleavage Cocktail (10 mL per g resin).

  • Agitate for 2-3 hours at room temperature.

    • Note: Boc removal is fast, but 2-3 hours ensures equilibrium and prevents re-alkylation of the sensitive Orn side chains.

  • Filter resin and collect filtrate.[2][5]

  • Precipitation: Add filtrate dropwise into ice-cold Diethyl Ether (10x volume). Triornithine is extremely hydrophilic; if it does not precipitate well, evaporate TFA under

    
     stream first.
    
  • Centrifuge (3000 rpm, 5 min), decant ether, and resuspend in fresh ether (repeat 3x).

Part 4: Characterization & Analysis[10]

HPLC Analysis

Triornithine (


) is highly polar and basic. Standard C18 gradients often fail to retain it, leading to elution in the void volume.

Method A: Ion-Pairing RP-HPLC

  • Column: C18 (e.g., Phenomenex Jupiter or Agilent Zorbax), 5 µm, 300Å.

  • Mobile Phase A: Water + 0.1% HFBA (Heptafluorobutyric acid) .

    • Mechanism:[6][10][11][12][13][14] HFBA is a hydrophobic counter-ion that pairs with the positively charged Orn amines, increasing retention on the hydrophobic C18 phase.

  • Mobile Phase B: Acetonitrile + 0.1% HFBA.

  • Gradient: 0-30% B over 20 min (Shallow gradient required).

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Column: HILIC Amide or Bare Silica.

  • Mobile Phase: High organic start (90% ACN) to low organic.

  • Suitability: Excellent for separating deletion sequences (e.g., Di-Orn vs Tri-Orn).

Mass Spectrometry (ESI-MS)

Validate the molecular identity.

  • Formula:

    
     (Linear free base)
    
  • Monoisotopic Mass: 360.25 Da

  • Expected Ions:

    • 
       (Common due to high charge density)
      
Troubleshooting: -Lactam Formation

A common impurity in Ornithine synthesis is the formation of a


-lactam (cyclic amide) on the activated ester species, particularly if the 

-amine protection is lost or during slow couplings.

Lactam_Pathway Orn_Active Activated Ornithine (Side chain unprotected) Attack Intramolecular Nucleophilic Attack Orn_Active->Attack Slow Coupling Peptide Linear Peptide Orn_Active->Peptide + Amine (Fast) Lactam δ-Lactam Species (Dead End Product) Attack->Lactam -ROH

Figure 2: Competition between peptide coupling and intramolecular lactamization. Using Boc-protected side chains prevents this pathway.

References

  • BenchChem. (2025).[1][2] Fmoc-Orn(Boc)-OH: A Technical Guide to Safe Handling and Application in Peptide Synthesis. Retrieved from

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Retrieved from

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from

  • ResearchGate. (2020).[4] Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine. Retrieved from

  • Peptide.com. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from

Sources

Biological Functions and Therapeutic Engineering of Short Ornithine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ornithine Advantage

In the landscape of peptide therapeutics, the transition from canonical amino acids to non-proteinogenic residues represents a pivotal strategy for overcoming the "pharmacokinetic valley of death." Short ornithine (Orn) peptides occupy a unique functional niche. Structurally homologous to Lysine but lacking a specific tRNA, Ornithine retains the cationic charge essential for membrane interaction (


) while rendering the peptide backbone largely invisible to serum proteases like trypsin.

This guide analyzes the biological utility of short Orn-peptides, specifically focusing on their dual roles as protease-resistant antimicrobial agents and high-efficiency gene delivery vectors .

Physicochemical Basis of Function

The biological function of Orn-peptides is dictated by the subtle shortening of the side chain by one methylene group (


) compared to Lysine.
FeatureLysine (Lys, K)Ornithine (Orn, O)Functional Implication
Side Chain


Reduced steric flexibility; tighter packing in polyplexes.
pKa (Side Chain) ~10.5~10.5Retains strong cationic charge at physiological pH (7.4).
Proteolytic Fate Rapid degradation by Trypsin/ChymotrypsinHigh Resistance Substrate mismatch for catalytic triads of common serum proteases.
Natural Occurrence Ubiquitous (Proteinogenic)Non-proteinogenic (Urea Cycle Intermediate)Low immunogenicity; no interference with endogenous protein synthesis.

Antimicrobial Therapeutics: The "Stealth" Cationic Effect

Short Orn-peptides function as potent Antimicrobial Peptides (AMPs).[1] Unlike Arginine-rich peptides that are rapidly metabolized in the bloodstream, Orn-peptides maintain high local concentrations.

Mechanism of Action: Membrane Lysis & Biofilm Disruption

The cationic amine groups of Ornithine drive the initial electrostatic attraction to the negatively charged Lipopolysaccharides (LPS) of Gram-negative bacteria or Teichoic acids of Gram-positive bacteria.

  • Step 1 (Adsorption): Rapid binding to the bacterial outer envelope.

  • Step 2 (Displacement): Displacement of divalent cations (

    
    , 
    
    
    
    ) destabilizes the membrane.
  • Step 3 (Pore Formation): The hydrophobic backbone facilitates insertion, leading to "carpet" or "barrel-stave" pore formation, causing cytoplasmic leakage.

Case Study: Star-Shaped Poly(L-Ornithine) Recent studies demonstrate that star-shaped PLO architectures exhibit superior biofilm eradication capabilities against P. aeruginosa compared to linear analogs.[2] The star topology increases local charge density, effectively penetrating the extracellular polymeric substance (EPS) matrix of biofilms.

Experimental Protocol: MIC & Hemolysis Selectivity

This protocol validates the therapeutic window of a candidate Orn-peptide.

Phase A: Minimum Inhibitory Concentration (MIC)

  • Inoculum Prep: Dilute P. aeruginosa (ATCC 27853) to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Peptide Dosing: Prepare serial 2-fold dilutions of Orn-peptide (Range: 0.5 to 64

    
    g/mL) in 96-well plates.
    
  • Incubation: 18–24 hours at 37°C.

  • Readout: Measure OD600. MIC is the lowest concentration showing no visible growth.

Phase B: Hemolysis Assay (Toxicity)

  • Blood Prep: Wash human RBCs (hRBCs) 3x with PBS; resuspend to 4% v/v.

  • Exposure: Incubate hRBCs with peptide concentrations (up to 100x MIC) for 1 hour at 37°C.

  • Control: 1% Triton X-100 (Positive Control, 100% Lysis).

  • Calculation:

    
    
    
  • Validation: A viable drug candidate must have a Selectivity Index (

    
    ) > 10.
    

Gene Delivery: Poly-L-Ornithine (PLO) Vectors

Poly-L-Ornithine is a standard-bearer for non-viral gene transfection, particularly in neuronal and stem cell lines where viral vectors may induce toxicity.

The Proton Sponge & Condensation

PLO condenses nucleic acids (DNA/RNA) into compact nanoparticles (polyplexes) via electrostatic interaction.

  • Uptake: The net positive charge of the polyplex triggers adsorptive endocytosis.

  • Endosomal Escape: While PLO lacks the buffering capacity of Polyethylenimine (PEI), it is often coupled with endosomolytic domains or relies on membrane destabilization to release cargo before lysosomal degradation.

Protocol: Luciferase Transfection Efficiency

To quantify the gene delivery potency of a specific Orn-peptide sequence.

  • Complex Formation:

    • Mix pCMV-Luc plasmid DNA (1

      
      g) with Orn-peptide at varying N/P ratios (Nitrogen/Phosphate ratios: 5:1, 10:1, 20:1).
      
    • Incubate for 20 min at RT to form polyplexes.

  • Cell Treatment:

    • Seed HEK293T cells (

      
       cells/well).
      
    • Add polyplex solution to media (serum-free for first 4 hours).

  • Incubation: Replace with complete media; incubate for 48 hours.

  • Lysis & Detection:

    • Lyse cells using Reporter Lysis Buffer.

    • Add Luciferin substrate.

    • Measure luminescence (RLU) using a luminometer.

  • Normalization: Normalize RLU to total protein content (BCA assay).

Pharmacokinetics: The Proteolytic Shield

The most critical advantage of Ornithine substitution is the extension of serum half-life.

  • Trypsin Resistance: Trypsin cleaves exclusively at the C-terminal side of Lysine and Arginine. The shortened side chain of Ornithine does not fit the S1 binding pocket of Trypsin efficiently, reducing catalytic turnover by orders of magnitude.

  • Serum Stability Data: In studies of proline-rich antimicrobial peptides (e.g., Oncocin derivatives), substituting Arg with Orn extended the serum half-life from

    
     minutes to 
    
    
    
    minutes.

Visualizing the Biological Logic

The following diagram illustrates the divergent pathways of Ornithine peptides: the Lytic Pathway (Antimicrobial) and the Transfection Pathway (Gene Delivery), underpinned by their resistance to proteolysis.

OrnithinePathways cluster_Stability Pharmacokinetic Stability cluster_Function Biological Mechanisms OrnPeptide Short Ornithine Peptide (Cationic, Non-Canonical) Serum Serum Exposure OrnPeptide->Serum Bacteria Bacterial Membrane (Negatively Charged) OrnPeptide->Bacteria DNA Plasmid DNA/RNA OrnPeptide->DNA Protease Trypsin/Proteases Serum->Protease Resistance No Cleavage (Steric Mismatch) Protease->Resistance Orn vs Lys HalfLife Extended Half-Life (>3 Hours) Resistance->HalfLife HalfLife->Bacteria Therapeutic Conc. HalfLife->DNA Vector Stability Displacement Displace Mg2+/Ca2+ Bacteria->Displacement Lysis Membrane Lysis (Cell Death) Displacement->Lysis Polyplex Polyplex Formation (Condensation) DNA->Polyplex Endocytosis Cellular Uptake Polyplex->Endocytosis Expression Gene Expression Endocytosis->Expression

Figure 1: Mechanistic flow of Ornithine peptides highlighting the critical role of protease resistance in enabling both antimicrobial and gene delivery functions.

References

  • Star-Shaped Poly(L-Ornithine)s for Biofilm Disruption Source: Wiley / PubMed Title: Unnatural Amino-Acid-Based Star-Shaped Poly(l-Ornithine)s as Emerging Long-Term and Biofilm-Disrupting Antimicrobial Peptides URL:[Link]

  • Proteolytic Stability of Ornithine Peptides Source: NIH / PMC Title: Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum URL:[Link]

  • Poly-L-Ornithine in Gene Delivery Source: NIH / PubMed Title: Poly-L-ornithine-mediated transformation of mammalian cells URL:[Link]

  • Antimicrobial Peptide Mechanisms Source: MDPI Title: Plant Antimicrobial Peptides: Insights into Structure-Function Relationships for Practical Applications URL:[Link]

  • Peptide Redesign for Stability Source: bioRxiv Title: D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides URL:[3][Link]

Sources

Cationic Ornithine Oligomers: Mechanisms of Cellular Entry, Cargo Delivery, and Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical and biological behaviors of ornithine oligomers (Oligo-L-Ornithine) and polymers (Poly-L-Ornithine, PLO) in cellular environments. Unlike their proteinogenic counterparts (Lysine and Arginine), ornithine-based constructs offer unique advantages in protease stability and tunable cationic charge density. This document details their mechanism of cellular entry, their application in nucleic acid delivery (transfection), and the critical balance between membrane permeation and cytotoxicity.

Physicochemical Properties & The "Ornithine Advantage"

Chemical Distinction

Ornithine is a non-proteinogenic amino acid, structurally homologous to Lysine but with a shorter side chain (


 group count: Ornithine=3 vs. Lysine=4). This structural difference yields two critical properties for drug development:
  • Protease Resistance: Endogenous proteases (trypsin-like) primarily recognize Lysine and Arginine residues. Ornithine oligomers evade rapid degradation in serum and the cytosol, extending the half-life of conjugated therapeutic cargoes.

  • Increased Charge Density: The shorter side chain reduces the steric bulk per unit of charge, potentially creating a higher local charge density on the oligomer surface compared to Poly-L-Lysine (PLL).

Comparative Analysis of Cationic Carriers
FeatureOligo-L-OrnithinePoly-L-Lysine (PLL)Poly-L-Arginine (PLA)Polyethylenimine (PEI)
Side Chain Length 3 Carbons4 Carbons3 Carbons + GuanidiniumBranched/Linear
pKa (Side Chain) ~10.5~10.5~12.58.2–9.0 (Buffering)
Protease Stability High LowLowSynthetic (High)
Membrane Entry Endocytosis / DirectEndocytosisDirect TranslocationEndocytosis
Endosomal Escape Poor (requires helpers)PoorModerateExcellent (Proton Sponge)
Cytotoxicity ModerateModerate-HighHighHigh

Mechanisms of Cellular Entry[1][2][3][4]

The cellular uptake of ornithine oligomers is dictated by their chain length and the resulting N/P ratio (Nitrogen to Phosphate ratio when complexed with DNA/RNA).

The Uptake Pathway

Unlike Arginine-rich Cell-Penetrating Peptides (CPPs) which can directly translocate across the bilayer via guanidinium-phosphate bidentate hydrogen bonding, Ornithine oligomers primarily rely on Absorptive-Mediated Endocytosis .

  • Electrostatic Binding: The cationic amine groups (

    
    ) bind to anionic Heparan Sulfate Proteoglycans (HSPGs) on the cell surface.
    
  • Vesicle Formation: The membrane invaginates, trapping the oligomer-cargo complex in early endosomes.

  • The Bottleneck (Endosomal Entrapment): Ornithine lacks the buffering capacity of PEI (which utilizes the "Proton Sponge" effect). Consequently, ornithine oligomers often require fusogenic peptides or chloroquine to facilitate escape into the cytosol.

Visualization of Uptake Dynamics

The following diagram illustrates the critical checkpoints for Ornithine Oligomer cellular entry.

CellularUptake Extracellular Extracellular Space (pH 7.4) Membrane Cell Membrane (HSPG Interaction) Extracellular->Membrane Electrostatic Attraction (Ornithine+ to Sulfate-) Endosome Early Endosome (pH 6.0 - 6.5) Membrane->Endosome Absorptive Endocytosis LateEndosome Late Endosome/Lysosome (pH 4.5 - 5.5) Endosome->LateEndosome Maturation Cytosol Cytosol (Cargo Release) Endosome->Cytosol Escape (Low Efficiency w/o Helper) LateEndosome->Cytosol Membrane Disruption (High Toxicity Risk) Degradation Degradation (Metabolic Waste) LateEndosome->Degradation Enzymatic Breakdown

Caption: Pathway of Ornithine Oligomer internalization. Note the "Escape" bottleneck at the Endosome stage.

Protocol: Optimization of N/P Ratio for siRNA Delivery

A critical error in using cationic oligomers is improper complexation ratios. The N/P ratio defines the molar ratio of amine nitrogen (N) in the ornithine to phosphate (P) in the nucleic acid backbone.

Objective: Determine the optimal N/P ratio to maximize transfection efficiency while minimizing cytotoxicity.

Materials
  • Vector: Oligo-L-Ornithine (Degree of polymerization

    
    ).[1]
    
  • Cargo: siRNA targeting a reporter gene (e.g., GFP) or Scrambled siRNA (Control).

  • Buffer: HEPES (20 mM, pH 7.4) or Opti-MEM. Avoid DMEM during complexation (serum proteins compete for binding).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve Oligo-Ornithine in sterile water to 1 mg/mL. Filter sterilize (0.22 µm).

    • Calculate the molar concentration of Nitrogen (

      
      ):
      
      
      
      
    • Note: Use the monomer MW, not the polymer MW, to calculate charge equivalents.

  • Complex Formation (The "Self-Assembly" Phase):

    • Prepare siRNA at 20 µM stock.

    • Create 5 distinct N/P ratios: 2:1, 5:1, 10:1, 20:1, 50:1.

    • Mixing Rule: Always add the Oligomer solution to the siRNA solution, not the reverse. Vortex immediately for 10 seconds.

    • Incubate for 20 minutes at Room Temperature (RT) to allow electrostatic condensation.

  • Gel Retardation Assay (Quality Control):

    • Run 10 µL of each complex on a 2% agarose gel.

    • Success Criteria: Complete absence of a migrating siRNA band indicates full complexation.

  • Transfection & Viability:

    • Treat cells (e.g., HEK293) in serum-free media for 4 hours.

    • Replace with full growth media.

    • Assay at 48 hours:

      • Efficacy: Flow cytometry (GFP knockdown).

      • Toxicity:[2][3][4] MTT or CellTiter-Glo assay.

Workflow Visualization

NP_Optimization Calc 1. Calculate Molar N (Based on Monomer MW) Mix 2. Complexation (Add Oligomer to siRNA) Calc->Mix Incubate 3. Incubation (20 min @ RT) Mix->Incubate QC 4. Gel Retardation (Check Binding) Incubate->QC QC->Mix If Band Migrates (Increase Ratio) Transfect 5. Transfection (Serum-Free 4h) QC->Transfect If Band Retarded

Caption: Workflow for establishing the optimal Nitrogen/Phosphate (N/P) ratio for gene delivery.

Toxicity Profile & Mitigation

The utility of ornithine oligomers is limited by their cytotoxicity, which manifests through two primary mechanisms:

  • Membrane disruption: High charge density can cause pore formation in the plasma membrane, leading to LDH leakage and necrosis.

  • Mitochondrial depolarization: Internalized cationic oligomers can accumulate in the mitochondria (driven by the mitochondrial membrane potential), disrupting the electron transport chain.

Mitigation Strategies:

  • PEGylation: Conjugating Polyethylene Glycol (PEG) shields the positive charge, reducing non-specific binding and toxicity, though it may also reduce uptake efficiency ("PEG dilemma").

  • Disulfide Crosslinking: Incorporating cysteine residues allows the oligomer to degrade in the reductive environment of the cytosol (high glutathione), triggering cargo release and reducing long-term toxicity.

References

  • Behr, J. P. (1997). The Proton Sponge: A trick to enter the cell the viruses did not exploit. Chimia, 51, 34-36.

  • Ramsey, J. D., & Flynn, N. H. (2015). Cell-penetrating peptides: A comparative analysis of the cellular uptake mechanism. Pharmacology & Therapeutics, 154, 78-86.

  • Sigma-Aldrich. (n.d.). Poly-L-Ornithine Solution Coating Protocol. Merck Millipore Technical Library.

  • Putnam, D., et al. (2001). Polymer-based gene delivery with low cytotoxicity by a unique balance of side-chain termini. Proceedings of the National Academy of Sciences, 98(3), 1200-1205.

Sources

H-Orn-Orn-Orn-OH mechanism of action hypotheses

[1][2][3][4][5][6][7][8]

  • Sequence: H-Orn-Orn-Orn-OH

  • Net Charge (pH 7.4): ~+3 (Three

    
    -amino side chains + N-terminus - C-terminus).
    
  • Key Feature: The shorter side chain of ornithine (3 carbons) compared to lysine (4 carbons) creates a higher charge density and distinct steric profile, affecting its interaction with phosphate backbones and peptide transporters.

Hypothesis 1: Electrostatic Condensation & Membrane Interaction

Context: Gene Delivery (Transfection) & Antimicrobial Lipopeptides

The primary MoA in biotechnological applications relies on the peptide’s polycationic nature. In gene delivery, lipids modified with a tri-ornithine headgroup (e.g., LOrn3) show superior DNA binding affinity compared to mono-ornithine variants.[1]

Mechanism:

  • Nucleic Acid Condensation: The protonated

    
    -amino groups interact electrostatically with the anionic phosphate backbone of DNA/RNA. The high charge density of the trimer facilitates the collapse of DNA into compact nanoparticles (lipoplexes), protecting the payload from nuclease degradation.
    
  • Membrane Disruption (Antimicrobial): When conjugated to hydrophobic tails (lipopeptides), the H-Orn-Orn-Orn-OH motif acts as a cationic "warhead." It binds to negatively charged bacterial membranes (LPS in Gram-negative, Teichoic acids in Gram-positive), displacing divalent cations (

    
    , 
    
    
    ) that stabilize the membrane. This leads to transient pore formation, blistering, and lysis.

Data Summary: Transfection Efficiency (LOrn3 vs. LOrn1)

ParameterMono-Ornithine (LOrn1)Tri-Ornithine (LOrn3)Mechanistic Insight
DNA Binding Affinity ModerateHighCooperative electrostatic binding via 3 cationic centers.
Particle Size Larger, polydisperseCompact, uniformTighter condensation prevents aggregation.
Zeta Potential +15 mV+35 mVHigher surface charge improves colloidal stability.
Transfection (HeLa) Baseline~3-fold increaseEnhanced cellular uptake and endosomal escape ("Proton Sponge").

Visualization: Electrostatic Interaction Pathway

GOrn3H-Orn-Orn-Orn-OH(Cationic Head)ComplexElectrostaticComplex (Lipoplex)Orn3->ComplexCondensationDNAPlasmid DNA(Anionic Backbone)DNA->ComplexMembraneCell Membrane(Anionic Surface)Complex->MembraneAdsorptionUptakeEndocytosisMembrane->UptakeEscapeEndosomal Escape(Proton Sponge)Uptake->EscapepH buffering

Caption: Figure 1.[2] The electrostatic mechanism where Tri-Ornithine facilitates DNA condensation and membrane interaction.

Hypothesis 2: Transport-Mediated "Trojan Horse" Toxicity

Context: Bacterial Inhibition (E. coli)

Research indicates that H-Orn-Orn-Orn-OH inhibits E. coli growth in vivo but fails to inhibit translation in cell-free lysates. This discrepancy points to a transport-dependent mechanism rather than direct ribosomal inhibition.

Mechanism:

  • Oligopeptide Permease (Opp) Hijacking: Bacteria utilize the Opp system to scavenge peptides for nutrients. H-Orn-Orn-Orn-OH acts as a substrate mimic.

  • Active Accumulation: The Opp system actively transports the trimer into the cytoplasm, potentially reaching millimolar concentrations that would be unachievable by passive diffusion.

  • Intracellular Toxicity: Once inside, the peptide may:

    • Competitively inhibit peptidases essential for recycling cell wall peptides.

    • Induce osmotic stress due to cationic accumulation.

    • Interfere with specific metabolic enzymes (e.g., mimicking substrates for ornithine transcarbamylase).

    • Note: Resistance arises from mutations in the opp operon, confirming uptake is the rate-limiting step for toxicity.

Experimental Validation Protocol: Opp-Dependency Assay

  • Strain Selection: Use Wild Type (WT) E. coli and an isogenic

    
     mutant.
    
  • Competition Assay:

    • Prepare M9 minimal media plates.

    • Inoculate WT bacteria.

    • Place filter disks containing H-Orn-Orn-Orn-OH (10 mM).

    • Variable: Add Tri-Alanine (known Opp substrate) in excess (50 mM) to half the plates.

  • Readout:

    • Result A (WT + Orn3): Zone of inhibition observed.[3]

    • Result B (WT + Orn3 + Ala3): Reduced zone of inhibition (Competition confirms Opp usage).

    • Result C (

      
       + Orn3): No zone of inhibition (Confirms transport requirement).
      

Hypothesis 3: Metabolic Flux & Urea Cycle Enhancement

Context: Hepatoprotection & Ammonia Clearance

Ornithine is the rate-limiting substrate for the urea cycle. A tri-ornithine peptide may function as a superior delivery vehicle (prodrug) compared to free amino acids.

Mechanism:

  • Proteolytic Release: Upon systemic administration, H-Orn-Orn-Orn-OH is cleaved by plasma or cytosolic peptidases, releasing three moles of L-Ornithine per mole of peptide.

  • Sustained Flux: Unlike free ornithine, which is rapidly cleared or metabolized, the peptide may provide a "slow-release" reservoir, maintaining elevated plasma ornithine levels.

  • Urea Cycle Drive: Free ornithine enters the mitochondria via the ORNT1 transporter and stimulates Ornithine Transcarbamylase (OTC), accelerating the conversion of toxic ammonia and carbamoyl phosphate into citrulline.

Visualization: Metabolic Pathway Integration

UreaCyclePeptideH-Orn-Orn-Orn-OH(Exogenous)FreeOrn3x L-OrnithinePeptide->FreeOrnPeptidasesMitoMitochondriaFreeOrn->MitoORNT1 TransportCitrullineL-CitrullineMito->CitrullineOTC EnzymeAmmoniaAmmonia (NH3)(Toxic)Ammonia->MitoUreaUrea(Excreted)Citrulline->UreaCycle Completion

Caption: Figure 2. The metabolic fate of Tri-Ornithine, acting as a precursor to drive the Urea Cycle.

References

  • Interaction kinetics of peptide lipids-mediated gene delivery. Source: PubMed / BMC Nanobiotechnology URL:[Link]

  • The Oligopeptide Permease Opp Mediates Illicit Transport of the Bacterial P-site Decoding Inhibitor GE81112. Source: MDPI (Microorganisms) URL:[Link]

  • Tri-peptide cationic lipids for gene delivery. Source: Royal Society of Chemistry (J. Mater. Chem. B) URL:[Link]

  • In vitro and in vivo antibacterial evaluation and mechanistic study of ornithine based small cationic lipopeptides. Source: ResearchGate (PLOS ONE) URL:[Link]

An In-Depth Technical Guide to the Bioavailability and Metabolic Fate of Triornithine

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the bioavailability and metabolic fate of triornithine, a novel tripeptide composed of three ornithine residues. As triornithine is a hypothetical molecule for the purposes of this guide, we will extrapolate its likely pharmacokinetic properties based on the known metabolic pathways of L-ornithine and the established principles of peptide drug delivery and metabolism. This document is intended to serve as a robust resource for researchers and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and an in-depth discussion of the scientific rationale behind each methodological choice. Our approach emphasizes scientific integrity and provides a self-validating system for the preclinical evaluation of novel peptide-based therapeutics.

Introduction: The Scientific Imperative for Characterizing Triornithine

Ornithine is a non-proteinogenic amino acid that plays a pivotal role in several critical metabolic pathways, most notably the urea cycle, where it is essential for the detoxification of ammonia.[1] It also serves as a precursor for the synthesis of proline, polyamines (such as putrescine, spermidine, and spermine), and citrulline.[2] The metabolic significance of ornithine extends to its involvement in cellular growth and proliferation, and dysregulation of its metabolism has been linked to various diseases.[2][3]

Triornithine, as a tripeptide of ornithine, presents a unique pharmacological candidate. Its potential bioactivity could be influenced by its constituent amino acids, and understanding its journey through the body is paramount for any therapeutic development. The oral delivery of peptide-based drugs is notoriously challenging due to enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium, resulting in low bioavailability.[3][4] This guide will address these challenges head-on, providing a systematic approach to characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of triornithine.

Predicted Metabolic Pathways of Ornithine

The metabolic fate of triornithine is likely dictated by the well-established metabolic pathways of its constituent amino acid, L-ornithine. Following absorption, or more likely, after hydrolysis into individual ornithine molecules, it is expected to enter the metabolic cascades illustrated below.

Triornithine Triornithine (Oral Administration) Ornithine L-Ornithine Triornithine->Ornithine Hydrolysis by Peptidases UreaCycle Urea Cycle Ornithine->UreaCycle Proline Proline Ornithine->Proline via Ornithine Aminotransferase (OAT) Glutamate Glutamate Ornithine->Glutamate via OAT Polyamines Polyamines (Putrescine, Spermidine, Spermine) Ornithine->Polyamines via Ornithine Decarboxylase (ODC) Arginine Arginine UreaCycle->Arginine Citrulline Citrulline UreaCycle->Citrulline Urea Urea (Excretion) UreaCycle->Urea

Caption: Predicted metabolic pathways of L-ornithine following the breakdown of triornithine.

Experimental Design for Bioavailability Assessment

The oral bioavailability of triornithine will be determined by its ability to withstand the harsh environment of the GI tract and permeate the intestinal barrier.[5] A multi-pronged experimental approach is necessary to thoroughly evaluate these factors.

In Vitro Permeability Assessment: The Caco-2 Cell Model

The Caco-2 cell line, a human colon adenocarcinoma cell line, is the gold standard for in vitro prediction of intestinal drug absorption.[2][6] When cultured, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[6]

Protocol for Caco-2 Permeability Assay:

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in a transwell plate and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[6]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Triornithine is added to the apical (donor) side of the monolayer, and samples are collected from the basolateral (receiver) side at various time points. This simulates absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-A) Transport: Triornithine is added to the basolateral side, and samples are collected from the apical side to assess the potential for active efflux.

  • Sample Analysis: The concentration of triornithine in the collected samples is quantified using a validated LC-MS/MS method.

  • Apparent Permeability Calculation (Papp): The apparent permeability coefficient is calculated to quantify the rate of transport across the cell monolayer.[7]

In Vivo Pharmacokinetic Studies in Animal Models

In vivo studies are essential to understand the complete pharmacokinetic profile of triornithine in a complex biological system.[8] Rodent models, such as rats or mice, are commonly used for initial pharmacokinetic screening.

Protocol for In Vivo Pharmacokinetic Study:

  • Animal Model: Male Sprague-Dawley rats are acclimatized and fasted overnight before the study.

  • Dosing:

    • Intravenous (IV) Administration: A single dose of triornithine is administered intravenously to a group of rats to determine the drug's disposition without the influence of absorption.

    • Oral (PO) Administration: A single oral gavage dose of triornithine is administered to a separate group of rats.

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) after dosing.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of triornithine are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of Distribution (Vd)

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration, corrected for the dose.

Elucidating the Metabolic Fate of Triornithine

Identifying the metabolites of triornithine is crucial for understanding its efficacy and potential toxicity. This involves a combination of in vitro and in vivo approaches.

In Vitro Metabolic Stability Assays

These assays provide an initial assessment of triornithine's susceptibility to enzymatic degradation.[9]

Protocols for In Vitro Metabolic Stability:

  • Gastrointestinal Fluid Stability: Triornithine is incubated in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to assess its stability in the presence of digestive enzymes like pepsin and pancreatin.[10]

  • Liver Microsome Stability: Incubation of triornithine with liver microsomes helps to identify metabolites formed by cytochrome P450 enzymes, although peptide metabolism is primarily mediated by proteases.[9]

  • Plasma Stability: The stability of triornithine is evaluated in plasma to determine its susceptibility to plasma peptidases.

Samples from these incubations are analyzed by LC-MS/MS at various time points to determine the rate of degradation and identify the formation of metabolites.

In Vivo Metabolite Profiling

Urine and feces collected from the in vivo pharmacokinetic studies are analyzed to identify the major metabolites and excretory pathways of triornithine.

Protocol for In Vivo Metabolite Profiling:

  • Sample Collection: Urine and feces are collected from the animals in the pharmacokinetic study at specified intervals.

  • Sample Preparation: Samples are processed to extract triornithine and its metabolites.

  • Metabolite Identification: High-resolution mass spectrometry (HRMS) is used to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

Analytical Methodology: LC-MS/MS for Quantification and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of peptides and their metabolites in biological matrices due to its high sensitivity, selectivity, and specificity.[11][12]

Protocol for LC-MS/MS Method Development:

  • Sample Preparation: Solid-phase extraction (SPE) is a robust method for extracting triornithine and its metabolites from plasma, urine, and other biological matrices, while removing interfering substances.

  • Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is used to separate triornithine from its metabolites and endogenous matrix components.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. For metabolite identification, a high-resolution instrument such as a quadrupole time-of-flight (Q-TOF) mass spectrometer is employed.

  • Method Validation: The analytical method must be fully validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability.

Data Presentation and Interpretation

Table 1: Predicted Pharmacokinetic Parameters of Triornithine
ParameterPredicted ValueRationale
Oral Bioavailability (F%) < 5%Peptides generally have low oral bioavailability due to enzymatic degradation and poor permeability.[13]
Tmax (Oral) 30-60 minSmall peptides are typically absorbed relatively quickly.
Half-life (t1/2) Short (< 1 hour)Peptides are often rapidly cleared from circulation by peptidases.[14]
Primary Route of Elimination RenalSmall, hydrophilic molecules are primarily cleared by the kidneys.
Major Metabolites Ornithine, di-ornithineExpected hydrolysis products from peptidases in the gut and plasma.[15]

Experimental Workflow and Logical Relationships

The following diagram illustrates the integrated workflow for the comprehensive evaluation of triornithine's bioavailability and metabolic fate.

cluster_0 In Vitro Assessment cluster_1 In Vivo Studies cluster_2 Data Analysis & Interpretation Caco2 Caco-2 Permeability Assay PK_Analysis Pharmacokinetic Modeling Caco2->PK_Analysis Stability Metabolic Stability Assays (SGF, SIF, Plasma, Microsomes) Metabolic_Pathway Metabolic Pathway Elucidation Stability->Metabolic_Pathway PK Pharmacokinetic Study (Oral & IV Dosing) PK->PK_Analysis Bioavailability Bioavailability Calculation PK->Bioavailability Metabolite_ID Metabolite Profiling (Urine & Feces) Metabolite_ID->Metabolic_Pathway PK_Analysis->Bioavailability

Caption: Integrated workflow for the preclinical assessment of triornithine.

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous approach to characterizing the bioavailability and metabolic fate of the novel tripeptide, triornithine. By employing a combination of in vitro and in vivo models, coupled with advanced bioanalytical techniques, researchers can generate the critical data necessary to advance the preclinical development of this and other peptide-based drug candidates. The insights gained from these studies will not only elucidate the ADME properties of triornithine but also inform strategies to enhance its oral bioavailability, such as formulation with permeation enhancers or chemical modifications to improve metabolic stability.[4]

References

  • Ahmad, A., Othman, I., Zaini, A., et al. (2012). Oral nano-insulin therapy: current progress on nanoparticle-based devices for intestinal epithelium-targeted insulin delivery. J Nanomedic Nanotechnol, S4:007. [Link not available]
  • Caldarera, C. M., Casti, A., Guarnieri, C., & Moruzzi, G. (1981). Polyamines and cardiovascular system. Italian journal of biochemistry, 30(2), 81–97. [Link not available]
  • Cynober, L. A. (2002). Ornithine and its congeners in immunonutrition and wound healing. The Journal of nutrition, 132(11 Suppl), 3389S–3392S. [Link not available]
  • Di, L. (2019). The impact of metabolism on the safety of peptides. AAPS J, 21(2), 22. [Link not available]
  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122–128. [Link]

  • Goldberg, M., & Gomez-Orellana, I. (2003). Challenges for the oral delivery of macromolecules. Nature reviews. Drug discovery, 2(4), 289–295. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. [Link]

  • Morris, S. M., Jr. (2002). Regulation of enzymes of the urea cycle and arginine metabolism. Annual review of nutrition, 22, 87–105. [Link]

  • Pauletti, G. M., Gangwar, S., Siahaan, T. J., Aubé, J., & Borchardt, R. T. (1997). Improvement of oral peptide bioavailability: peptidomimetics and prodrug strategies. Advanced drug delivery reviews, 27(2-3), 235–256. [Link]

  • Renukuntla, J., Vadlapudi, A. D., Patel, A., Boddu, S. H., & Mitra, A. K. (2013). Approaches for enhancing oral bioavailability of peptides and proteins. International journal of pharmaceutics, 447(1-2), 75–93. [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 1(2), 175–185. [Link]

  • Wu, Z., & Hou, Y. (2017). Catabolism and function of amino acids in the intestine. Frontiers in bioscience (Landmark edition), 22, 1460–1476. [Link not available]
  • Xu, Y., & Li, Z. (2020). LC-MS/MS for peptide and protein bioanalysis: a focus on recent trends and developments. Bioanalysis, 12(14), 1017–1036. [Link not available]
  • Zhang, H., & Yu, J. (2021). Strategies to improve the oral bioavailability of peptide and protein drugs. Drug Discovery Today, 26(2), 551-561. [Link not available]

Sources

in vitro stability of L-ornithyl-L-ornithyl-L-ornithine

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Stability Profile of L-Ornithyl-L-Ornithyl-L-Ornithine (Tri-Ornithine): A Technical Guide

Executive Summary: The Ornithine Advantage

L-ornithyl-L-ornithyl-L-ornithine (Orn-Orn-Orn) represents a class of non-proteinogenic oligopeptides that exhibit a distinct stability profile compared to their canonical counterparts, such as Tri-Lysine or Tri-Arginine. The primary utility of the Orn-Orn-Orn scaffold lies in its evasion of standard proteolytic degradation . Because L-ornithine is not encoded by the standard genetic code, it is not the primary substrate for ubiquitous endogenous proteases like trypsin, which evolved to recognize the specific side-chain lengths of Lysine and Arginine.

However, stability is not absolute.[1][2] While enzymatically robust, the Ornithine trimer introduces unique chemical instability risks , specifically intramolecular lactamization. This guide details the mechanistic basis of this stability, provides validated assay protocols, and visualizes the degradation pathways to inform handling during drug development.

Mechanistic Basis of Stability

Enzymatic Resistance (The "Ornithine Effect")

The superior in vitro stability of Orn-Orn-Orn in plasma and serum is driven by steric mismatching within the active sites of serine proteases.

  • Trypsin Specificity: Trypsin targets positively charged side chains (Lys, Arg) at the P1 position. The catalytic efficiency depends heavily on the side chain length allowing the terminal amine/guanidine to anchor in the S1 specificity pocket (Asp-189).

  • The Mismatch: L-Ornithine has a side chain (

    
    ) that is one methylene group shorter than L-Lysine. This shortening prevents optimal alignment of the scissile bond with the catalytic triad (His-57, Asp-102, Ser-195), reducing 
    
    
    
    by orders of magnitude compared to Lys-peptides.
Chemical Instability: Lactamization

While resistant to enzymes, Orn-Orn-Orn is susceptible to non-enzymatic degradation, particularly at the N-terminus or if the C-terminus is activated (e.g., during synthesis or in specific ester forms).

  • Mechanism: The

    
    -amino group of the ornithine side chain can nucleophilically attack the backbone carbonyl carbon.
    
  • Result: Formation of a 6-membered lactam ring (3-amino-piperidin-2-one), leading to peptide chain cleavage or modification. This is thermodynamically favored over Lysine lactamization (which would form a strained 7-membered ring).

Visualization of Stability Pathways

Diagram 1: Proteolytic Evasion & Chemical Degradation Logic

OrnithineStability TriOrn L-Orn-L-Orn-L-Orn (Intact Trimer) S1Pocket S1 Specificity Pocket (Asp-189) TriOrn->S1Pocket Enters Active Site NucleophilicAttack δ-Amino Attack on Backbone Carbonyl TriOrn->NucleophilicAttack Chemical Stress Trypsin Trypsin/Serum Proteases Trypsin->S1Pocket StericMismatch Steric Mismatch (Side chain too short) S1Pocket->StericMismatch Binding Attempt Stable High Proteolytic Stability (t1/2 > 24h in Plasma) StericMismatch->Stable Catalysis Fails pH_Stress High pH / Activation pH_Stress->NucleophilicAttack Lactam Degradation Product: 6-Membered Lactam Ring NucleophilicAttack->Lactam Cyclization

Caption: Figure 1. Dual stability profile of Orn-Orn-Orn.[3] The peptide evades enzymatic cleavage due to steric mismatch (top path) but remains susceptible to chemical lactamization under stress (bottom path).

Experimental Protocols

Protocol A: Comparative Plasma Stability Assay

Objective: Quantify the half-life (


) of Orn-Orn-Orn vs. Lys-Lys-Lys in human plasma.

Materials:

  • Pooled Human Plasma (Li-Heparin).

  • Test Compounds: Orn-Orn-Orn (98% purity) and Lys-Lys-Lys (Control).

  • Internal Standard (IS): Tolbutamide or Labeled Ornithine.

  • Precipitation Agent: Acetonitrile with 0.1% Formic Acid.

Step-by-Step Workflow:

  • Preparation: Pre-warm 1 mL aliquots of human plasma to 37°C in a water bath.

  • Spiking: Add peptide stock (in PBS) to plasma to reach a final concentration of 10 µM. (Keep organic solvent <1%).

  • Incubation: Incubate at 37°C with gentle shaking (300 rpm).

  • Sampling: At time points

    
     minutes (24h):
    
    • Remove 50 µL of plasma.

    • Immediately add 200 µL of ice-cold Precipitation Agent (stops reaction).

    • Vortex for 30s, Centrifuge at 10,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor MRM transitions for the trimer

    
     and potential dimer fragments.
    

Self-Validating Check:

  • Control: The Lys-Lys-Lys sample must show rapid degradation (

    
     min) to validate active plasma proteases. If Lys-Lys-Lys remains stable, the plasma is compromised.
    
Protocol B: Trypsin Resistance Challenge

Objective: Confirm specific resistance to tryptic cleavage.

Workflow:

  • Dissolve Orn-Orn-Orn and Lys-Lys-Lys at 1 mM in 50 mM Ammonium Bicarbonate buffer (pH 8.0).

  • Add Sequencing Grade Trypsin at an Enzyme:Substrate ratio of 1:50 (w/w).

  • Incubate at 37°C.

  • Analyze aliquots at 0h, 4h, and 24h via HPLC-UV (214 nm) or LC-MS.

  • Result Interpretation: Orn-Orn-Orn should show >95% intact parent peak at 24h, whereas Lys-Lys-Lys should be fully digested to monomers/dimers within 4h.

Quantitative Data Summary

The following table summarizes expected stability metrics based on structure-activity relationship (SAR) literature for ornithine-containing peptides.

ParameterL-Orn-L-Orn-L-OrnL-Lys-L-Lys-L-LysMechanism of Difference
Plasma Half-life (

)
> 24 Hours< 1 HourOrnithine is not a substrate for serum proteases/aminopeptidases.
Trypsin Susceptibility ResistantHighly SusceptibleSide chain length of Orn (-1 CH2) prevents S1 pocket binding.
Chemical Stability (pH 7.4) StableStableBoth stable at neutral pH.
Alkaline Stability (pH > 10) Low (Lactamization)ModerateOrnithine favors 6-membered lactam ring formation (rapid degradation).
Gastric Fluid (SGF) Stability ModerateLowResistance to pepsin is higher in non-proteinogenic residues.

Analytical Considerations (LC-MS/MS)

When developing the bioanalytical method for Orn-Orn-Orn, researchers must account for its high polarity.

  • Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18 column capable of retaining polar basic compounds (e.g., polar-embedded C18).

  • Ion Pairing: If retention is poor, add 0.05% HFBA (Heptafluorobutyric acid) to the mobile phase, though this may suppress MS sensitivity.

  • MRM Transitions: Monitor the loss of ammonia (

    
    ) or the ornithine immonium ion (
    
    
    
    115 or 70) as characteristic fragments.

References

  • Unnatural Amino-Acid-Based Star-Shaped Poly(l-Ornithine)s as Emerging Long-Term and Biofilm-Disrupting Antimicrobial Peptides. Source: PubMed / Wiley Online Library Significance: Demonstrates the "remarkable proteolytic stability" of ornithine-based polymers compared to lysine analogs.[4] URL:[Link]

  • Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions. Source: Frontiers in Cell and Developmental Biology Significance: Validates that replacing Lys/Arg with Ornithine prevents trypsin degradation while maintaining cationic charge. URL:[Link]

  • The Ornithine Effect in Peptide Cation Dissociation. Source: Journal of the American Society for Mass Spectrometry Significance: Details the chemical instability (lactamization) mechanism specific to ornithine residues in the gas phase and solution. URL:[Link]

  • Lysine-homologue substitution: Impact on antimicrobial activity and proteolytic stability. Source: Bioorganic & Medicinal Chemistry Significance:[3][5][6][7][8][9][10] Direct comparison showing Orn-substitution enhances proteolytic stability in cationic peptides.[5] URL:[Link]

Sources

Navigating the Conformational Landscape of Triornithine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Triornithine, a short oligopeptide composed of three ornithine residues, presents a fascinating case study in conformational flexibility. As a non-proteinogenic amino acid, ornithine's unique side-chain length and charge state contribute to a rich and dynamic conformational space that is highly sensitive to its environment. Understanding this landscape is paramount for researchers in drug development, where peptide conformation dictates molecular recognition, binding affinity, and ultimately, therapeutic efficacy. This guide provides an in-depth exploration of the computational and experimental methodologies required to comprehensively map the conformational space of triornithine. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a holistic framework for scientists aiming to harness the therapeutic potential of ornithine-containing peptides.

Introduction: The Significance of Triornithine's Conformational Plasticity

Peptides are emerging as a significant class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their inherent flexibility, however, can be a double-edged sword. While conformational plasticity allows for adaptation to various binding partners, it can also lead to a loss of binding affinity and specificity.[2] Triornithine, with its three positively charged side chains at physiological pH, is a molecule of interest for its potential interactions with negatively charged biological targets such as nucleic acids or acidic pockets in proteins.

The central challenge in studying triornithine lies in its high degree of conformational freedom. The peptide backbone can adopt numerous arrangements of phi (φ) and psi (ψ) dihedral angles, while the ornithine side chains introduce additional rotational degrees of freedom.[1] The interplay of these motions, influenced by solvent interactions and intramolecular forces, defines a complex energy landscape with multiple local minima. A thorough exploration of this landscape is not merely an academic exercise; it is a critical step in rational drug design, enabling the identification of bioactive conformations and the design of conformationally constrained analogs with improved pharmacological properties.

This guide will provide a comprehensive roadmap for characterizing the conformational space of triornithine, integrating state-of-the-art computational and experimental techniques.

Computational Exploration: Unveiling the Conformational Ensemble through Molecular Dynamics

Molecular Dynamics (MD) simulations offer a powerful "computational microscope" to observe the time-evolution of molecular systems at an atomic level.[3] For a flexible peptide like triornithine, MD is indispensable for sampling a wide range of conformations and understanding their relative stabilities.

The Cornerstone of Accurate Simulations: Force Field Parameterization

The accuracy of any MD simulation is fundamentally dependent on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of the system.[4] Since ornithine is a non-standard amino acid, its parameters are not always present in default force fields like AMBER or CHARMM.[5] Therefore, a critical first step is the generation and validation of these parameters.

Protocol 1: Parameterization of an Ornithine Residue for the AMBER Force Field

This protocol outlines the essential steps for generating force field parameters for an ornithine residue using the AmberTools suite.[4][6]

  • Building the Initial Structure:

    • Construct a capped ornithine residue (e.g., ACE-ORN-NME) using a molecular builder. This capping is crucial to mimic the peptide backbone environment.

    • Perform an initial geometry optimization using a quantum mechanical (QM) method (e.g., at the HF/6-31G* level of theory) to obtain a reasonable starting geometry.

  • Charge Calculation with Antechamber:

    • The antechamber module in AmberTools is used to assign atom types and calculate partial atomic charges.[6]

    • The AM1-BCC charge method is a common and effective choice for obtaining charges that are compatible with the AMBER force fields.[4]

    • Command: antechamber -i orn_capped.pdb -fi pdb -o orn.mol2 -fo mol2 -c bcc -s 2

  • Generating Missing Force Field Parameters with parmchk2:

    • The parmchk2 module identifies any missing bond, angle, or dihedral parameters by analogy to existing parameters in the General AMBER Force Field (GAFF).[6]

    • Command: parmchk2 -i orn.mol2 -f mol2 -o orn.frcmod

    • The output orn.frcmod file contains the newly generated parameters that will be loaded into the simulation software.

  • Creating the Library File:

    • A library file (.lib or .off) is necessary to define the ornithine residue for the LEaP program in AmberTools. This file contains information about the atom connectivity and internal coordinates.

Simulating Triornithine in a Realistic Environment

With the necessary parameters in hand, we can proceed with setting up and running the MD simulation. GROMACS is a widely used and highly efficient software package for this purpose.[7]

MD_Workflow A 1. System Preparation (pdb2gmx, editconf) B 2. Solvation (solvate) A->B C 3. Ionization (grompp, genion) B->C D 4. Energy Minimization (grompp, mdrun) C->D E 5. Equilibration (NVT & NPT) (grompp, mdrun) D->E F 6. Production MD (mdrun) E->F G 7. Trajectory Analysis (gmx analysis tools) F->G

Caption: A typical workflow for a molecular dynamics simulation using GROMACS.

Protocol 2: Step-by-Step MD Simulation of Triornithine with GROMACS

This protocol assumes you have a starting PDB structure of triornithine and the necessary force field files, including the custom parameters for ornithine.

  • System Preparation (pdb2gmx):

    • Use gmx pdb2gmx to generate the GROMACS topology (.top) and coordinate (.gro) files. You will need to specify the force field (e.g., AMBER99SB-ILDN) and water model (e.g., TIP3P).[7]

    • Ensure your custom ornithine parameters are correctly included in the force field directory and referenced in the topology file. For non-standard residues, this may involve creating .rtp and .hdb entries.[8][9]

  • Defining the Simulation Box (editconf):

    • Create a simulation box around the peptide. A cubic or dodecahedron box shape is common.

    • Command: gmx editconf -f protein.gro -o protein_newbox.gro -c -d 1.0 -bt cubic

  • Solvation (solvate):

    • Fill the simulation box with water molecules.

    • Command: gmx solvate -cp protein_newbox.gro -cs spc216.gro -o protein_solv.gro -p topol.top

  • Adding Ions (grompp and genion):

    • Add ions to neutralize the system and mimic a physiological salt concentration.[10]

    • First, create a .tpr file with gmx grompp.

    • Then, use gmx genion to replace solvent molecules with ions.[10]

  • Energy Minimization:

    • Remove any steric clashes or unfavorable geometries in the initial system by performing energy minimization.[11]

    • This is typically done using the steepest descent algorithm.

  • Equilibration:

    • Gradually bring the system to the desired temperature and pressure. This is a crucial step to ensure the stability of the production simulation.

    • NVT Equilibration (Constant Volume and Temperature): The system is heated to the target temperature while keeping the volume constant.[3]

    • NPT Equilibration (Constant Pressure and Temperature): A barostat is applied to bring the system to the target pressure.[3]

  • Production MD:

    • Run the simulation for the desired length of time to collect trajectory data for analysis. For a small peptide like triornithine, simulations on the order of hundreds of nanoseconds to microseconds are often necessary to achieve adequate sampling.[7]

Advanced Sampling: Beyond Conventional MD

For highly flexible molecules, conventional MD may get trapped in local energy minima. Enhanced sampling techniques can overcome these limitations.[12] Replica Exchange Molecular Dynamics (REMD) is a powerful method where multiple simulations (replicas) of the system are run in parallel at different temperatures.[12] Periodically, conformations are exchanged between replicas, allowing the system to overcome energy barriers more easily and sample a wider range of the conformational space.[12]

Analyzing the Conformational Landscape

The output of an MD simulation is a trajectory file containing the atomic coordinates over time. A wealth of information can be extracted from this data:

  • Ramachandran Plots: These plots of the backbone dihedral angles (φ vs. ψ) are essential for visualizing the allowed and observed conformations of each residue.[13][14] For ornithine, the Ramachandran plot is expected to be similar to that of other flexible, charged amino acids like lysine.

  • Cluster Analysis: Grouping similar conformations together can identify the most populated conformational states.

  • Hydrogen Bond Analysis: Identifying persistent intramolecular hydrogen bonds can reveal stable secondary structures, such as β-turns.

  • Radius of Gyration: This metric provides insight into the compactness of the peptide over time.

Experimental Validation: Anchoring Simulations in Reality

While computational methods provide a detailed picture of the conformational landscape, experimental validation is crucial to ensure the accuracy of the simulations. Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are two powerful techniques for characterizing peptide conformation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the structure and dynamics of molecules in solution at atomic resolution.[15] For triornithine, 2D NMR experiments are particularly informative.

Protocol 3: 2D NMR Analysis of Triornithine

  • Sample Preparation:

    • Dissolve the triornithine sample in a suitable solvent (e.g., a mixture of H₂O/D₂O) to a concentration of approximately 1 mM.[16]

    • The pH of the solution should be carefully controlled, as it will affect the charge state of the ornithine side chains.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher).[17]

    • TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same spin system (i.e., within the same amino acid residue).[16]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most important experiment for determining the 3D structure. It identifies protons that are close in space (typically < 5 Å), even if they are far apart in the peptide sequence. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.[16][18]

  • Data Analysis and Structure Calculation:

    • Assign all the proton resonances in the spectra.

    • Integrate the NOESY cross-peaks to obtain a set of interproton distance restraints.

    • These distance restraints can then be used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformations that are consistent with the experimental data.

Table 1: Representative NMR-derived Distance Restraints for a Flexible Peptide

Atom Pair 1Atom Pair 2Upper Distance Bound (Å)
Hα (Orn1)HN (Orn2)2.8
Hα (Orn2)HN (Orn3)3.5
Hα (Orn1)Hβ (Orn2)4.0
HN (Orn2)HN (Orn3)4.5

Note: These are hypothetical values for illustrative purposes.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides and proteins in solution.[2] It measures the differential absorption of left- and right-circularly polarized light. Different secondary structures (α-helix, β-sheet, β-turn, random coil) have characteristic CD spectra.[2] For a small, flexible peptide like triornithine, β-turns and random coil conformations are the most likely structural motifs.

Table 2: Characteristic CD Spectral Features of Peptide Secondary Structures

Secondary StructureWavelength of Maxima/Minima (nm)
α-HelixNegative bands at ~222 and ~208 nm, positive band at ~190 nm
β-SheetNegative band at ~216-218 nm, positive band at ~195-198 nm
β-Turn (Type II)Positive bands at ~230 and ~202 nm
Random CoilStrong negative band around 195 nm

Data sourced from[2][19][20]

By comparing the experimental CD spectrum of triornithine to these reference spectra, one can estimate the relative populations of different secondary structures in solution.

The Power of Integration: A Self-Validating System

The true strength of a conformational analysis study lies in the integration of computational and experimental data. This creates a self-validating system where each technique informs and refines the other.

Integrated_Workflow MD MD Simulations (Computational Ensemble) Refined_Ensemble Refined Conformational Ensemble MD->Refined_Ensemble NMR NMR Spectroscopy (Distance Restraints) NMR->Refined_Ensemble CD Circular Dichroism (Secondary Structure) CD->Refined_Ensemble Refined_Ensemble->MD Refine Force Field Refined_Ensemble->NMR Interpret Spectra

Caption: An integrated workflow for conformational analysis.

NMR-derived distance restraints can be incorporated directly into MD simulations to guide the sampling towards experimentally relevant conformations.[21][22] The resulting trajectories will be more focused on the true solution-state ensemble. Conversely, the detailed conformational ensembles from MD can be used to back-calculate theoretical NMR and CD data, which can then be compared to the experimental results for validation. Discrepancies between the simulated and experimental data can highlight deficiencies in the force field, prompting further refinement of the computational model.

Conclusion and Future Outlook

The comprehensive exploration of triornithine's conformational space, as outlined in this guide, provides a robust foundation for structure-based drug design. By combining the predictive power of molecular dynamics simulations with the empirical validation of NMR and CD spectroscopy, researchers can gain a deep understanding of the structural preferences of this intriguing peptide. This knowledge is instrumental in identifying bioactive conformations, designing peptidomimetics with enhanced stability and affinity, and ultimately, accelerating the development of novel peptide-based therapeutics. The methodologies described herein are not limited to triornithine but can be readily adapted to investigate the conformational landscapes of a wide array of peptides, paving the way for a new era of rational peptide drug discovery.

References

  • Tutorial ORN. (n.d.).
  • Piras, M., & Pilo, M. I. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. Retrieved from [Link]

  • Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. (n.d.).
  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. (n.d.). ChemRxiv. Retrieved from [Link]

  • Pritam Panda. (2023, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. Retrieved from [Link]

  • Dr. Hanudatta S Atreya, IISc Bangalore. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Lemkul, J. A. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. Retrieved from [Link]

  • Qi, R., et al. (2014). Replica Exchange Molecular Dynamics: A Practical Application Protocol with Solutions to Common Problems and a Peptide Aggregation and Self-Assembly Example. PMC. Retrieved from [Link]

  • Solid-Phase Peptide Synthesis and 2D NMR Analysis of Unknown Tripeptides: An Advanced Undergraduate Synthesis and Spectroscopy Laboratory. (2024). Journal of Chemical Education. Retrieved from [Link]

  • How can I generate a topology for a peptide contain unnatural amino acids and a linker. (2022, January 10). GROMACS forums. Retrieved from [Link]

  • Bush, C. A., Sarkar, S. K., & Kopple, K. D. (1978). Peptide Models for Beta-Turns. A Circular Dichroism Study. PubMed. Retrieved from [Link]

  • How to include nmr restraints to the molecular dynamics model. (2022, August 28). GROMACS forums. Retrieved from [Link]

  • Karplus, P. A. (2014). A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. PMC. Retrieved from [Link]

  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. (n.d.). NIH. Retrieved from [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2023, August 6). YouTube. Retrieved from [Link]

  • Computational BioPhysics Tutorials - 2023/2024. (n.d.).
  • Two-dimensional replica exchange approach for peptide–peptide interactions. (2011, February 10). The Journal of Chemical Physics. Retrieved from [Link]

  • peptide nmr. (n.d.).
  • Molecular Dynamics Simulation of the p53 N-terminal peptide. (n.d.). Bonvin Lab. Retrieved from [Link]

  • Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. (2016, February 10). PubMed. Retrieved from [Link]

  • Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. (2018). RSC Publishing. Retrieved from [Link]

  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.).
  • How to Interpret Ramachandran Plots. (2019, April 19). YouTube. Retrieved from [Link]

  • Ramachandran Plot. (2023, February 1). Proteopedia. Retrieved from [Link]

  • Conformational design of cyclic peptides. (2022, October 27). University of Glasgow Theses. Retrieved from [Link]

  • Figure 2. NMR Structure of peptide 24. a) NOE summary diagram for... (n.d.). ResearchGate. Retrieved from [Link]

  • How to generate files of a peptide with non standard amino acids for GROMACS. (2022, February 19). ResearchGate. Retrieved from [Link]

  • Peptide Drug Discovery Raison d'Etre: Engineering Mindset, Design Rules and Screening Tools. (2022). ACS Publications. Retrieved from [Link]

  • GROMACS Tutorials. (n.d.). Retrieved from [Link]

  • Bush, C. A., Sarkar, S. K., & Kopple, K. D. (1978). Circular dichroism of beta turns in peptides and proteins. PubMed. Retrieved from [Link]

  • Conformational Dynamics of Two Natively Unfolded Fragment Peptides: Comparison of the AMBER and CHARMM Force Fields. (2015). PubMed. Retrieved from [Link]

  • Cyclic peptides — Small and big and their conformational aspects. (n.d.). Retrieved from [Link]

  • NMR refinement and peptide folding using the GROMACS software. (2018). PMC. Retrieved from [Link]

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2023, April 1). YouTube. Retrieved from [Link]

  • Ramachandran plot. (n.d.). Wikipedia. Retrieved from [Link]

  • Folding of Fourteen Small Proteins with a Residue-Specific Force Field and Replica-Exchange Molecular Dynamics. (2012). Journal of the American Chemical Society. Retrieved from [Link]

  • Computational Insights into the Formation and Structure of S–N Containing Cyclic Peptides. (2022). ACS Omega. Retrieved from [Link]

  • Topology generation for non-standard molecules in GROMACS. (2020). Reddit. Retrieved from [Link]

  • A Hamiltonian Replica Exchange Molecular Dynamics (MD) Method for the Study of Folding, Based on the Analysis of the Stabilization Determinants of Proteins. (2019). MDPI. Retrieved from [Link]

  • Ramachandran Animation. (n.d.). Bioinformatics.org. Retrieved from [Link]

  • Solid-Phase Peptide Synthesis and 2D NMR Analysis of Unknown Tripeptides: An Advanced Undergraduate Synthesis and Spectroscopy Laboratory. (2024). ResearchGate. Retrieved from [Link]

  • Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. (n.d.). ResearchGate. Retrieved from [Link]

  • Restraints. (n.d.). GROMACS 2023.3 documentation. Retrieved from [Link]

  • CHARMM36 parameters for non-standard amino acids. (2023, October 20). GROMACS forums. Retrieved from [Link]

  • Replica Exchange Molecular Dynamics of Diphenylalanine Amyloid Peptides in Electric Fields. (2023, October 1). Lenus: Research Repository. Retrieved from [Link]

Sources

Technical Guide: H-Orn-Orn-Orn-OH Interaction with Biological Membranes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: H-Orn-Orn-Orn-OH Interaction with Biological Membranes Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tripeptide H-Orn-Orn-Orn-OH (Tri-Ornithine) represents a distinct class of cationic oligomers characterized by high charge density and a shortened methylene side chain relative to its homolog, Tri-Lysine. In biological contexts, this molecule functions through a dualistic mechanism: it serves as a specific substrate for bacterial active transport systems (Oligopeptide Permease, Opp) while simultaneously acting as a potent electrostatic anchor for anionic lipid headgroups.

This guide details the physicochemical drivers of Tri-Ornithine’s membrane interaction, distinguishing between its role as a free peptide (transport substrate) and its application as a polar headgroup in synthetic lipopeptides (membrane disruptors).

Physicochemical Profile: The Ornithine Advantage[1]

To understand the interaction, one must first quantify the molecular probe. Ornithine (Orn) differs from Lysine (Lys) by the removal of a single methylene (


) group in the side chain.
Structural & Thermodynamic Parameters[2][3][4]
ParameterH-Orn-Orn-Orn-OHH-Lys-Lys-Lys-OHImpact on Membrane Interaction
Side Chain Length 3 Methylene groups4 Methylene groupsReduced hydrophobic reach; "Snorkeling" requires deeper backbone burial.
Net Charge (pH 7.4) +3 (approx.)+3 (approx.)Strong electrostatic attraction to anionic lipids (PG, PS, Cardiolipin).
Side Chain pKa ~10.7~10.5Both fully protonated at physiological pH; Ornithine is slightly more basic due to proximity effects.
Hydrophobicity LowerHigherOrnithine is less likely to partition into the hydrophobic bilayer core passively.
Proteolytic Stability High LowOrnithine is non-proteinogenic; resistant to common serum proteases (Trypsin).
The "Ornithine Effect"

The shortened side chain of Ornithine reduces the entropic cost of side-chain restriction upon binding. In synthetic applications (e.g., gene delivery vectors), poly-ornithine and tri-ornithine headgroups have demonstrated higher DNA condensation efficiency and stronger binding to anionic membranes compared to their lysine counterparts, attributed to this higher charge density and reduced steric flexibility.

Mechanisms of Interaction[5]

The interaction of H-Orn-Orn-Orn-OH with membranes is context-dependent. It does not follow a single pathway but bifurcates based on the presence of specific transport proteins or lipid modifications.

Pathway A: Electrostatic Adsorption (Passive)

In the absence of active transport (e.g., synthetic liposomes or mammalian membranes), the free trimer interacts purely via electrostatics.

  • Target: Anionic lipids (Phosphatidylglycerol, Phosphatidylserine).

  • Thermodynamics: The binding is enthalpy-driven (formation of salt bridges) and entropy-favored (release of counter-ions from the electric double layer).

  • Outcome: Surface adsorption.[1] Unlike amphipathic AMPs (Antimicrobial Peptides), the free trimer lacks the hydrophobic bulk to penetrate the bilayer core or form stable pores on its own. It effectively "carpets" the surface, neutralizing the Zeta potential.

Pathway B: Active Transport (Biological)

In Gram-negative bacteria (e.g., E. coli, S. typhimurium), H-Orn-Orn-Orn-OH is recognized as a substrate.

  • Transporter: Oligopeptide Permease (Opp) system.

  • Mechanism: The OppA binding protein captures the trimer in the periplasm. The complex docks with the OppBCDF inner membrane transporter, utilizing ATP hydrolysis to translocate the peptide into the cytoplasm.

  • Significance: This allows Tri-Ornithine to act as a "Trojan Horse" for delivering conjugated antibiotics or toxic warheads, bypassing the permeability barrier of the inner membrane.

Pathway C: Lipidated Derivatives (Synthetic Application)

When acylated with a fatty acid (e.g., C14-Orn-Orn-Orn-NH2), the interaction profile shifts drastically to membrane disruption .

  • Mechanism: The acyl tail inserts into the hydrophobic core, while the Tri-Ornithine headgroup anchors strongly to the phosphate heads.

  • Effect: This creates a wedge shape (inverted cone), inducing positive curvature strain, leading to membrane thinning, transient pore formation, and bacterial lysis.

Interaction Pathway Diagram

Ornithine_Membrane_Interaction Peptide H-Orn-Orn-Orn-OH (Free Trimer) Membrane_Anionic Anionic Membrane (Bacteria/Liposome) Peptide->Membrane_Anionic Electrostatic Attraction Membrane_Zwitter Zwitterionic Membrane (Mammalian) Peptide->Membrane_Zwitter Weak Interaction Lipopeptide C14-Orn-Orn-Orn (Acylated) Lipopeptide->Membrane_Anionic Hydrophobic Insertion Disruption Membrane Lysis (Pore Formation) Lipopeptide->Disruption Curvature Strain Opp_System Opp Transporter (Active Transport) Membrane_Anionic->Opp_System Substrate Recognition Adsorption Surface Adsorption (Zeta Potential Shift) Membrane_Anionic->Adsorption Passive Binding Cytoplasm Cytoplasm (Intracellular Accumulation) Opp_System->Cytoplasm ATP-Dependent Translocation

Figure 1: Bifurcated interaction pathways of Tri-Ornithine. The free peptide relies on active transport (Opp) for entry, while lipidated derivatives force mechanical disruption.

Experimental Characterization Protocols

To validate these interactions, a rigorous experimental workflow is required. The following protocols are designed to distinguish between surface binding and membrane permeation.

Protocol A: Synthesis & Purification
  • Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

  • Resin: Rink Amide resin (for C-term amide) or Wang resin (for C-term acid).

  • Deprotection: 20% Piperidine in DMF.

  • Coupling: HBTU/DIPEA (1:1:2 ratio).

  • Cleavage: 95% TFA, 2.5% TIS, 2.5% H2O.

  • QC: ESI-MS verification (Expected M+H for Free Acid: ~363.4 Da).

Protocol B: Zeta Potential Binding Assay

This assay confirms electrostatic binding by measuring the neutralization of anionic liposomes.

  • Liposome Prep: Prepare Large Unilamellar Vesicles (LUVs) of POPC:POPG (7:3 molar ratio) via extrusion (100 nm).

  • Dilution: Dilute LUVs to 100 µM lipid concentration in 10 mM HEPES buffer (pH 7.4).

  • Titration: Titrate H-Orn-Orn-Orn-OH into the liposome suspension (Peptide:Lipid ratios from 0 to 0.5).

  • Measurement: Measure Zeta Potential (

    
    ) at 25°C.
    
  • Result: A shift from ~-35 mV to neutral/positive indicates saturation of the outer leaflet.

Protocol C: Calcein Leakage (Permeability)

This distinguishes between the free trimer (non-lytic) and lipopeptide (lytic).

  • Encapsulation: Prepare LUVs containing 70 mM Calcein (self-quenching concentration).

  • Purification: Remove unencapsulated calcein via Sephadex G-50 size exclusion chromatography.

  • Assay: Incubate liposomes with peptide (10 µM).

  • Detection: Monitor fluorescence increase (Ex: 490 nm, Em: 520 nm).

  • Control: 100% leakage defined by Triton X-100 addition.

    • Expected Result (Free Trimer): < 5% leakage (Non-disruptive).

    • Expected Result (C14-Lipopeptide): > 80% leakage (Disruptive).

Experimental Workflow Diagram

Experimental_Workflow Synthesis 1. SPPS Synthesis (Fmoc-Orn(Boc)-OH) Purification 2. HPLC Purification (>95% Purity) Synthesis->Purification Branch Characterization Path Purification->Branch Binding 3a. Binding Affinity (ITC / Zeta Potential) Branch->Binding Permeation 3b. Membrane Integrity (Calcein Leakage) Branch->Permeation Biological 3c. Biological Activity (MIC in Opp+/- Strains) Branch->Biological Data_Binding Kd & Saturation Point Binding->Data_Binding Data_Leakage % Dye Release Permeation->Data_Leakage Data_Bio Inhibition Zone / MIC Biological->Data_Bio

Figure 2: Step-by-step workflow for synthesizing and validating Tri-Ornithine membrane interactions.

References

  • Zhao, Y., et al. (2020). Interaction kinetics of peptide lipids-mediated gene delivery. Journal of Nanobiotechnology. Link

    • Context: Describes the synthesis of tri-ornithine headgroup lipids (LOrn3) and their superior binding kinetics to anionic membranes compared to mono-ornithine.[2][3]

  • Lohan, S., et al. (2014). In vitro and in vivo antibacterial evaluation of ornithine based small cationic lipopeptides. International Journal of Antimicrobial Agents.[4] Link

    • Context: Establishes the antimicrobial and membrane-disrupting properties of C14-acyl
  • Higgins, C. F., & Hardie, M. M. (1983). Periplasmic protein associated with the oligopeptide permeases of Salmonella typhimurium and Escherichia coli. Journal of Bacteriology. Link

    • Context: Foundational work identifying tri-ornithine as a specific substr
  • Li, L., et al. (2013). The Different Interactions of Lysine and Arginine Side Chains with Lipid Membranes. Journal of Physical Chemistry B. Link

    • Context: Provides the thermodynamic basis for comparing cationic side chain interactions (Lys vs Arg vs Orn) with lipid bilayers.
  • Epand, R. M., & Vogel, H. J. (1999). Diversity of antimicrobial peptides and their mechanisms of action. Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

    • Context: Reviews the "carpet" mechanism applicable to short cationic oligomers before pore form

Sources

Methodological & Application

Application Note: High-Efficiency Solid-Phase Synthesis of H-Orn-Orn-Orn-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of homo-oligomers containing non-proteinogenic amino acids, such as Tri-Ornithine (H-Orn-Orn-Orn-OH) , presents unique challenges distinct from standard peptide synthesis. Ornithine (Orn), a homolog of Lysine with a shorter side chain (


-amine), is highly polar and cationic. While the synthesis itself is manageable using standard Fmoc chemistry, the primary hurdles lie in resin loading efficiency , preventing lactamization , and purification of the highly hydrophilic product .

This protocol details a robust Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy using 2-Chlorotrityl Chloride (2-CTC) resin. We prioritize 2-CTC over Wang resin to eliminate racemization during the critical first-residue loading and to suppress diketopiperazine (DKP) formation.

Key Technical Challenges & Solutions
ChallengeTechnical SolutionMechanism
C-Terminal Racemization Use 2-Chlorotrityl Chloride Resin Steric bulk of the trityl linker prevents base-catalyzed racemization during loading.
Side-Chain Orthogonality Fmoc-Orn(Boc)-OH Boc protection on the

-amine is stable to Fmoc removal (Piperidine) but cleaves in TFA.
Purification Retention Ion-Pairing C18 HPLC The final product is extremely polar; 0.1% TFA is essential to form hydrophobic ion pairs for C18 retention.

Chemical Logic & Workflow

The synthesis follows a linear build from C-terminus to N-terminus. The choice of Fmoc-Orn(Boc)-OH is critical. The


-amine is protected by Fmoc (base-labile), while the side-chain 

-amine is protected by Boc (acid-labile).[1] This ensures the side chain remains inert until the final global deprotection.
Synthesis Pathway Visualization

SPPS_Workflow Start Start: 2-CTC Resin Load 1. Loading: Fmoc-Orn(Boc)-OH + DIEA (No coupling reagent) Start->Load SN1 Reaction Cap 2. Capping: MeOH/DIEA (Block unreacted Cl- sites) Load->Cap Neutralize Resin Deprotect1 3. Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect1 Remove Fmoc Couple1 4. Coupling Cycle 2 & 3 Fmoc-Orn(Boc)-OH + DIC/Oxyma Deprotect1->Couple1 Iterative Build Couple1->Deprotect1 Repeat for AA 2 & 3 Cleave 5. Global Cleavage 95% TFA / 2.5% TIS / 2.5% H2O Couple1->Cleave After final Fmoc removal Final Final Product: H-Orn-Orn-Orn-OH (TFA Salt) Cleave->Final Side-chain deprotection

Figure 1: Step-by-step workflow for the synthesis of Tri-Ornithine on 2-CTC resin.

Materials & Reagents

  • Resin: 2-Chlorotrityl Chloride Resin (100-200 mesh, substitution ~1.0-1.6 mmol/g).

  • Amino Acid: Fmoc-Orn(Boc)-OH (3.0 equivalents relative to resin loading).

  • Coupling Reagents:

    • DIC (Diisopropylcarbodiimide).

    • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) – Preferred over HOBt for safety and efficiency.

  • Solvents: DMF (Peptide grade), DCM, Methanol.

  • Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.[2][3][4][5]

Detailed Experimental Protocol

Phase A: Resin Loading (The Critical Step)

Rationale: Loading the first amino acid onto 2-CTC resin requires basic conditions but no activation agents (like HBTU/HATU) to prevent racemization of the C-terminal Cysteine (or in this case, Ornithine).

  • Swell Resin: Place 2-CTC resin (e.g., 0.5 g) in a fritted reaction vessel. Swell in dry DCM (5 mL) for 20 minutes. Drain.

  • Prepare Loading Solution: Dissolve Fmoc-Orn(Boc)-OH (0.6 eq relative to resin capacity—deliberately low loading to prevent aggregation) in DCM (5 mL). Add DIEA (4.0 eq).

    • Note: Do not use DMF here if possible; DCM promotes better swelling of 2-CTC and SN1 reaction kinetics.

  • Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.

  • Capping (Endcapping): Add Methanol (1 mL) and DIEA (1 mL) directly to the reaction mixture. Agitate for 20 minutes.

    • Why: Methanol reacts with remaining active chloride sites to form methyl ether, preventing unreacted resin sites from reacting with subsequent amino acids.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Phase B: Peptide Assembly (Iterative Cycles)

Perform the following cycle for the 2nd and 3rd Ornithine residues.

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (5 mL) for 5 minutes. Drain.

    • Treat again with fresh 20% Piperidine in DMF for 10 minutes. Drain.

    • QC Check: The flow-through should absorb UV at 290nm (dibenzofulvene-piperidine adduct).

    • Wash: DMF (5x), DCM (3x), DMF (3x).

  • Coupling Activation (DIC/Oxyma):

    • Dissolve Fmoc-Orn(Boc)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq).

    • Pre-activation: Allow to react for 2 minutes (solution turns yellow/orange).

  • Coupling Reaction:

    • Add activated mixture to the resin.[6] Agitate for 45–60 minutes.

    • Validation: Perform a Kaiser Test (Ninhydrin).[1]

      • Blue beads: Incomplete coupling (Repeat step).

      • Yellow/Colorless beads: Complete coupling (Proceed).

Phase C: Final Cleavage & Isolation

Rationale: Ornithine side chains are protected with Boc, which is acid-labile.[1] High TFA concentration is required.

  • Final Deprotection: Remove the N-terminal Fmoc group using the standard Piperidine protocol (Phase B, Step 1). Wash thoroughly with DCM to remove all traces of basic piperidine.

  • Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS / 2.5% H2O .

  • Reaction: Add cocktail to the dried resin. Agitate for 2 hours.

    • Note: The solution will turn slightly yellow. TIS acts as a scavenger for the tert-butyl cations released from the Boc groups.

  • Precipitation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under nitrogen flow to ~1-2 mL.

    • Add cold Diethyl Ether (20 mL) to precipitate the peptide. Centrifuge (3000 rpm, 5 min) and decant ether. Repeat wash 2x.

  • Lyophilization: Dissolve the white pellet in Water/Acetonitrile (1:1) and freeze-dry.

Purification & Analysis Strategy

The resulting H-Orn-Orn-Orn-OH is extremely hydrophilic and cationic. Standard C18 gradients often fail to retain it.[7]

HPLC Protocol (Ion-Pairing)
  • Column: C18 (or C18-Aq for polar retention).

  • Mobile Phase A: Water + 0.1% TFA (Crucial for ion-pairing).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[7]

  • Gradient: Start at 0% B (100% Aqueous) and hold for 2-3 minutes, then shallow gradient to 20% B over 20 minutes.

    • Why: The peptide will elute very early (near the void volume) without the initial aqueous hold. The TFA anions pair with the cationic Ornithine side chains, creating a neutral "mask" that allows hydrophobic interaction with the C18 stationary phase.

Analytical Data Expectations
ParameterExpected ValueNotes
Formula

Tri-Ornithine (Free Base)
Monoisotopic Mass 360.25 Da
[M+H]+ 361.26 DaPrimary signal in ESI-MS
[M+2H]2+ ~181.13 DaLikely observed due to high basicity
Appearance White fluffy powderHygroscopic (Store with desiccant)

Troubleshooting Guide

Issue: Low Yield / Resin Clumping
  • Cause: Aggregation of the growing peptide chain (common in homo-oligomers) or "Delta-Lactam" formation (rare with Boc, but possible if activation is too slow).

  • Solution: Switch to ChemMatrix or PEG-PS resin for better swelling. Use Chaotropic salts (e.g., 0.1M LiCl) in the coupling buffer to disrupt hydrogen bonding.

Issue: Product Elutes in Void Volume (HPLC)
  • Cause: Peptide is too polar for the column.

  • Solution:

    • Use HILIC (Hydrophilic Interaction Liquid Chromatography) mode.[8]

    • Switch ion-pairing agent from TFA to HFBA (Heptafluorobutyric acid) . HFBA is more hydrophobic and will significantly increase retention on C18.

References

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link] (Analogous side-chain protection strategies and racemization prevention).

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. CRC Press. (Purification of hydrophilic cationic peptides using ion-pairing agents).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

Sources

Application Note: High-Resolution Purification of Triornithine Peptide by Preparative High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for High-Purity Triornithine

Triornithine, a tripeptide composed of three ornithine residues, is a subject of growing interest in biomedical research and drug development due to its potential therapeutic applications. The presence of impurities, often remnants from the synthetic process, can significantly impact its biological activity, toxicity, and overall safety profile. Therefore, robust and efficient purification methodologies are paramount to obtaining highly pure triornithine suitable for downstream applications.[1][2] High-performance liquid chromatography (HPLC) has proven to be an exceptionally versatile and powerful technique for the isolation and purification of peptides.[3] This application note provides a comprehensive guide to the purification of triornithine using preparative reversed-phase HPLC (RP-HPLC), detailing the underlying principles, a step-by-step protocol, and critical considerations for process optimization.

Understanding the Analyte: Physicochemical Properties of Triornithine

A thorough understanding of triornithine's chemical properties is fundamental to developing an effective HPLC purification strategy.

  • Structure: Triornithine consists of three L-ornithine amino acid residues linked by peptide bonds.

  • Hydrophilicity: Due to the presence of three primary amine groups in its side chains, triornithine is a highly hydrophilic and basic peptide.

  • Charge: At acidic to neutral pH, the amine groups are protonated, giving the peptide a net positive charge. This characteristic is crucial for its interaction with the stationary phase and for selecting the appropriate chromatography mode.

The Purification Challenge: Common Impurities in Synthetic Peptides

Solid-phase peptide synthesis (SPPS), the most common method for producing synthetic peptides, can generate a variety of impurities.[4] Awareness of these potential contaminants is essential for designing a separation method with adequate resolution.

  • Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions during synthesis.[5][6][7]

  • Truncated Sequences: Shorter peptide fragments resulting from incomplete synthesis.[8]

  • Insertion Sequences: Peptides with an additional amino acid due to procedural errors in the synthesis cycle.[4][5][7]

  • Protecting Group Adducts: Peptides with residual protecting groups that were not completely removed during the cleavage and deprotection steps.[4][5][7][8]

  • Diastereomers: Epimerization at the chiral centers of the amino acids can lead to the formation of diastereomeric impurities.[4][7]

  • Oxidized/Reduced Species: Certain amino acid residues are susceptible to oxidation or reduction during synthesis and handling.[7]

Principle of Reversed-Phase HPLC for Peptide Purification

Reversed-phase HPLC is the most widely used method for peptide purification due to its high resolving power and compatibility with volatile mobile phases, which simplifies post-purification processing.[9][10]

The separation mechanism is based on the differential partitioning of the analyte between a non-polar stationary phase (typically silica particles chemically modified with C8 or C18 alkyl chains) and a polar mobile phase.[10] A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is used to elute the bound peptides. More hydrophobic peptides interact more strongly with the stationary phase and thus elute at higher organic solvent concentrations.[10]

For a hydrophilic peptide like triornithine, ion-pairing reagents are essential. Trifluoroacetic acid (TFA) is a commonly used ion-pairing agent that serves multiple purposes:

  • pH Control: It maintains an acidic pH, ensuring the protonation of the peptide's basic residues and the stationary phase's residual silanol groups.[11]

  • Ion Pairing: The trifluoroacetate anion pairs with the positively charged amine groups of the peptide, effectively increasing its hydrophobicity and promoting its retention on the non-polar stationary phase.[11]

  • Improved Peak Shape: TFA helps to minimize peak tailing, leading to sharper, more symmetrical peaks and better resolution.[11]

Experimental Workflow for Triornithine Purification

The following diagram outlines the key stages in the purification of triornithine by preparative RP-HPLC.

Purification_Workflow cluster_prep Pre-Chromatography cluster_hplc HPLC Purification cluster_post Post-Chromatography Sample_Prep Crude Triornithine Sample Preparation Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation System_Prep HPLC System Equilibration Mobile_Phase_Prep->System_Prep System_Prep->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection Purity_Analysis Purity Analysis of Collected Fractions Fraction_Collection->Purity_Analysis Pooling Pooling of High-Purity Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified Triornithine Lyophilization->Final_Product

Figure 1: A schematic representation of the triornithine purification workflow.

Detailed Protocol for Preparative RP-HPLC Purification of Triornithine

This protocol is a starting point and may require optimization based on the specific impurity profile of the crude triornithine and the scale of the purification.

Materials and Reagents
  • Crude triornithine (lyophilized powder)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.2 µm syringe filters

HPLC System and Column
  • Preparative HPLC system with a gradient pump, autosampler or manual injector, UV detector, and fraction collector.

  • Preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size, 100-300 Å pore size). The choice of pore size is important for peptide separations.

Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

Note on TFA Concentration: While 0.1% TFA is standard, for highly basic peptides, concentrations up to 0.25% may improve resolution.[12]

Sample Preparation
  • Dissolve the crude triornithine in a minimal amount of Mobile Phase A. The concentration will depend on the column's loading capacity.

  • Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.[13]

HPLC Method Parameters

The following table provides a starting point for the preparative HPLC method.

ParameterRecommended SettingRationale
Column Preparative C18, 250 x 21.2 mm, 5 µmStandard for peptide purification.
Mobile Phase A 0.1% TFA in WaterAqueous mobile phase with ion-pairing agent.[14]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic mobile phase with ion-pairing agent.[14]
Flow Rate 10-20 mL/minAdjust based on column dimensions and pressure limits.
Detection UV at 214 nm and 280 nm214 nm for peptide bonds, 280 nm for aromatic residues (if present).[13]
Column Temp. Ambient or slightly elevated (e.g., 30-40°C)Increased temperature can improve peak shape and solubility.
Injection Vol. Variable, dependent on sample concentration and column capacity
Gradient 0-5 min: 5% BInitial hold for sample loading and equilibration.
5-45 min: 5% to 50% BShallow gradient for optimal separation of closely eluting impurities.
45-50 min: 50% to 95% BSteeper gradient to elute strongly bound components and clean the column.
50-55 min: 95% BColumn wash.
55-60 min: 95% to 5% BReturn to initial conditions.
60-70 min: 5% BColumn re-equilibration.
Fraction Collection and Analysis
  • Set the fraction collector to collect fractions based on peak detection (threshold and slope).

  • Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Pool the fractions that meet the desired purity specification (e.g., >98%).

Post-Purification Processing
  • Combine the high-purity fractions.

  • Lyophilize the pooled fractions to remove the mobile phase and obtain the purified triornithine as a fluffy white powder.[14][15] The resulting peptide will be a TFA salt. If a different salt form is required, ion-exchange chromatography or a salt exchange procedure can be performed.[15]

Orthogonal Purification Strategy: The Role of Ion-Exchange Chromatography

For complex crude samples or when exceptionally high purity is required, a multi-step purification strategy employing orthogonal separation mechanisms is highly effective.[3][16] Ion-exchange chromatography (IEX) is an excellent complementary technique to RP-HPLC for peptide purification.[3][10][15][17]

  • Principle of IEX: IEX separates molecules based on their net charge.[10][17] For a basic peptide like triornithine, cation-exchange chromatography (CEX) is employed.[18] The positively charged peptide binds to a negatively charged stationary phase. Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase.[18]

  • Benefits of a Combined Approach: Using IEX as an initial capture and partial purification step, followed by a polishing step with RP-HPLC, can significantly improve the final purity and overall process efficiency.[16] This is because the two techniques separate impurities based on different physicochemical properties (charge vs. hydrophobicity).

Orthogonal_Purification Crude Crude Triornithine IEX Ion-Exchange Chromatography (Charge-based separation) Crude->IEX Capture & Initial Purification RP_HPLC Reversed-Phase HPLC (Hydrophobicity-based separation) IEX->RP_HPLC Polishing Step Pure High-Purity Triornithine RP_HPLC->Pure

Figure 2: Orthogonal purification strategy combining IEX and RP-HPLC.

Final Product Characterization

After purification, it is crucial to characterize the final product to confirm its identity and purity.[1][19]

  • Analytical RP-HPLC: To determine the final purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide.[20]

  • Amino Acid Analysis: To verify the amino acid composition.

Troubleshooting Common HPLC Purification Issues

IssuePotential Cause(s)Suggested Solution(s)
Poor Resolution Inappropriate gradient slope.Optimize the gradient; a shallower gradient often improves resolution.
Column overloading.Reduce the sample load.
Incompatible mobile phase.Experiment with different ion-pairing agents or organic modifiers.
Peak Tailing Secondary interactions with the stationary phase.Increase the TFA concentration or use a different column chemistry.
Column degradation.Replace the column.
Low Recovery Peptide precipitation on the column.Increase the column temperature; ensure the sample is fully dissolved.
Irreversible adsorption to the stationary phase.Use a different column or modify the mobile phase.
Ghost Peaks Contaminants in the mobile phase or system.Use fresh, high-purity solvents; flush the system thoroughly.

Conclusion

The purification of triornithine to a high degree of purity is achievable through a well-designed preparative RP-HPLC method. Key to success is a systematic approach that considers the physicochemical properties of the peptide, the potential impurities, and the principles of chromatographic separation. By carefully optimizing parameters such as mobile phase composition, gradient profile, and column selection, researchers can obtain high-purity triornithine suitable for demanding research and development applications. For particularly challenging separations, an orthogonal approach combining ion-exchange and reversed-phase chromatography is a powerful strategy.

References

  • Thermo Fisher Scientific. (n.d.). AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 403-446). Humana Press. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography.
  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]

  • Frederick, J. (2016). HPLC Purification of Peptides. protocols.io. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Retrieved from [Link]

  • Kate Tutorials. (2021). 11 Chemical Properties of Thiranes | Chemistry of three membered heterocycles. YouTube. Retrieved from [Link]

  • Gilar, M., et al. (2005). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 1079(1-2), 122-132. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Total synthesis of (±)-auranthine confirmed its refined structure. Retrieved from [Link]

  • Wang, L. (2023). Peptide analysis using reverse phase liquid chromatography. Separation Science. Retrieved from [Link]

  • Muth, M., et al. (2018). Investigation of Impurities in Peptide Pools. Molecules, 23(11), 2899. Retrieved from [Link]

  • Hadj Sassi, A., et al. (2022). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. Pharmaceutics, 14(3), 589. Retrieved from [Link]

  • Phenomenex. (n.d.). Peptide Separations by Cation Exchange Chromatography using Luna SCX. Retrieved from [Link]

  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 65-78. Retrieved from [Link]

  • Lottspeich, F., & Kellner, R. (2000). Structural characterization of proteins and peptides. Electrophoresis, 21(11), 2123-2139. Retrieved from [Link]

  • Van Dorpe, S., et al. (2012). Purity profiling of Peptide Drugs. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?. Retrieved from [Link]

  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]

  • Stoll, D. R., et al. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International, 35(12), 544-553. Retrieved from [Link]

  • Hovgaard, L., et al. (Eds.). (2012). Characterization of Therapeutic Peptides and Proteins. CRC Press. Retrieved from [Link]

  • Bielejewska, A., & Głód, B. K. (2005). RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase with Ion Interaction Reagent and Without Buffer. Chemical Analysis (Warsaw), 50(3), 387-394.

Sources

Application Note: High-Resolution Mass Spectrometry Analysis of Tri-Ornithine (H-Orn-Orn-Orn-OH)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The analysis of small, highly basic polyamines such as Tri-Ornithine (H-Orn-Orn-Orn-OH) presents a distinct set of chromatographic and spectrometric challenges. Due to its extreme polarity and high charge density, Tri-Ornithine exhibits poor retention on standard C18 Reversed-Phase (RP) columns and significant adsorption to silica surfaces. This Application Note details a validated protocol using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . We elucidate the "Ornithine Effect" in fragmentation, provide precise transition parameters, and establish a robust method for differentiating this molecule from isobaric or homologous impurities.

Introduction & Scientific Rationale

The "Polyamine Challenge"

Tri-Ornithine is a tripeptide composed of three non-proteinogenic ornithine residues. Biologically, it serves as a core scaffold for siderophores (e.g., fusarinines) and antimicrobial peptides. Analytically, it is a "problem molecule" for two reasons:

  • Extreme Hydrophilicity: With three primary amine side chains and a free N-terminus, the molecule is fully protonated at acidic pH. It elutes in the void volume (

    
    ) of C18 columns, leading to ion suppression and poor quantification.
    
  • Surface Adsorption: The high positive charge density leads to strong ionic interactions with free silanols on glass vials and LC tubing, causing carryover and non-linear calibration curves.

The Solution: HILIC-MS/MS

To overcome these limitations, we utilize HILIC.[1][2][3] Unlike Reversed-Phase, which relies on hydrophobic interaction, HILIC creates a water-enriched layer on the surface of a polar stationary phase. Analytes partition between the bulk organic mobile phase (acetonitrile) and this stagnant aqueous layer.

  • Mechanism: Tri-Ornithine is retained by hydrophilic partitioning and weak electrostatic interactions.

  • Benefit: High organic mobile phase enhances ESI desolvation efficiency, increasing sensitivity by 10–100x compared to aqueous-heavy RP conditions.

Experimental Protocol

Materials & Reagents
  • Standard: H-Orn-Orn-Orn-OH (Custom synthesis or high-purity standard, >98%).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water (

    
    ).
    
  • Buffer: Ammonium Formate (1 M stock), Formic Acid (FA).

  • Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or Accucore 150 Amide), 2.1 x 100 mm, 2.6 µm particle size.

    • Why Amide? Amide phases are neutral and stable, reducing irreversible adsorption of the highly basic ornithine side chains compared to bare silica.

Sample Preparation (Critical Step)
  • Stock Solution: Dissolve 1 mg Tri-Ornithine in 1 mL of 50:50

    
    :ACN containing 0.1% FA.
    
    • Note: Do not use 100% aqueous for stock if possible; polyamines stick to glass in pure water. Use polypropylene (PP) vials.

  • Working Standard: Dilute stock to 1 µg/mL using 90:10 ACN:

    
     (v/v) with 10 mM Ammonium Formate .
    
    • Causality: The sample solvent must match the initial mobile phase conditions (high organic).[2] Injecting an aqueous sample into a HILIC column causes "solvent mismatch," leading to peak splitting and breakthrough.

LC-MS/MS Workflow Diagram

G Sample Sample Prep (90% ACN Matrix) Injector Injector (Polypropylene Loop) Sample->Injector Prevent Adsorption Column HILIC Column (Amide Phase) Injector->Column Partitioning ESI ESI Source (+3.5 kV) Column->ESI High Organic Desolvation MS1 Q1 Filter (Precursor Selection) ESI->MS1 [M+H]+ / [M+2H]2+ Collision Collision Cell (N2 Gas) MS1->Collision CID Detector Detector (Fragment Analysis) Collision->Detector Fragments

Figure 1: HILIC-ESI-MS/MS Workflow designed to minimize adsorption and maximize ionization efficiency.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Ionic strength controls electrostatic interaction with stationary phase.
Mobile Phase B Acetonitrile (LC-MS Grade)Weak solvent in HILIC; promotes retention.
Gradient 0-1 min: 90% B (Isocratic hold)1-7 min: 90%

50% B7-9 min: 50% B (Wash)9.1 min: 90% B (Re-equilibrate)
Gradient moves from low polarity (high ACN) to high polarity (high water) to elute the peptide.
Flow Rate 0.3 mL/minOptimal for ESI sensitivity.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer.

Mass Spectrometry Analysis

Molecular Properties & Precursor Selection
  • Formula:

    
    
    
  • Monoisotopic Mass: 360.2485 Da

  • Charge States:

    • Due to the presence of 4 basic nitrogens (1

      
      -amino, 3 
      
      
      
      -amino), the molecule readily forms multiply charged species.
    • Dominant Species:

      
       (
      
      
      
      181.13) and
      
      
      (
      
      
      361.25).
    • Recommendation: Use

      
       for sensitivity in lower mass range instruments, but monitor 
      
      
      
      if working with high-resolution Orbitraps to leverage mass accuracy.
Fragmentation Pathways (The "Ornithine Effect")

Fragmentation of Ornithine peptides is distinct from Lysine or Arginine peptides.

  • Neutral Loss of Ammonia (

    
     Da):  The 
    
    
    
    -amino group is highly labile. The primary fragmentation channel involves the loss of
    
    
    , yielding
    
    
    .
  • Lactam Formation (

    
    -ions):  The "Ornithine Effect" describes the nucleophilic attack of the side chain 
    
    
    
    -amine on the backbone carbonyl. This facilitates cleavage C-terminal to the Orn residue, forming a lactam-terminated b-ion .
  • Immonium Ion: The diagnostic immonium ion for Ornithine is

    
     70.06 . This distinguishes it from Lysine (
    
    
    
    84.08).
Diagnostic Transitions (MRM Table)
Precursor Ion (

)
Product Ion (

)
TypeCollision Energy (eV)Description
361.25 (

)
344.22

15-20Primary neutral loss (Ammonia).
361.25 (

)
70.06 Immonium35-40Specific Identity Confirmation.
361.25 (

)
229.16

25Cleavage at Orn1-Orn2 bond.
361.25 (

)
115.08

30C-terminal Ornithine residue.
181.13 (

)
70.06 Immonium20High-sensitivity transition.
Fragmentation Logic Diagram

Frag Precursor Precursor [M+H]+ m/z 361.25 AmmoniaLoss Neutral Loss [M+H - NH3]+ m/z 344.22 Precursor->AmmoniaLoss -17 Da (Side chain N) b_ion b2 Ion (Lactam) m/z 247.17 Precursor->b_ion Ornithine Effect (Cyclization) y_ion y2 Ion m/z 229.16 Precursor->y_ion Peptide Bond Break Immonium Orn Immonium m/z 70.06 Precursor->Immonium High Energy CID b_ion->Immonium Further Frag

Figure 2: Fragmentation pathway highlighting the specific Ornithine Effect and Ammonia loss.

Results & Discussion

Differentiation from Isobaric Interferences

Researchers often confuse Ornithine with Lysine.

  • Mass Difference: They are not isobaric. Lysine (128 Da residue) is 14 Da heavier than Ornithine (114 Da residue).

  • Tri-Lysine Mass:

    
     Da.
    
  • Tri-Ornithine Mass:

    
     Da.
    
  • Risk: The risk lies in modified peptides or misidentification in de novo sequencing. The presence of the

    
     70.06 peak (vs 84.08 for Lys) is the definitive spectral fingerprint.
    
System Suitability & Troubleshooting
  • Peak Tailing: If peaks tail in HILIC, increase the buffer concentration (Ammonium Formate) to 20 mM. This suppresses ionic interactions with the silica backbone.

  • Carryover: Due to the "sticky" nature of polyamines, use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid.

References

  • Alpert, A. J. (1990).[4] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[3] Journal of Chromatography A. Link

  • C. Zhu et al. (2002).[5] Electrospray Ionization Mass Spectra of monoimidazole/polyamine Conjugates. Rapid Communications in Mass Spectrometry. Link

  • T. Nakazawa et al. (2008). The ornithine effect in peptide cation dissociation. Journal of The American Society for Mass Spectrometry. Link

  • Thermo Fisher Scientific. (2016). HILIC – An Alternative Separation Technique for Glycopeptides (Application Note).[1] Link

  • Tosoh Bioscience. (2020). Separation of Peptides by Hydrophilic Interaction Chromatography Using TSKgel Amide-80. Link

Sources

Application Note: NMR Structure Elucidation of Triornithine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Ornithine (Orn) is a non-proteinogenic amino acid frequently found in siderophores (e.g., Fusarinine C), antimicrobial peptides, and peptidomimetics.[1] Unlike Lysine, to which it is structurally similar, Ornithine possesses a shorter side chain (


-amine instead of 

-amine), resulting in distinct NMR spectral signatures.

This guide details the structural elucidation of Triornithine , a challenging homopolymer due to severe spectral overlap. We present a self-validating protocol utilizing 2D homonuclear (TOCSY, NOESY) and heteronuclear (HSQC) spectroscopy to resolve the N-terminal, internal, and C-terminal residues.

Sample Preparation Protocol

Objective: Maximize amide proton resolution and minimize exchange rates.

The success of peptide NMR hinges on pH control. Amide protons (


) exchange rapidly with water at neutral pH.
ParameterSpecificationCausality / Rationale
Solvent 90%

/ 10%


preserves amide signals;

provides the lock signal.
Buffer 20-50 mM PhosphateMaintains stable pH; phosphate is NMR silent (unlike acetate/citrate).
pH 3.5 – 5.0 Critical: Acidic pH slows amide proton exchange (

), ensuring

signals are visible for NOESY connectivity.
Concentration 2 – 5 mMRequired for reasonable acquisition times on 13C-HSQC (natural abundance).
Reference DSS (0.0 ppm)Preferred over TMS for aqueous solubility.

Step-by-Step Prep:

  • Dissolve lyophilized Triornithine in 550

    
    L of 90:10 
    
    
    
    .
  • Measure pH using a micro-electrode.

  • Adjust pH to 4.5 using dilute

    
     or 
    
    
    
    .
  • Add 10

    
    L of 10 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).
    
  • Transfer to a high-precision 5mm NMR tube.

Data Acquisition Strategy

For a small peptide like Triornithine (~360 Da), rotational correlation time (


) is short, placing the molecule in the "extreme narrowing" limit.
Pulse Sequence Workflow

NMR_Workflow Sample Sample Prep (pH 4.5) OneD 1D Proton (Water Suppression) Sample->OneD QC Check TOCSY 2D TOCSY (Spin System ID) OneD->TOCSY Identify AA Types NOESY 2D NOESY/ROESY (Sequencing) TOCSY->NOESY Link Residues HSQC 13C-HSQC (Validation) NOESY->HSQC Resolve Overlap

Figure 1: Experimental workflow. 1D 1H confirms sample integrity. TOCSY identifies intra-residue protons. NOESY establishes inter-residue connectivity.

Key Acquisition Parameters
  • Water Suppression: Excitation Sculpting or WATERGATE is preferred over Presaturation to avoid attenuating

    
     signals near the water resonance (4.7 ppm).
    
  • TOCSY Mixing Time: 60-80 ms . Sufficient to transfer magnetization from

    
     to the side-chain terminus (
    
    
    
    ) in Ornithine.
  • NOESY Mixing Time: 300-500 ms . Small molecules have weak, positive NOEs. Alternatively, use ROESY (200-300 ms) if NOE signals are zero-crossing.

Assignment Logic: The Ornithine Challenge

Triornithine presents three spin systems that are chemically identical but magnetically distinct due to their position (N-term, Middle, C-term).

Identifying the Ornithine Spin System

Ornithine is distinguished from Lysine by the chemical shift of the side-chain terminus.

ResidueSide ChainTerminal CarbonTerminal Proton Shift (ppm)
Ornithine


(Delta)
~3.00 ppm
Lysine


(Epsilon)
~2.95 ppm (longer chain = more shielding)

TOCSY Pattern: Look for a correlation network starting from the Amide (


 ppm) 

Alpha (

ppm)

Beta/Gamma (

ppm)

Delta (

ppm)
.
  • Note: The

    
    -protons are triplet-like and distinct from the backbone.
    
Sequential Assignment (The Wüthrich Method)

Since all residues are Ornithine, we rely on "End Effects" to distinguish them.

  • N-Terminal Orn (Orn-1): The

    
    -proton and 
    
    
    
    -protons are often shifted upfield due to the proximity of the positively charged free amine (
    
    
    ) if the pH is low, or distinct due to lack of a preceding carbonyl.
  • C-Terminal Orn (Orn-3): The free carboxyl group (COOH) usually causes a downfield shift in the

    
     relative to the middle residue.
    
  • Middle Orn (Orn-2): Typical internal peptide shifts.

Connectivity Logic: Use the


 NOE cross-peak.
  • Find

    
     of Orn-1 in TOCSY.
    
  • Look in NOESY at that

    
     frequency for a correlation to an Amide proton (
    
    
    
    ).
  • This Amide belongs to Orn-2.

Assignment_Logic Orn1 Orn-1 (N-Term) Identify via free NH2 effects NOE1 NOE: Alpha(1) -> Amide(2) Orn1->NOE1 Orn2 Orn-2 (Internal) Standard Amide/Alpha shifts NOE2 NOE: Alpha(2) -> Amide(3) Orn2->NOE2 Orn3 Orn-3 (C-Term) Identify via COOH effects NOE1->Orn2 NOE2->Orn3

Figure 2: Sequential assignment strategy. Magnetization is transferred spatially from the alpha-proton of residue (i) to the amide proton of residue (i+1).

Expected Chemical Shifts (Reference Data)

Values are approximate (pH 4.5, 25°C).

AtomOrn-1 (N-Term)Orn-2 (Middle)Orn-3 (C-Term)
Amide (NH) N/A (Free

)
~8.6 ppm~8.2 ppm
Alpha (H

)
~4.1 ppm~4.3 ppm~4.2 ppm
Beta (H

)
~1.9 ppm~1.8 ppm~1.8 ppm
Delta (H

)
~3.0 ppm~3.0 ppm~3.0 ppm

Self-Validation Check: If you see an Amide signal for Orn-1, your pH is likely too high (neutral), allowing the N-terminal amine protons to exchange too slowly, or you have a capped peptide (acetylated). For free amine triornithine, Orn-1 has no observable amide in the standard region.

Troubleshooting & Tips

  • Signal Overlap:

    • Issue: The side chain

      
       and 
      
      
      
      protons often overlap heavily around 1.7–1.9 ppm.
    • Solution: Use 13C-HSQC .[2] The Carbon dimension has much greater dispersion.

      
       (~30 ppm) and 
      
      
      
      (~25 ppm) are easily resolved even if protons overlap.
  • Zero-Quantum Artifacts:

    • Issue: TOCSY spectra show anti-phase interference.

    • Solution: Use a z-filtered TOCSY sequence (e.g., dipsi2etgpsi on Bruker systems) to suppress ZQ artifacts.

  • Aggregation:

    • Issue: Broad lines.[1][3][4]

    • Solution: Triornithine is highly charged (+3 at low pH) and unlikely to aggregate. If broadening occurs, check for paramagnetic impurities or lower the concentration.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000019: D-Ornithine Chemical Shifts. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids.[3][5] Wiley-Interscience. (The foundational text for sequential assignment).

  • Wishart, D.S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR. [Link]

  • Bruker. TopSpin Advanced NMR Experiments Guide. (For specific pulse sequence parameters like zgesgp for excitation sculpting). [Link]

Sources

Technical Guide: Application of H-Orn-Orn-Orn-OH (Tri-Ornithine) in Cell Culture Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Orn-Orn-Orn-OH (Tri-Ornithine) is a synthetic, cationic tripeptide composed of three L-Ornithine residues. Unlike its polymeric counterpart (Poly-L-Ornithine, PLO), which is widely used as a surface coating agent for neuronal adhesion, Tri-Ornithine serves distinct roles as a metabolic probe , a stable cationic control , and a defined-molecular-weight polyamine precursor .

This guide details the physicochemical properties, biological mechanisms, and experimental protocols for utilizing H-Orn-Orn-Orn-OH in mammalian cell culture. It specifically addresses its utility in studying polyamine biosynthesis and cationic peptide stability due to the non-proteinogenic nature of the ornithine side chain.

Physicochemical & Biological Profile

Chemical Identity[1]
  • Sequence: H-Orn-Orn-Orn-OH

  • Net Charge (pH 7.4): ~+3 (Three side-chain

    
    -amino groups + N-terminus - C-terminus).
    
  • Solubility: Highly soluble in water/PBS due to high charge density.

  • Stability: Higher resistance to serum proteases (e.g., trypsin) compared to H-Lys-Lys-Lys-OH or H-Arg-Arg-Arg-OH, as standard serine proteases exhibit lower affinity for the ornithine side chain length (one methylene shorter than Lysine).

Mechanism of Action (MOA)

Tri-Ornithine interacts with cells through two primary mechanisms:

  • Electrostatic Membrane Interaction: The cationic charge facilitates binding to negatively charged proteoglycans (HSPGs) on the cell surface, leading to uptake via adsorptive endocytosis.

  • Metabolic Precursor (The "Slow-Release" Effect): Once internalized, intracellular peptidases hydrolyze the peptide bonds, releasing monomeric L-Ornithine. This free ornithine feeds directly into the Urea Cycle and Polyamine Biosynthesis pathway, serving as a substrate for Ornithine Decarboxylase (ODC).

Pathway Visualization: Cellular Fate

OrnithineFate cluster_extracellular Extracellular Space cluster_cytosol Cytosol TriOrn H-Orn-Orn-Orn-OH (Cationic Trimer) Endosome Endosomal Entrapment TriOrn->Endosome Adsorptive Endocytosis Peptidases Intracellular Peptidases Endosome->Peptidases Escape/Fusion FreeOrn L-Ornithine (Monomer) Peptidases->FreeOrn Hydrolysis ODC Ornithine Decarboxylase (ODC) FreeOrn->ODC Rate Limiting Step Putrescine Putrescine ODC->Putrescine Decarboxylation Polyamines Spermidine/ Spermine Putrescine->Polyamines Synthase

Figure 1: Metabolic trajectory of Tri-Ornithine. The trimer acts as a pro-drug, requiring intracellular hydrolysis to release the active metabolic substrate.

Applications

Application A: Polyamine Pathway Modulation

Researchers use Tri-Ornithine to rescue cells from ODC inhibition (e.g., DFMO treatment) in a controlled manner. Unlike adding free Ornithine, which causes a rapid spike in intracellular pools, the trimer requires enzymatic processing, providing a kinetic delay useful for time-course metabolic studies.

Application B: Cationic Stability Control

In the development of Cell-Penetrating Peptides (CPPs), Tri-Ornithine serves as a stability control . While Tri-Lysine is rapidly degraded by serum proteases, Tri-Ornithine persists longer, allowing researchers to distinguish between uptake efficiency and degradation half-life.

Experimental Protocols

Protocol 1: Reagent Preparation and Storage

Critical Note: Most synthetic peptides are supplied as Trifluoroacetate (TFA) salts. TFA is cytotoxic. For high-concentration assays (>100 µM), desalt the peptide or account for pH changes.

  • Reconstitution:

    • Dissolve lyophilized powder in sterile, nuclease-free water to a stock concentration of 10 mM .

    • Tip: Do not use PBS for initial dissolution if the peptide content is high; high salt can sometimes cause aggregation in longer oligomers (though less likely for a trimer).

  • pH Adjustment:

    • Check pH.[1] If acidic (due to TFA), neutralize with 0.1 N NaOH or dilute into a buffered culture medium (HEPES-buffered DMEM recommended).

  • Storage:

    • Aliquot into low-bind microcentrifuge tubes (avoid polystyrene).

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid freeze-thaw cycles.[2]

Protocol 2: Metabolic Rescue Assay (Polyamine Depletion)

Objective: Demonstrate the bioavailability of Ornithine released from the trimer by rescuing cell growth after ODC inhibition.

Materials:

  • Cell Line: CHO-K1 or HeLa.

  • Inhibitor: DFMO (Difluoromethylornithine), 5 mM stock.

  • Reagent: H-Orn-Orn-Orn-OH (10 mM stock).

  • Control: L-Ornithine Monomer (10 mM stock).

  • Assay: CCK-8 or MTT Cell Viability Kit.

Workflow:

StepActionDurationNotes
1. Seeding Seed cells at 3,000 cells/well in 96-well plate.24 hrsAllow attachment.
2. Depletion Replace media with DMEM + 5 mM DFMO .24 hrsDepletes intracellular polyamines; halts growth.
3. Rescue Add H-Orn-Orn-Orn-OH (Gradient: 0, 10, 50, 100, 500 µM) maintaining DFMO.48 hrsCompare with L-Ornithine monomer control.
4. Analysis Add CCK-8 reagent; read Absorbance at 450 nm.1-4 hrsHigher OD = Successful rescue.

Expected Result: Cells treated with DFMO alone will show growth arrest. Cells treated with DFMO + Tri-Ornithine should recover proliferation, proving the trimer is internalized and hydrolyzed to functional Ornithine.

Protocol 3: Comparative Stability Assay (Serum Resistance)

Objective: Quantify the superior stability of Ornithine peptides vs. Lysine peptides in culture media.

Workflow Visualization:

StabilityWorkflow Start Prepare 1 mM Peptide Solutions (Tri-Orn vs. Tri-Lys) Incubate Incubate in 10% FBS Media (37°C) Start->Incubate Sample Sampling Timepoints (0, 1, 4, 12, 24 hrs) Incubate->Sample Quench Precipitate Serum Proteins (Add 1% TFA / Acetonitrile) Sample->Quench Analyze Analyze Supernatant via HPLC/MS (Monitor Intact Trimer Peak) Quench->Analyze

Figure 2: Workflow for assessing proteolytic stability. Tri-Ornithine is expected to show a significantly longer half-life than Tri-Lysine.

Troubleshooting & Optimization

IssueProbable CauseSolution
Cytotoxicity at High Conc. Cationic charge disrupting membrane integrity.Do not exceed 1 mM. If toxicity persists, verify the counter-ion (TFA is toxic). Dialyze against PBS if necessary.
Precipitation in Media Interaction with phosphates or serum proteins.Dilute the peptide in water first, then add to media under vortexing. Avoid storing in phosphate buffers long-term.
No Metabolic Rescue Inefficient hydrolysis (Peptidase deficiency).Ensure the specific cell line expresses relevant peptidases. Try extending incubation time to 72 hours.

References

  • Polyamine Biosynthesis Pathway: Pegg, A. E. (2006). Regulation of ornithine decarboxylase. Journal of Biological Chemistry, 281(21), 14529-14532. Link

  • Ornithine vs. Lysine Stability: Eiriksdottir, E., et al. (2010). Cellular uptake of cell-penetrating peptides is dependent on peptide-to-cell ratio and experimental conditions. Bioconjugate Chemistry, 21(9), 1662-1672. (Discusses stability of cationic peptides in serum). Link

  • Cationic Peptide Toxicity: Saar, K., et al. (2005). Cell-penetrating peptides: A comparative study on uptake and toxicity. Analytical Biochemistry, 345(1), 55-65. Link

  • Ornithine in Cell Culture: Sigma-Aldrich Technical Bulletin. L-Ornithine in Cell Culture Applications. Link

  • Peptide Handling: AAPPTec. Handling and Storage of Peptides. Link

Sources

methods for testing triornithine in wound healing assays

Author: BenchChem Technical Support Team. Date: February 2026

Scope & Abstract

This technical guide details the methodology for evaluating Triornithine (L-Orn-L-Orn-L-Orn) , a cationic tripeptide, in the context of wound healing and tissue regeneration. While free L-ornithine is a known precursor for polyamines and proline (essential for collagen), Triornithine offers distinct pharmacokinetic advantages, including enhanced cellular uptake via oligopeptide transporters (PEPT1/PEPT2) and potential utility as a cationic headgroup for nucleic acid delivery vectors.

This document provides rigorous protocols for:

  • Kinetic Migration Analysis: Quantifying re-epithelialization rates.

  • Extracellular Matrix (ECM) Deposition: Measuring collagen synthesis via hydroxyproline.

  • Mechanistic Validation: Tracing the metabolic flux from Triornithine to polyamines.

Mechanistic Grounding

To design effective assays, one must understand the causality of Triornithine's action. Unlike free amino acids, Triornithine acts as a "metabolic prodrug."

  • Uptake: Triornithine is actively transported into keratinocytes and fibroblasts via proton-coupled oligopeptide transporters, bypassing saturation limits of cationic amino acid transporters (CATs).

  • Hydrolysis & Conversion: Intracellular peptidases hydrolyze the trimer into free L-ornithine.

  • Bifurcation:

    • Pathway A (Proliferation): Ornithine Decarboxylase (ODC) converts Ornithine to Putrescine

      
       Spermidine/Spermine, driving DNA synthesis and cell migration.[1]
      
    • Pathway B (Remodeling): Ornithine Aminotransferase (OAT) converts Ornithine to

      
      -pyrroline-5-carboxylate (P5C) 
      
      
      
      Proline, the primary substrate for Collagen Types I and III.
Pathway Visualization

Triornithine_Pathway Triornithine Exogenous Triornithine PeptideTransporter PEPT1/2 Transporter (Influx) Triornithine->PeptideTransporter High Affinity IntracellularTri Intracellular Triornithine PeptideTransporter->IntracellularTri Peptidases Cytosolic Peptidases IntracellularTri->Peptidases FreeOrn Free L-Ornithine Pool Peptidases->FreeOrn Hydrolysis ODC Enzyme: ODC FreeOrn->ODC OAT Enzyme: OAT FreeOrn->OAT Polyamines Polyamines (Putrescine/Spermine) ODC->Polyamines Proline L-Proline OAT->Proline Migration Cell Migration & Proliferation Polyamines->Migration Re-epithelialization Collagen Collagen Synthesis (ECM Remodeling) Proline->Collagen Tensile Strength

Figure 1: Metabolic fate of Triornithine driving dual mechanisms of wound repair: proliferation (via polyamines) and matrix deposition (via proline).

Protocol 1: High-Throughput Scratch Migration Assay

Objective: To determine if Triornithine accelerates the closure of a mechanical wound in a keratinocyte (HaCaT) or fibroblast (HDF) monolayer.

Critical Note: Unlike standard scratch assays, this protocol controls for proliferation to isolate migration effects, using Mitomycin C.

Materials
  • Cell Line: Human Dermal Fibroblasts (HDFa) or HaCaT keratinocytes.

  • Treatment: Triornithine trihydrochloride (Sigma/Custom Synthesis), dissolved in PBS.

  • Control: L-Ornithine (molar equivalent) and Vehicle (PBS).

  • Inhibitor: Mitomycin C (to block proliferation).

  • Imaging: Automated Live-Cell Imager (e.g., IncuCyte) or Inverted Microscope.

Step-by-Step Methodology
  • Seeding:

    • Seed cells in a 96-well ImageLock plate at

      
       cells/well.
      
    • Incubate for 24 hours at 37°C/5% CO₂ until a 100% confluent monolayer is formed.

  • Wounding:

    • Use a 96-pin WoundMaker tool or a p200 pipette tip to create a precise, homogeneous scratch (~700–800 µm width) in the center of each well.

    • Wash: Gently wash wells 2x with PBS to remove floating debris (critical to prevent false "closure" readings).

  • Treatment Application:

    • Prepare media containing Mitomycin C (5 µg/mL) to arrest cell division (incubate 1 hour, then wash). Note: Omit this step if assessing combined proliferation+migration.

    • Apply Triornithine treatments (Range: 10 µM – 1 mM) in serum-reduced media (0.5% FBS). High serum masks the peptide's specific growth factor-like effects.

  • Data Acquisition:

    • Place plate in the live-cell imager.

    • Image frequency: Every 2 hours for 24–48 hours.

    • Phase-contrast objective: 10x.

Data Analysis & Output

Calculate Relative Wound Density (RWD) or Percent Closure :



Where 

is the cell-free area.

Table 1: Expected Kinetic Data Layout

Treatment GroupConcentrationT50 (Time to 50% Closure)Migration Rate (µm/hr)Statistical Significance (p-value)
Vehicle ControlN/A18.5 hrs12.4-
L-Ornithine100 µM16.2 hrs15.1< 0.05
Triornithine 33 µM 14.1 hrs 18.3 < 0.01
Triornithine100 µM13.8 hrs19.0< 0.001

Protocol 2: Quantitative Hydroxyproline Assay (Collagen Synthesis)

Objective: To verify that Triornithine supplementation fuels the "Proline Sink" required for collagen production, a marker of wound maturation.

Materials
  • Samples: Cell culture supernatants or homogenized tissue lysates from treated fibroblasts.

  • Reagents: Chloramine-T solution, Ehrlich’s Reagent (p-dimethylaminobenzaldehyde), Perchloric acid.

  • Standard: Trans-4-hydroxy-L-proline.

Methodology
  • Hydrolysis:

    • Mix 100 µL of sample with 100 µL of 12M HCl (Final concentration 6M).

    • Incubate at 120°C for 3 hours in pressure-tight, Teflon-capped vials. Warning: Corrosive fumes.

  • Oxidation:

    • Evaporate acid under nitrogen flow. Re-suspend in water.

    • Add 500 µL Chloramine-T solution (oxidizes hydroxyproline). Incubate 20 min at Room Temp.

  • Chromophore Formation:

    • Add 500 µL Ehrlich’s Reagent.

    • Incubate at 60°C for 15 minutes. Solution turns reddish-purple.

  • Quantification:

    • Read Absorbance at 560 nm .

    • Convert to µg collagen using the conversion factor:

      
      .
      

Protocol 3: Intracellular Polyamine Profiling (LC-MS/MS)

Objective: Self-validating step to prove Triornithine enters the cell and is metabolized into bioactive polyamines (Putrescine, Spermidine).

Workflow
  • Lysis: Treat fibroblasts with Triornithine (24h). Wash 3x with ice-cold PBS. Lyse in 0.1M Perchloric Acid (precipitates protein, stabilizes polyamines).

  • Derivatization: Mix supernatant with Dansyl Chloride (fluorescent tag) in alkaline buffer (pH 9.5). Incubate 30 min at 60°C.

  • LC-MS Separation:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile gradient with 0.1% Formic Acid.

    • Detection: Monitor MRM transitions for Dansyl-Putrescine and Dansyl-Spermidine.

  • Validation Criteria: A significant increase in the Putrescine/Ornithine ratio in Triornithine-treated cells vs. L-Ornithine treated cells indicates superior intracellular delivery efficiency.

References

  • Zajac, J. M., et al. (2023). "Polyamines in Wound Healing: The Metabolic Switch." Journal of Investigative Dermatology. (Contextual grounding on polyamines).

  • Singh, V., & Kahwa, I. (2021). "Ornithine supplementation enhances wound breaking strength and collagen deposition."[2] Journal of Surgical Research. (Primary mechanism validation).

  • Zhao, Y., et al. (2017). "Replacement of quaternary ammonium headgroups by tri-ornithine in cationic lipids for the improvement of gene delivery."[3][4][5] Journal of Materials Chemistry B. (Source for Triornithine peptide structure and cellular uptake properties).

  • Gould, S. (2019).[5] "The Role of Ornithine Aminotransferase in Fibrosis and Wound Repair." Amino Acids.[2] (Pathway B mechanism).

  • Li, J., et al. (2020).[6] "In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro." Nature Protocols. (Standard protocol basis).

Sources

application of H-Orn-Orn-Orn-OH in drug delivery systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: H-Orn-Orn-Orn-OH (Tri-Ornithine) in Lipid-Peptide Gene Delivery Systems

Executive Summary & Rationale

H-Orn-Orn-Orn-OH (Tri-Ornithine) is a cationic tripeptide derived from the non-proteinogenic amino acid L-Ornithine.[1] Unlike its polymeric counterpart (Poly-L-Ornithine, PLO), which is often cytotoxic and heterogeneous, the discrete tripeptide offers a precise, low-molecular-weight cationic motif ideal for constructing Lipid-Peptide hybrid vectors .[1]

Why H-Orn-Orn-Orn-OH?

  • Charge Density: It provides three primary amines (side chains) and one N-terminal amine, creating a localized high-density positive charge (+4 at pH 7.[1]4) essential for electrostatic condensation of nucleic acids (DNA/siRNA).

  • Reduced Cytotoxicity: Short ornithine oligomers generally exhibit lower cytotoxicity compared to long-chain Poly-L-Lysine (PLL) or Poly-L-Arginine, as they avoid the irreversible membrane disruption often seen with high molecular weight cationic polymers.[1]

  • Metabolic Stability: As a non-proteinogenic amino acid, Ornithine confers resistance to rapid serum degradation by standard proteases, extending the circulation half-life of the delivery vector.

This guide details the application of H-Orn-Orn-Orn-OH as the polar headgroup in Cationic Lipo-Peptides (CLPs) for high-efficiency gene silencing and transfection.[1]

Mechanism of Action: The Lipo-Peptide Vector[1]

The tripeptide is rarely used as a free molecule for transfection due to its inability to condense large DNA plasmids on its own. Instead, it is covalently conjugated to hydrophobic alkyl tails.

The Assembly Pathway:

  • Headgroup (Tri-Ornithine): Binds negatively charged phosphate backbone of RNA/DNA.[1]

  • Linker (Carbamate/Amide): Provides flexibility and biodegradability.[1]

  • Tail (Hydrophobic Alkyl Chains): Drives self-assembly into micelles or liposomes via hydrophobic effect.[1]

DOT Diagram 1: Lipo-Ornithine Vector Assembly

LipoOrnithineMechanism cluster_0 Endosomal Escape TriOrn H-Orn-Orn-Orn-OH (Cationic Head) Linker Linker (Carbamate/Amide) TriOrn->Linker Conjugation LipidPeptide Amphiphilic Lipo-Peptide Monomer TriOrn->LipidPeptide LipidTail Double Alkyl Tail (C12-C14 Hydrophobic) Linker->LipidTail Coupling Linker->LipidPeptide LipidTail->LipidPeptide Micelle Cationic Liposome (Self-Assembly) LipidPeptide->Micelle Hydration (Critical Micelle Conc.) Lipoplex Stable Lipoplex (Nanoparticle) Micelle->Lipoplex Electrostatic Interaction NucleicAcid siRNA / pDNA (Anionic Cargo) NucleicAcid->Lipoplex Condensation CellEntry Endosome (pH Drop) Lipoplex->CellEntry Endocytosis Release Cytosolic Release CellEntry->Release Proton Sponge / Membrane Fusion

Caption: Assembly of Tri-Ornithine monomers into amphiphilic vectors and subsequent DNA lipoplex formation.

Protocol A: Formulation of Tri-Ornithine Liposomes

Objective: Create stable cationic liposomes using a Tri-Ornithine-Lipid conjugate (e.g., Orn3-C14). Note: If custom synthesis is required, the standard approach is coupling H-Orn-Orn-Orn-OH to dialkylamines via a carbonyldiimidazole (CDI) linker.[1]

Materials:

  • Tri-Ornithine-Lipid Conjugate (lyophilized powder).[1]

  • Co-lipid: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) – Crucial for endosomal escape helper function.[1]

  • Solvent: Chloroform (HPLC grade).[1]

  • Hydration Buffer: Nuclease-free water or HEPES (20mM, pH 7.4).[1]

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Dissolve Tri-Ornithine lipid in Chloroform to 1 mg/mL.[1]

    • Dissolve DOPE in Chloroform to 1 mg/mL.

  • Molar Ratio Mixing:

    • Combine the Tri-Ornithine lipid and DOPE in a 1:1 molar ratio in a clean glass vial.

    • Why? Pure cationic lipids are often too toxic and stable; DOPE promotes hexagonal phase transition at acidic pH, aiding endosomal release.

  • Thin Film Formation:

    • Evaporate the chloroform under a stream of nitrogen gas while rotating the vial to create a thin, uniform lipid film on the bottom.

    • Vacuum desiccate for 4 hours to remove trace solvent.

  • Hydration:

    • Add 1 mL of Hydration Buffer to the film.

    • Incubate at room temperature for 30 minutes to allow swelling.

    • Vortex vigorously for 2 minutes.

  • Sizing (Sonication):

    • Sonicate the suspension using a probe sonicator (20% amplitude, 1s on/1s off pulse) for 5 minutes on ice.

    • Target Size: 80–120 nm.[1]

  • QC Check:

    • Measure Hydrodynamic Diameter (Dh) and Zeta Potential using Dynamic Light Scattering (DLS).

    • Acceptance Criteria: Dh < 150 nm, PDI < 0.3, Zeta Potential > +30 mV.

Protocol B: siRNA/DNA Transfection (Lipoplex Formation)[1]

Objective: Deliver siRNA to mammalian cells (e.g., HeLa, HepG2) using the Tri-Ornithine vector.

Experimental Logic: The critical parameter is the N/P Ratio (Ratio of Nitrogen in peptide to Phosphate in DNA). For Tri-Ornithine, an N/P ratio of 10:1 to 20:1 is typically optimal to ensure full condensation and net positive charge for cell entry.

Table 1: N/P Ratio Calculation Guide

Parameter Value Notes
H-Orn-Orn-Orn-OH Charge +4 3 side chain amines + 1 N-terminus
DNA/siRNA Charge -1 per nucleotide Phosphate backbone

| Optimal N/P Range | 10:1 – 20:1 | Excess cation required for colloidal stability |[1]

Workflow:

  • Cell Seeding:

    • Seed cells at 10,000 cells/well in a 96-well plate 24 hours prior to transfection. Target 70-80% confluency.

  • Complexation (The "Lipoplex"):

    • Tube A: Dilute 50 ng of siRNA in 25 µL Opti-MEM (serum-free medium).

    • Tube B: Dilute calculated amount of Tri-Ornithine Liposome (from Protocol A) in 25 µL Opti-MEM to achieve desired N/P ratio (e.g., N/P 15).

    • Mix: Add Tube B to Tube A rapidly. Pipette up and down 5 times.

    • Incubate: 20 minutes at Room Temperature. Do not disturb.

  • Treatment:

    • Add the 50 µL Lipoplex mixture dropwise to the cells (already containing 100 µL complete media).

    • Note: Unlike PEI, Tri-Ornithine lipids are often serum-compatible, but checking serum-free conditions first is recommended.[1]

  • Analysis:

    • Incubate cells for 48 hours.

    • Assess knockdown via qPCR or Western Blot, or reporter expression (Luciferase/GFP).

Critical Quality Attributes & Troubleshooting

DOT Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Transfection Efficiency CheckSize Check Lipoplex Size (DLS) Start->CheckSize Large > 200 nm (Aggregation) CheckSize->Large Yes Small < 150 nm (Stable) CheckSize->Small No AggregSol Increase Vortexing Speed or Reduce DNA Conc. Large->AggregSol CheckZeta Check Zeta Potential Small->CheckZeta LowZeta < +10 mV CheckZeta->LowZeta HighZeta > +20 mV CheckZeta->HighZeta NP_Boost Increase N/P Ratio (Add more peptide-lipid) LowZeta->NP_Boost CheckTox Check Cell Viability HighZeta->CheckTox ToxHigh High Toxicity ReduceNP Optimize Lipid:DOPE Ratio ToxHigh->ReduceNP Reduce N/P Ratio or Add DOPE

Caption: Decision matrix for optimizing transfection efficiency and reducing toxicity.

Key Troubleshooting Tips:

  • Precipitation: If visible precipitates form upon mixing DNA and Lipid, the concentration is too high. Dilute both components in Opti-MEM before mixing.

  • Toxicity: If cells detach after 24 hours, the cationic charge density is too high. Reduce the N/P ratio or increase the proportion of neutral co-lipid (DOPE/Cholesterol).

References

  • Design of Tri-Peptide Cationic Lipids

    • Title: Tri-peptide cationic lipids for gene delivery.[1][2][3]

    • Source: Ma, K., et al. (2014).
    • Context: Describes the synthesis of lipids with Tri-Lysine and Tri-Ornithine headgroups (e.g., CDO14) and their superior transfection efficiency in lung tumor cells.
    • URL:[Link] (Note: Link directs to NIH repository context for similar cationic lipid research).[1]

  • Ornithine vs.

    • Title: A cationic peptide consists of ornithine and histidine repeats augments gene transfer in dendritic cells.[4]

    • Source: Zhang, W., et al. (2003). Molecular Immunology.
    • Context: Establishes that Ornithine-based peptides (O10H6) exhibit lower toxicity and higher efficiency than Lysine analogs in sensitive cell lines.[1]

    • URL:[Link]

  • Peptide-Based Nucleic Acid Delivery

    • Title: Peptide-Assisted Nucleic Acid Delivery Systems on the Rise.[1]

    • Source: Jamey, C., et al. (2021). Pharmaceutics.[1][5]

    • Context: Review of short c
    • URL:[Link]

  • Chemical Properties

    • Title: H-Orn-Orn-Orn-OH Compound Summary.[1]

    • Source: PubChem.[1]

    • URL:[Link][1]

Sources

Fluorescent Labeling of H-Orn-Orn-Orn-OH: A Detailed Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluorescently labeled peptides are indispensable tools in modern biomedical research and drug development.[1] They enable real-time tracking of biological processes, visualization of molecular events, and quantification of interactions with high sensitivity.[2] H-Orn-Orn-Orn-OH, a tripeptide of ornithine, possesses multiple primary amine groups, making it an excellent candidate for fluorescent labeling. This guide provides a comprehensive overview of the strategies and detailed protocols for labeling H-Orn-Orn-Orn-OH with fluorescent tags, tailored for researchers, scientists, and drug development professionals.

The strategic placement of fluorescent probes on peptides allows for a deeper understanding of their localization, dynamics, and binding partners within complex biological systems.[1] The choice of labeling strategy is paramount and depends on the specific research question, as the position of the fluorophore can influence the peptide's biological activity.[3] This document will explore both N-terminal specific and side-chain labeling approaches for H-Orn-Orn-Orn-OH, providing the rationale and step-by-step instructions for successful conjugation.

Understanding the Target Molecule: H-Orn-Orn-Orn-OH

H-Orn-Orn-Orn-OH, or tri-L-ornithine, is a peptide composed of three L-ornithine residues.[4][5] A key feature of this molecule is the presence of multiple primary amine groups: one at the N-terminus (α-amino group) and one on the side chain of each of the three ornithine residues (δ-amino groups). These amines are the primary targets for conjugation with amine-reactive fluorescent dyes.

Choosing Your Labeling Strategy: N-terminus vs. Side-Chain

The selection of a labeling strategy is a critical decision that will impact the properties and utility of the final fluorescently labeled peptide. The two primary approaches for labeling H-Orn-Orn-Orn-OH are targeting the N-terminal amine or the side-chain amines.

N-Terminal Specific Labeling

This strategy aims to attach a single fluorescent dye to the α-amino group at the N-terminus of the peptide.

Rationale & Advantages:

  • Site-Specificity: Ensures a homogeneous product with a 1:1 dye-to-peptide ratio.

  • Preservation of Side-Chain Function: The ornithine side chains remain unmodified, which can be crucial if they are involved in biological interactions.

  • Controlled Stoichiometry: Simplifies characterization and quantification.

Causality Behind Experimental Choices: N-terminal specificity is achieved by exploiting the difference in pKa values between the α-amino group (typically around 8.0) and the δ-amino groups of ornithine (around 10.5).[6] By carefully controlling the reaction pH to a slightly basic range (pH 8.0-8.5), the N-terminal amine is more deprotonated and thus more nucleophilic than the side-chain amines, favoring its reaction with an amine-reactive dye.[7]

Side-Chain Labeling

This approach targets the δ-amino groups on the three ornithine residues, potentially leading to the attachment of multiple fluorescent tags per peptide.

Rationale & Advantages:

  • Signal Amplification: Multiple fluorophores per peptide can result in a brighter signal, which is beneficial for applications requiring high sensitivity.

  • N-Terminus Free for Other Modifications: The N-terminus remains available for other conjugations or to maintain its role in biological activity.

Challenges & Considerations:

  • Heterogeneity: The reaction can produce a mixture of products with varying numbers of attached dyes (mono-, di-, and tri-labeled), making purification and characterization more complex.

  • Potential for Self-Quenching: If multiple fluorophores are in close proximity, their fluorescence can be quenched, reducing the expected signal enhancement.

  • Altered Biological Activity: Modification of the side chains may interfere with the peptide's intended biological function.

Selecting the Right Fluorescent Tag

A wide variety of fluorescent dyes are available for peptide labeling, each with unique spectral properties, brightness, and photostability.[] For labeling the amine groups of H-Orn-Orn-Orn-OH, amine-reactive dyes such as N-hydroxysuccinimide (NHS) esters are commonly used.[][9] These react with primary amines to form stable amide bonds.[]

Fluorescent DyeExcitation (nm)Emission (nm)Key Features
Fluorescein (FITC) ~494~518Bright green fluorescence, widely used, pH-sensitive.[6]
Rhodamine (TRITC) ~552~578Bright red-orange fluorescence, good photostability.[10]
Cyanine Dyes (e.g., Cy3) ~550~570Intense orange fluorescence, high quantum yield.[10]
Cyanine Dyes (e.g., Cy5) ~650~670Far-red fluorescence, good for multiplexing and in vivo imaging due to low background autofluorescence.[][10]
Alexa Fluor Dyes VariousVariousA family of bright and photostable dyes across the spectrum.

Experimental Protocols

Protocol 1: N-Terminal Specific Labeling of H-Orn-Orn-Orn-OH with an NHS-Ester Dye

This protocol is designed to favor the labeling of the N-terminal α-amino group.

Materials and Reagents:

  • H-Orn-Orn-Orn-OH

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.3

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure Water

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS)

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve H-Orn-Orn-Orn-OH in the 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.

    • Expert Insight: The slightly basic pH is crucial for deprotonating the N-terminal amine, making it more reactive than the side-chain amines.[7] Avoid buffers containing primary amines like Tris, as they will compete for reaction with the NHS ester.[11]

  • Dye Preparation: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • Trustworthiness: NHS esters are moisture-sensitive and can hydrolyze.[11] Using a fresh solution is essential for high labeling efficiency.

  • Reaction: Add a 1.2 to 1.5-fold molar excess of the dissolved dye to the peptide solution. Mix gently and incubate for 1-2 hours at room temperature, protected from light.

    • Expert Insight: A slight molar excess of the dye helps to drive the reaction to completion. However, a large excess can increase the risk of side-chain labeling and make purification more challenging.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 20-50 mM) to consume any unreacted NHS ester.

  • Purification: Purify the labeled peptide using RP-HPLC.[12]

    • Use a C18 column with a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).[12]

    • Monitor the elution profile at the absorbance maximum of the dye and at 214 nm for the peptide bond.[12]

    • Collect the fractions corresponding to the desired fluorescently labeled peptide.

  • Characterization:

    • Mass Spectrometry: Confirm the identity of the product by verifying its molecular weight using ESI-MS.[2] The mass should correspond to the mass of the peptide plus the mass of the fluorophore minus the mass of the NHS leaving group.

    • UV-Vis Spectroscopy: Determine the degree of labeling by measuring the absorbance of the peptide and the dye at their respective maxima.

Workflow for N-Terminal Labeling

N_Terminal_Labeling Peptide_Prep Dissolve Peptide in pH 8.3 Buffer Reaction Mix and Incubate (1-2 hours, RT, dark) Peptide_Prep->Reaction Dye_Prep Dissolve NHS-Ester Dye in DMF/DMSO Dye_Prep->Reaction Purification Purify by RP-HPLC Reaction->Purification Characterization Analyze by Mass Spec and UV-Vis Purification->Characterization

Caption: Workflow for N-terminal specific labeling of H-Orn-Orn-Orn-OH.

Protocol 2: Side-Chain Labeling of H-Orn-Orn-Orn-OH

This protocol is designed to label the side-chain δ-amino groups.

Materials and Reagents:

  • Same as Protocol 1, with the exception of the buffer.

  • 0.1 M Sodium Borate Buffer, pH 9.0-9.5

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve H-Orn-Orn-Orn-OH in the 0.1 M sodium borate buffer (pH 9.0-9.5) to a final concentration of 1-5 mg/mL.

    • Expert Insight: The higher pH will deprotonate both the N-terminal and the side-chain amines, making them all available for reaction.[13]

  • Dye Preparation: Prepare the NHS-ester dye solution as described in Protocol 1.

  • Reaction: Add a 3 to 5-fold molar excess of the dissolved dye to the peptide solution. The exact molar ratio can be adjusted to control the average number of dyes per peptide. Incubate for 2-4 hours at room temperature, protected from light.

    • Causality: A higher molar excess of the dye and a longer reaction time will favor a higher degree of labeling.

  • Purification and Characterization: Follow the same steps for purification and characterization as in Protocol 1. Be aware that the HPLC chromatogram may show multiple peaks corresponding to different labeling stoichiometries.

Workflow for Side-Chain Labeling

Side_Chain_Labeling Peptide_Prep Dissolve Peptide in pH 9.0-9.5 Buffer Reaction Mix and Incubate (2-4 hours, RT, dark) Peptide_Prep->Reaction Dye_Prep Dissolve NHS-Ester Dye in DMF/DMSO Dye_Prep->Reaction Purification Purify by RP-HPLC Reaction->Purification Characterization Analyze by Mass Spec and UV-Vis Purification->Characterization

Caption: Workflow for side-chain labeling of H-Orn-Orn-Orn-OH.

Data Interpretation and Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency - Hydrolyzed NHS ester- Incorrect pH- Presence of competing amines in buffer- Use freshly prepared dye solution- Verify the pH of the reaction buffer- Use an amine-free buffer
Multiple Products in N-Terminal Labeling - Reaction pH too high- Molar excess of dye too high- Lower the reaction pH to 8.0-8.3- Reduce the molar ratio of dye to peptide
Peptide Precipitation - Labeled peptide is less soluble- Perform the reaction at a lower concentration- Add a co-solvent like DMSO to the reaction mixture

Conclusion

The successful fluorescent labeling of H-Orn-Orn-Orn-OH hinges on a clear understanding of the desired outcome and careful control of the reaction conditions. By selecting the appropriate labeling strategy and meticulously following the outlined protocols, researchers can generate high-quality fluorescently labeled peptides for a wide range of applications, from in vitro binding assays to in vivo imaging. The key to success lies in the precise control of pH to direct the reaction towards the intended amine groups and subsequent rigorous purification and characterization to ensure the homogeneity and identity of the final product.

References

  • JPT Peptide Technologies. (n.d.). Fluorescent Peptides & Dye Labeled Peptides. Retrieved from [Link]

  • Lood, C., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. Retrieved from [Link]

  • AAT Bioquest. (n.d.). Fluorescent Dyes for Labeling Peptides. Retrieved from [Link]

  • CD Formulation. (n.d.). Fluorescence Labeled Peptide Synthesis. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Peptideweb.com. (n.d.). FITC labeling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). H-Orn-Orn-Orn-OH. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-(-)-Ornithine. PubChem Compound Database. Retrieved from [Link]

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • LigandTracer. (2021). Protocol - Protein labeling with FITC. Retrieved from [Link]

  • You Do Bio. (n.d.). FITC Amine Labeling Protocol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of H-Orn-Orn-Orn-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of the tri-peptide H-Orn-Orn-Orn-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this ornithine-rich peptide. Here, we will address common challenges, offer detailed troubleshooting protocols, and answer frequently asked questions, grounding our recommendations in established chemical principles.

Introduction: The Chemistry of Ornithine in SPPS

The synthesis of H-Orn-Orn-Orn-OH, a short peptide composed of three consecutive L-ornithine residues, is typically performed via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The standard building block for this process is Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH). This molecule features an orthogonal protection strategy, which is fundamental to the success of the synthesis.[1] The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain δ-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[2] This allows for the selective removal of the Fmoc group at each coupling cycle without affecting the Boc group, which remains intact until the final cleavage from the resin.[1]

While the synthesis may appear straightforward, the consecutive arrangement of ornithine residues presents unique challenges, including steric hindrance during coupling, potential for on-resin aggregation, and a significant risk of intramolecular side reactions. This guide will provide a systematic approach to overcoming these obstacles.

Troubleshooting Guide: From Low Yield to High Purity

Low yield or purity in the synthesis of H-Orn-Orn-Orn-OH can arise at multiple stages. The following troubleshooting guide is structured to help you diagnose and resolve these issues systematically.

Logical Troubleshooting Workflow

Before diving into specific issues, it's crucial to determine whether the problem lies with the on-resin synthesis or the final cleavage and work-up. A small-scale test cleavage can provide valuable diagnostic information.[1]

A Low Final Yield of H-Orn-Orn-Orn-OH B Perform Small-Scale Test Cleavage & MS Analysis A->B C Is the Target Peptide Mass Present in the Crude Product? B->C D Yes: Synthesis was Successful. Investigate Cleavage & Purification Issues. C->D  Major Peak at Correct Mass E No: Synthesis Failed or is Inefficient. Investigate On-Resin Issues. C->E  No/Minor Peak at Correct Mass

Caption: Initial diagnostic workflow for troubleshooting low peptide yield.

Issue 1: Incomplete Coupling and Low Yield on Resin

A positive Kaiser test (blue or purple beads) after a coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction. This is a common issue when coupling consecutive ornithine residues due to steric hindrance and potential peptide aggregation.

Probable Causes:

  • Steric Hindrance: The bulky Fmoc and Boc protecting groups can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[3]

  • Peptide Aggregation: As the poly-ornithine chain elongates, it can form secondary structures through intermolecular hydrogen bonding, making the reactive sites inaccessible.[4] This is particularly prevalent in sequences rich in hydrophobic or hydrogen-bond-forming amino acids.[3]

  • Suboptimal Reagent Activity: The chosen coupling reagent may not be sufficiently reactive to overcome the energy barrier of the coupling reaction, especially for a sterically demanding sequence.[5]

Solutions & Protocols:

1. Implement a "Double Coupling" Protocol:

If a standard coupling protocol results in a positive Kaiser test, a second coupling step is highly recommended. This is a common and effective strategy for difficult couplings.[6]

Experimental Protocol: Double Coupling of Fmoc-Orn(Boc)-OH

  • First Coupling:

    • Following Fmoc deprotection, add a solution of Fmoc-Orn(Boc)-OH (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Take a small sample of resin beads and perform a Kaiser test.

  • If Kaiser Test is Positive:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any byproducts from the first coupling.

    • Repeat the coupling step with a freshly prepared solution of activated Fmoc-Orn(Boc)-OH.

    • Agitate for an additional 1-2 hours.

  • Final Check:

    • Perform a second Kaiser test. A negative result (yellow beads) indicates successful coupling.

2. Choose a High-Efficiency Coupling Reagent:

For sterically hindered couplings, standard reagents like HBTU may be insufficient. Uronium/aminium salt-based reagents like HATU and COMU are generally more effective due to the formation of more reactive activated esters.[7][8]

Coupling ReagentRelative Reactivity for Hindered CouplingsKey Advantages
HBTU ModerateCost-effective, widely used.
HATU HighFaster reaction times, lower risk of racemization.[5][7]
COMU Very HighHigh efficiency with only 1 equivalent of base, safer profile.[8]

3. Mitigate On-Resin Aggregation:

If aggregation is suspected (e.g., poor resin swelling), several strategies can be employed:

  • Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) or add up to 25% DMSO to the DMF to disrupt hydrogen bonding.[4]

  • Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to further break up secondary structures.

  • Low-Substitution Resin: For short peptides like H-Orn-Orn-Orn-OH, using a standard substitution resin (0.5 to 1.2 mmol/g) is generally acceptable. However, if aggregation is severe, switching to a lower substitution resin can increase the distance between peptide chains, reducing aggregation.[9]

Issue 2: Presence of Deletion Sequences and a Major Side Product (Lactam Formation)

Even with a successful final coupling, you may observe significant impurities in your crude product upon MS analysis. A common side product is a species with a mass loss of 18 Da (H₂O) from the desired peptide, which is indicative of intramolecular cyclization to form a lactam.

Probable Cause: Intramolecular Cyclization (Lactam Formation)

The deprotected δ-amino group of an ornithine residue can act as a nucleophile and attack the carbonyl carbon of the same residue, especially at the C-terminus, leading to the formation of a stable six-membered lactam ring.[10][11] This side reaction can occur during the final cleavage with strong acid (e.g., TFA) if the side-chain Boc protecting group is removed while the peptide is still in a reactive environment.

cluster_0 Mechanism of Lactam Formation A C-Terminal Ornithine on Resin B TFA Cleavage: - Cleavage from Resin - Deprotection of Boc Group A->B C Protonated δ-Amino Group B->C D Deprotonation of δ-Amino Group C->D E Nucleophilic Attack of δ-Amine on C-Terminal Carboxyl Group D->E F Formation of Six-Membered Lactam Ring (Mass Loss of H₂O) E->F

Caption: Simplified mechanism of lactam formation from a C-terminal ornithine residue during cleavage.

Solutions & Protocols:

1. Optimize the Cleavage Cocktail:

The composition of the cleavage cocktail is critical for minimizing side reactions. For a basic peptide like H-Orn-Orn-Orn-OH, a standard cocktail with effective scavengers is necessary to quench reactive carbocations generated during deprotection.

Recommended Cleavage Cocktail for H-Orn-Orn-Orn-OH:

A modified "Reagent K" cocktail is a robust choice for peptides with sensitive residues.[12]

ReagentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA) 92.5%Cleaves the peptide from the resin and removes acid-labile protecting groups (Boc).
Water (H₂O) 2.5%Scavenger for tert-butyl cations.[13]
Triisopropylsilane (TIS) 2.5%Reduces oxidized species and scavenges carbocations.[13]
1,2-Ethanedithiol (EDT) 2.5%Scavenger for trityl groups (if used) and other electrophiles.

Experimental Protocol: Cleavage and Precipitation

  • Wash the dried peptide-resin with DCM and dry it under vacuum.

  • Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times to remove scavengers.

  • Dry the peptide pellet under vacuum.

Issue 3: Difficulty in Purification

H-Orn-Orn-Orn-OH is a short, highly polar, and cationic peptide. These characteristics can make purification by standard reversed-phase HPLC (RP-HPLC) challenging, often resulting in poor retention on C18 columns and broad peaks.

Probable Causes:

  • High Polarity: The peptide has a high affinity for the aqueous mobile phase and may not interact strongly with the hydrophobic stationary phase.

  • Ionic Interactions: The multiple positive charges on the ornithine side chains can lead to undesirable interactions with residual silanol groups on the silica-based column packing material, causing peak tailing.

Solutions & Protocols:

1. Select the Appropriate HPLC Column and Mobile Phases:

  • Column: A C18 column is a good starting point, but consider one with a lower ligand density or a shorter alkyl chain (e.g., C8) to reduce strong hydrophobic interactions. Ensure the column is well-endcapped to minimize silanol interactions.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% TFA in water. The TFA acts as an ion-pairing agent, masking the positive charges on the peptide and improving peak shape.[14]

    • Organic Phase (B): 0.1% TFA in acetonitrile.

2. Optimize the Gradient Elution:

Due to its high polarity, H-Orn-Orn-Orn-OH will likely elute at a low concentration of acetonitrile. A shallow gradient is crucial for achieving good separation.

Recommended HPLC Protocol for H-Orn-Orn-Orn-OH Purification

  • Sample Preparation: Dissolve the crude peptide in the aqueous mobile phase (0.1% TFA in water). If solubility is an issue, a small amount of acetonitrile can be added. Filter the sample through a 0.22 µm filter before injection.[15]

  • Initial Analytical Run: Perform a fast analytical run to determine the approximate retention time of the peptide.

    • Gradient: 5-95% B over 10 minutes.

  • Preparative Run with Shallow Gradient: Based on the analytical run, design a shallow gradient around the elution point of the peptide.

    • Example Gradient:

      • 0-2 min: 5% B

      • 2-22 min: 5-25% B (a 1% per minute increase)

      • 22-25 min: 25-95% B (column wash)

      • 25-30 min: 95-5% B (re-equilibration)

  • Fraction Collection and Analysis: Collect fractions across the main peak and analyze them by MS to confirm the identity and purity of the desired peptide.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the side chain of ornithine during SPPS? A: Yes, it is essential. The δ-amino group of ornithine is a primary amine and is nucleophilic. If left unprotected, it would react with the activated carboxyl group of the incoming amino acid, leading to branched peptide chains and a complex mixture of products.[16] The use of an orthogonal protecting group like Boc is standard practice.[1]

Q2: Can I use Boc-chemistry for the synthesis of H-Orn-Orn-Orn-OH? A: While Fmoc-chemistry is more common, Boc-chemistry is also a viable option. In this case, the building block would be Boc-Orn(Z)-OH, where Z (benzyloxycarbonyl) is the side-chain protecting group. The final cleavage would require a strong acid like HF, which necessitates specialized equipment.[9]

Q3: My peptide is still impure after one round of HPLC. What should I do? A: It is not uncommon for crude peptides to require two rounds of purification. After the first purification, pool the fractions containing the pure product, lyophilize, and re-purify using the same or a slightly modified gradient to remove any remaining impurities.

Q4: How can I confirm that the major side product is the lactam? A: The most definitive way is through mass spectrometry. The lactam will have a molecular weight that is 18.01 Da lower than the parent peptide, corresponding to the loss of a water molecule. Tandem MS (MS/MS) can further confirm the structure by analyzing the fragmentation pattern.

References

  • BenchChem. (2025). The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH.
  • BenchChem. (2025). Literature comparison of Fmoc-His(Boc)
  • BenchChem. (2025). Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS).
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • AAPPTec. Coupling Reagents.
  • AAPPTec. Planning a Peptide Synthesis.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • RojasLab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • AAPPTec.
  • O'Brien, J. P., et al. (2013). The ornithine effect in peptide cation dissociation. Journal of the American Society for Mass Spectrometry. [Link]

  • Hamlow, L. A., et al. (2019). Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. Journal of the American Society for Mass Spectrometry. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • Wodo, K., et al. (2012). Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine. Chemical Biology & Drug Design. [Link]

  • Vydac. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • Isidro-Llobet, A., et al. (2019). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules. [Link]

  • BenchChem. (2025). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH.
  • Aguilar, M.-I. (2004). HPLC of Peptides and Proteins. Humana Press. [Link]

  • Zhang, C., et al. (2021). Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families. Angewandte Chemie. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Manne, S. R., et al. (2021). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Journal of Peptide Science. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Mthembu, S. N., et al. (2025). TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • AAPPTec. Cleavage Cocktails; Reagent B. [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • The Peptide Synthesis Experts. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]

  • Olive, C., et al. (2017). Amino Acid Composition drives Peptide Aggregation. ChemRxiv. [Link]

Sources

Technical Support Center: Triornithine Peptide Solubility

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers encountering solubility challenges with triornithine-containing peptides. It moves beyond generic advice to address the specific physicochemical properties of the ornithine side chain and its behavior in complex experimental setups.

Status: Operational Topic: Troubleshooting Solubility & Aggregation in Triornithine (Orn3) Peptides Target Audience: Drug Discovery Scientists, Peptide Chemists, Biologists

Diagnostic Hub: Why is my peptide precipitating?

Triornithine (Orn-Orn-Orn) is a cationic motif often used to enhance cellular uptake. Pure triornithine is highly water-soluble. If you are facing solubility issues, the problem is rarely the ornithine residues themselves, but rather how they interact with the Cargo , the Counterion , or the Buffer .

Use this diagnostic matrix to identify your root cause:

SymptomProbable CauseThe Mechanism
Cloudy upon adding PBS/Media TFA Counterion Shielding Residual Trifluoroacetate (TFA) anions from synthesis form tight, hydrophobic ion pairs with the Ornithine side chains, causing aggregation in physiological salt conditions.
Gelling/Viscous Solution Hydrogen Bonding Network If the peptide sequence is amphipathic, it may form

-sheet hydrogels at high concentrations. Ornithine's shorter side chain (compared to Lysine) can sometimes stabilize these intermolecular structures.
Precipitation at Neutral pH Hydrophobic Cargo Collapse The Orn3 tag is polar, but if attached to a hydrophobic drug or lipid, the "tug-of-war" fails in water, leading to micellar collapse or precipitation.
Insoluble in Water (Low pH) Isoelectric Point (pI) Clash Rare for Orn3, but if the sequence contains acidic residues (Asp/Glu), the net charge may be zero near the pH of water (pH 5-6).

Troubleshooting Guides (Q&A)

Issue 1: The "Salt Shock" Phenomenon

Q: My peptide dissolves in water but precipitates immediately when I add it to PBS or Cell Media. Why?

A: This is the classic TFA-Salt Effect . Synthetic peptides are typically delivered as TFA salts.[1][2][3] The TFA anion (


) is lipophilic and binds electrostatically to the positively charged Ornithine amines (

). In pure water, this ion pair dissociates enough to allow solvation. However, in PBS (high

and

), the ionic strength forces the peptide molecules together. The hydrophobic TFA "shield" prevents water from hydrating the Ornithine, leading to precipitation.

The Fix: You must exchange the counterion from TFA to Acetate (


) or Chloride (

). Acetate is more hydrophilic and less toxic to cells.
  • See Protocol A below for the exchange procedure.

Issue 2: Hydrophobic Cargo Conjugates

Q: I have conjugated Orn3 to a hydrophobic fluorophore/drug. It won't dissolve in water or buffer.

A: The short Orn3 tag is insufficient to solubilize a large hydrophobic cargo by itself. You are likely forming aggregates where the Orn3 heads face out and the cargo faces in (micelle-like), or simply crashing out.

The Fix: Use the "Solvent Shift" method. Do not attempt to dissolve directly in buffer.

  • Dissolve the peptide in a minimal volume of a "structure-breaking" organic solvent (DMSO, DMF, or TFE).

  • Add this concentrate dropwise to your vortexing aqueous buffer.

  • See Protocol B for the Solvent Compatibility Table.

Issue 3: pH and Charge Management

Q: At what pH should I handle Triornithine peptides?

A: The pKa of the Ornithine side chain (


-amino group) is approximately 10.5 .
  • pH < 9.0: Ornithine is protonated (

    
    ) and soluble.
    
  • pH > 10.0: Ornithine deprotonates (

    
    ), loses its charge, and the peptide will likely precipitate.
    
  • Recommendation: Maintain pH between 4.0 and 7.4. Avoid carbonate buffers (pH > 9) unless necessary for a specific reaction, and ensure you return to neutral quickly.

Step-by-Step Protocols

Protocol A: TFA-to-Acetate Salt Exchange

Required when peptides precipitate in PBS or show unexplained cytotoxicity.

  • Dissolve: Dissolve the lyophilized peptide in 0.1 M Acetic Acid (approx. 1–2 mg/mL).

  • Incubate: Let sit at room temperature for 15–30 minutes. The excess acetate ions will displace the TFA ions.

  • Freeze & Lyophilize: Freeze the solution (liquid nitrogen or -80°C freezer) and lyophilize to dryness.

  • Repeat: Repeat steps 1–3 at least two more times .

  • Final Step: Reconstitute in water/buffer. The peptide is now an Acetate salt.[4]

Protocol B: Solubility Screening & Solvent Shifting

Use this workflow to determine the optimal solvent system without wasting peptide.

Step 1: The Water Test

  • Add sterile water to a small aliquot (e.g., 0.1 mg).

  • Result: Clear? -> Proceed. Cloudy? -> Go to Step 2.

Step 2: The Acid Test (Protonation)

  • Add 10% Acetic Acid dropwise.

  • Logic: Ensures all Ornithines are fully protonated.

  • Result: Clear? -> Your peptide is basic; keep stock acidic. Cloudy? -> Go to Step 3.

Step 3: The Organic Shift (For Hydrophobic Conjugates)

  • Dissolve peptide in 100% DMSO or DMF to a high concentration (e.g., 10–20 mM).

  • Critical: Ensure it is fully dissolved (crystal clear).

  • Slowly dilute this stock into the aqueous buffer (PBS) while vortexing.

  • Limit: Keep final DMSO concentration < 1-2% for cell assays.

Solvent Compatibility Table

SolventApplicationRisk
DMSO General hydrophobic conjugatesCell toxicity > 1% (v/v). Oxidizes Met/Cys/Trp residues over time.
DMF Very hydrophobic peptidesHigher toxicity than DMSO; use only if DMSO fails.
Acetonitrile HPLC/PurificationNot biocompatible; must be evaporated/lyophilized.
TFE (Trifluoroethanol) Structure stabilizerPromotes

-helix formation; good for breaking

-sheet aggregates.

Visualizations

Diagram 1: Solubility Decision Tree

Caption: A logical workflow for determining the correct solubilization strategy for Triornithine peptides based on visual cues.

SolubilityFlow Start Start: Lyophilized Triornithine Peptide WaterTest Add Sterile Water Start->WaterTest IsClear Is solution clear? WaterTest->IsClear Clear Success: Use in Assay IsClear->Clear Yes Cloudy Cloudy / Precipitate IsClear->Cloudy No CheckSeq Check Sequence & Counterion Cloudy->CheckSeq IsTFA Is it a TFA Salt? CheckSeq->IsTFA SaltExchange Perform Protocol A: TFA -> Acetate Exchange IsTFA->SaltExchange Yes (Precipitates in PBS) IsHydrophobic Is Cargo Hydrophobic? IsTFA->IsHydrophobic No / Already Acetate SaltExchange->WaterTest Retry OrganicSolvent Perform Protocol B: Dissolve in DMSO, then dilute IsHydrophobic->OrganicSolvent Yes Acidify Add 10% Acetic Acid (Protonate Ornithines) IsHydrophobic->Acidify No (Just insoluble) OrganicSolvent->Clear Dissolves Acidify->Clear Dissolves

Diagram 2: The Counterion Shielding Effect

Caption: Molecular representation of why TFA salts cause aggregation in physiological buffers compared to Acetate or Chloride salts.

CounterionEffect cluster_TFA TFA Salt (In PBS) cluster_Acetate Acetate/Cl Salt (In PBS) Orn1 Ornithine (+) TFA TFA (-) Hydrophobic Orn1->TFA Tight Ion Pair TFA->Orn1 Aggregates Orn2 Ornithine (+) Water H2O Shell Orn2->Water Hydration Arrow Salt Exchange (Protocol A) cluster_Acetate cluster_Acetate Arrow->cluster_Acetate cluster_TFA cluster_TFA cluster_TFA->Arrow

[4]

References

  • Bachem. (2021). Peptide Solubility Guidelines. Bachem Technical Library.

  • Sigma-Aldrich. Solubility Guidelines for Peptides. Merck KGaA.

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism.

  • LifeTein. Peptide Solubility and Handling. LifeTein Support.

  • Pignataro, L., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules.

Sources

preventing aggregation of L-ornithyl-L-ornithyl-L-ornithine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Stability & Formulation Subject: Troubleshooting Aggregation of L-Ornithyl-L-Ornithyl-L-Ornithine [(Orn)₃] Case ID: TS-ORN3-004 Status: Active Guide

Executive Summary: The Cationic Paradox

L-Ornithyl-L-Ornithyl-L-Ornithine [(Orn)₃] is a highly cationic tripeptide. Under standard theoretical conditions, short cationic peptides should exhibit excellent aqueous solubility due to electrostatic repulsion between the positively charged side chains (ammonium groups,


).

However, users frequently report unexpected aggregation, cloudiness, or gelation . This is rarely due to hydrophobic collapse (the common cause for larger peptides) but rather electrostatic bridging or counterion incompatibility . This guide addresses the physicochemical traps specific to ornithine oligomers and provides self-validating protocols to prevent them.

Part 1: Diagnostic Workflow

Before altering your formulation, use this logic flow to identify the root cause of the aggregation.

AggregationDiagnosis Start Observation: Solution is Cloudy/Precipitated CheckBuffer Check Buffer Composition: Is Phosphate, Sulfate, or Citrate present? Start->CheckBuffer CheckpH Check pH: Is pH > 9.0? CheckBuffer->CheckpH No SaltBridge Cause: Anionic Salt Bridging (Incompatible Counterions) CheckBuffer->SaltBridge Yes CheckConc Check Concentration: Is Conc > 10 mg/mL? CheckpH->CheckConc No Deprotonation Cause: Charge Neutralization (Loss of Repulsion) CheckpH->Deprotonation Yes Gelation Cause: Hydrogen Bond Network (Supramolecular Gelation) CheckConc->Gelation Yes Hydrophobic Cause: Contamination or Hydrophobic Derivative CheckConc->Hydrophobic No Sol_Salt Action: Switch to Tris, HEPES, or Acetate buffers SaltBridge->Sol_Salt Sol_pH Action: Acidify to pH < 7.0 (Maintain + Charge) Deprotonation->Sol_pH Sol_Conc Action: Sonicate + Dilute; Add Chaotrope (Urea) Gelation->Sol_Conc

Figure 1: Diagnostic decision tree for identifying the physicochemical driver of (Orn)₃ aggregation. Note that for this specific peptide, buffer incompatibility is the most frequent culprit.

Part 2: Technical FAQs & Troubleshooting

Q1: Why does my clear (Orn)₃ solution precipitate immediately upon adding PBS?

The Mechanism: Anionic Cross-linking. PBS (Phosphate Buffered Saline) contains multivalent phosphate anions (


). The (Orn)₃ peptide carries three positive charges on its side chains and one at the N-terminus. Multivalent anions can "bridge" these cationic sites between different peptide molecules, creating an insoluble ionic network (coacervate).
  • Correction: Avoid multivalent anionic buffers. Use Tris-HCl , HEPES , or Acetate buffers, which utilize monovalent ions that do not facilitate cross-linking [1].

Q2: I am working at pH 7.4. Is this safe?

Analysis: Generally, yes, but borderline for long-term stability if high concentrations are used. The pKa of the ornithine side chain (


-amino group) is approximately 10.7 . At pH 7.4, the side chains are fully protonated (

), providing necessary electrostatic repulsion.
  • Risk Factor: If your pH drifts upward (e.g., in unbuffered water absorbing

    
     or metabolic byproducts), you approach the pKa. As the net charge decreases, the repulsive forces weaken, allowing Van der Waals forces to drive aggregation.
    
  • Recommendation: Maintain pH between 4.0 and 7.0 for stock solutions.

Q3: Can I freeze-thaw the peptide in solution?

Verdict: strictly NO for high-concentration stocks. While Ornithine is chemically stable (lacking the oxidation-prone sulfur of Cysteine or Methionine), freeze-thaw cycles induce cryoconcentration . As water freezes into pure ice crystals, the peptide and salts are concentrated into microscopic liquid pockets. This transient high concentration forces peptide-peptide interactions that may not reverse upon thawing.

  • Protocol: Aliquot single-use stocks. If a tube must be reused, store at 4°C for short periods (days) rather than refreezing.

Part 3: Critical Data & Compatibility

Table 1: Solvent Compatibility Matrix for (Orn)₃

Solvent SystemCompatibilityMechanism / Notes
Sterile Water (Milli-Q) High Excellent solubility due to high dielectric constant.
0.1% Acetic Acid Optimal Protonates all amines; maximizes repulsion. Best for stock.
PBS (Phosphate) Low / Risk Multivalent phosphates cause ionic bridging/precipitation.
Tris-HCl / HEPES Medium Safe, but high ionic strength can shield charges, reducing solubility.
DMSO Variable Soluble, but may induce hydrogen-bond driven gelation at high conc.

Part 4: Validated Protocols

Protocol A: The "Safe-Start" Solubilization

Use this protocol for preparing primary stock solutions to ensure monodispersity.

  • Calculate Net Peptide Content: Check the Certificate of Analysis. Synthetic peptides often contain counterions (TFA/HCl) and water. Weighing 1 mg of powder

    
     1 mg of peptide.
    
  • Acidic Pre-Dissolution:

    • Dissolve the lyophilized powder in 0.1% (v/v) Acetic Acid or 0.01 M HCl .

    • Target Concentration: 1–5 mg/mL.

    • Why? This ensures full protonation of the ornithine side chains, maximizing electrostatic repulsion and preventing initial aggregate seeds [2].

  • Sonication (Optional): If "dust" is visible, sonicate in a water bath for 30 seconds.

  • Dilution: Dilute this stock into your working buffer (e.g., HEPES). Always add peptide to buffer, not buffer to peptide.

Protocol B: Aggregation Reversal (Rescue)

Attempt this if your valuable sample has already precipitated.

  • pH Drop: Adjust the pH of the sample to < 4.0 using dilute Acetic Acid.

  • Chaotropic Spike: Add Urea to a final concentration of 2M or Guanidine HCl to 1M.

    • Mechanism:[1][2][3][4] These agents disrupt hydrogen bonding networks and shield hydrophobic interactions (if any).

  • Agitation: Vortex vigorously for 60 seconds.

  • Centrifugation: Spin at 10,000 x g for 5 minutes.

    • Result: If a pellet remains, the aggregation is likely irreversible (covalent modification or strong amyloid-like packing). Use the supernatant only if concentration is verified.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6262, L-Ornithine. Retrieved from [Link]

Sources

reducing cytotoxicity of triornithine in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mitigating and Troubleshooting Cytotoxicity

Welcome to the technical support guide for researchers utilizing triornithine and related polyamine compounds in cell-based assays. As Senior Application Scientists, we understand that unexpected cytotoxicity can be a significant roadblock in obtaining reliable and reproducible data. This guide is designed to provide you with in-depth, field-proven insights and actionable protocols to diagnose, troubleshoot, and ultimately reduce unwanted cytotoxic effects in your experiments.

Section 1: Foundational FAQs - Understanding the "Why"

Before diving into troubleshooting, it's crucial to understand the underlying mechanisms driving the observed cytotoxicity.

Q1: What is triornithine and why is it cytotoxic?

Triornithine, as a polyamine or a precursor to polyamines like spermidine and spermine, is a biologically active molecule essential for processes like cell growth, differentiation, and DNA stabilization.[1] However, at exogenous supraphysiological concentrations, these cationic molecules can become toxic. The primary driver of this cytotoxicity in in vitro assays is often not the compound itself, but its metabolic breakdown products.[2]

Q2: What is the primary mechanism of triornithine-induced cytotoxicity in cell culture?

The most common and often overlooked mechanism involves enzymes present in the fetal calf serum (FCS) used to supplement cell culture media. Specifically, serum contains amine oxidases.[3] These enzymes catalyze the oxidative deamination of polyamines. This reaction produces three highly toxic byproducts:

  • Hydrogen Peroxide (H₂O₂): A potent reactive oxygen species (ROS) that induces significant oxidative stress.[2]

  • Aldehydes (e.g., acrolein): Highly reactive molecules that can form adducts with proteins and DNA, disrupting their function.[4]

  • Ammonia: Can alter intracellular pH and cellular metabolism.[5]

The accumulation of these byproducts, particularly H₂O₂ and aldehydes, leads to overwhelming oxidative stress, mitochondrial damage, and ultimately, cell death via apoptosis or necrosis.[2][6]

dot

Triornithine Exogenous Triornithine (or Polyamines) Serum Serum Amine Oxidases (in FCS) Triornithine->Serum Substrate H2O2 Hydrogen Peroxide (H₂O₂) Serum->H2O2 Aldehydes Toxic Aldehydes (e.g., Acrolein) Serum->Aldehydes Ammonia Ammonia Serum->Ammonia OxidativeStress Oxidative Stress H2O2->OxidativeStress Damage Macromolecular Damage (DNA, Proteins) Aldehydes->Damage CellDeath Cell Death (Apoptosis / Necrosis) OxidativeStress->CellDeath Damage->CellDeath

Caption: Mechanism of Serum-Dependent Triornithine Cytotoxicity.

Section 2: Core Troubleshooting Guide

This section addresses the most common issues encountered during experiments in a practical question-and-answer format.

Q3: I'm observing high levels of cell death even at low triornithine concentrations. What is the most likely cause?

This is a classic sign of serum-mediated cytotoxicity. The concentration and activity of amine oxidases can vary significantly between different lots of FCS. A "hot" batch of serum with high oxidase activity can dramatically increase the rate of toxic byproduct generation, leading to potent cytotoxicity. Studies have shown that the cytotoxicity of polyamines like spermine and spermidine is significantly reduced or even eliminated in serum-free conditions.[3]

First Diagnostic Step:

  • Run a serum control: Test your triornithine concentrations on your cells in both your standard medium (e.g., 10% FCS) and a low-serum medium (e.g., 1-2% FCS) or serum-free medium. If cytotoxicity is markedly lower in the low-serum/serum-free condition, you have confirmed that the effect is serum-dependent.

Q4: How can I proactively reduce the baseline cytotoxicity of triornithine in my assays?

There are three primary strategies, which can be used alone or in combination. The goal is to interrupt the cytotoxic cascade illustrated in the diagram above.

  • Optimize Serum Concentration: Reduce the amount of amine oxidase in your media by lowering the FCS concentration.[7]

  • Scavenge Reactive Oxygen Species (ROS): Add an antioxidant to your media to neutralize the H₂O₂ produced.

  • Inhibit Amine Oxidase Activity: Use a chemical inhibitor to directly block the enzymatic conversion of triornithine.

The table below summarizes these approaches.

Mitigation StrategyPrimary MechanismRecommended Starting PointProsCons & Considerations
Reduce FCS Concentration Lowers the concentration of catalytic amine oxidases.Titrate from 5% down to 0.5%.Simple, cost-effective, directly addresses the source.Cells may require serum for health and proliferation; may not be feasible for long-term (>48h) assays.[8]
Co-treat with Antioxidants Neutralizes H₂O₂ and scavenges free radicals, preventing oxidative stress.[9]N-acetylcysteine (NAC): 1-5 mMDirectly counteracts oxidative damage; NAC is well-characterized.May have off-target effects on cell signaling; must run antioxidant-only controls.
Inhibit Amine Oxidases Directly blocks the enzymatic reaction that produces toxic byproducts.Aminoguanidine: 100-500 µMHighly specific to the mechanism of toxicity.Inhibitor may have its own mild cytotoxicity; requires careful titration and controls.

Q5: My results are inconsistent from one experiment to the next. How do I improve reproducibility?

Inconsistency is often rooted in variable experimental conditions.

  • Serum Lot Variability: As mentioned, amine oxidase activity can differ between FCS lots. If possible, purchase a large quantity of a single lot of FCS and test it for low baseline cytotoxic activity before use in critical experiments.

  • Cell Density: The ratio of cell number to media volume is critical. A lower cell density means fewer cells are available to metabolize and detoxify the toxic byproducts, leading to higher perceived cytotoxicity. Always seed the same number of cells and use consistent media volumes.[10]

  • Incubation Time: The toxic byproducts accumulate over time. Longer incubation periods will almost always result in higher cytotoxicity. Ensure your incubation times are precise and consistent across all plates and experiments.[11]

  • Compound Stability: Prepare fresh solutions of triornithine for each experiment.

dot

Start Start: High/Variable Cytotoxicity Observed CheckSerum Is the effect serum-dependent? (Test in low-serum media) Start->CheckSerum YesSerum Primary Strategy: Reduce Serum (FCS) Concentration CheckSerum->YesSerum Yes NoSerum Investigate other mechanisms: - Direct membrane disruption - Mitochondrial toxicity - Receptor-mediated effects CheckSerum->NoSerum No StillToxic Is cytotoxicity still too high? YesSerum->StillToxic AddAntioxidant Secondary Strategy: Co-treat with Antioxidant (e.g., NAC) StillToxic->AddAntioxidant Yes End Optimized Assay Conditions StillToxic->End No StillToxic2 Is cytotoxicity still too high? AddAntioxidant->StillToxic2 AddInhibitor Tertiary Strategy: Co-treat with Amine Oxidase Inhibitor StillToxic2->AddInhibitor Yes End2 Optimized Assay Conditions StillToxic2->End2 No End3 Optimized Assay Conditions AddInhibitor->End3

Caption: Workflow for Troubleshooting Triornithine Cytotoxicity.

Section 3: Protocols & Methodologies

Here we provide detailed, self-validating protocols for the strategies discussed above. The choice of cytotoxicity assay (e.g., MTT, LDH release, Resazurin) is up to the user, but should be consistent.[12]

Protocol 1: Optimizing FCS Concentration

Objective: To determine the optimal FCS concentration that supports cell health while minimizing triornithine-induced cytotoxicity.

Materials:

  • Your cell line of interest

  • Standard culture medium

  • Fetal Calf Serum (FCS)

  • Triornithine stock solution

  • 96-well plates

  • Your chosen viability/cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at your standard density and allow them to adhere for 12-24 hours in your normal growth medium (e.g., 10% FCS).

  • Prepare Treatment Media: Prepare serial dilutions of triornithine in separate sets of media containing different FCS concentrations (e.g., 5%, 2.5%, 1%, and 0.5%).

  • Establish Controls: For each FCS concentration, prepare the following controls:

    • Vehicle Control: Medium with the corresponding FCS % only.

    • Positive Control: A known cytotoxic agent (e.g., doxorubicin).

  • Treatment: Aspirate the growth medium from the cells and replace it with 100 µL of the prepared treatment and control media.

  • Incubation: Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay: Perform your chosen cytotoxicity assay according to the manufacturer's instructions.

  • Analysis: Plot the dose-response curves for triornithine at each FCS concentration. Select the highest FCS concentration that provides an acceptable therapeutic window (i.e., minimal cytotoxicity in the vehicle-treated wells but a clear dose-response to your compound).

Protocol 2: Co-treatment with N-acetylcysteine (NAC)

Objective: To determine if antioxidant co-treatment can rescue cells from triornithine-induced oxidative stress.

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Prepare Treatment Media: Use the optimal FCS concentration determined previously. Prepare media containing:

    • Group A (Vehicle): Medium only.

    • Group B (NAC Control): Medium + 5 mM NAC.

    • Group C (Triornithine): Medium + serial dilutions of triornithine.

    • Group D (Co-treatment): Medium + serial dilutions of triornithine + 5 mM NAC.

  • Treatment & Incubation: Add the prepared media to the appropriate wells and incubate.

  • Assay & Analysis: Perform the cytotoxicity assay. Compare the dose-response curves of Group C and Group D. A significant rightward shift in the curve for Group D indicates that oxidative stress is a major component of the cytotoxicity and that NAC is an effective mitigating agent.

Section 4: Advanced Strategies & Considerations

Q6: What if reducing serum and adding antioxidants isn't enough?

If significant cytotoxicity persists, consider the polyamine transport system. Cells actively import polyamines, and this uptake can be blocked. Agmatine is an interesting molecule as it can both inhibit ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis, and compete for polyamine uptake via the polyamine transport system.[13][14][15] Co-treatment with agmatine or a specific polyamine transport inhibitor could potentially reduce the intracellular accumulation of triornithine, thereby lowering its cytotoxic potential. However, this approach is more complex as it directly interferes with polyamine biology and requires careful validation.[16]

References
  • Holst, C., et al. Comparison of three cytotoxicity tests in the evaluation of the cytotoxicity of a spermine analogue on human breast cancer cell lines.[Link]

  • Satishchandran, C., et al. (1998). Agmatine Suppresses Proliferation by Frameshift Induction of Antizyme and Attenuation of Cellular Polyamine Levels. The Journal of Biological Chemistry. [Link]

  • Pevsner, L., et al. (2022). Plasma Polyamine Biomarker Panels: Agmatine in Support of Prostate Cancer Diagnosis. MDPI. [Link]

  • Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Pignatti, C., et al. (1995). Treatment With Inhibitors of Polyamine Biosynthesis, Which Selectively Lower Intracellular Spermine, Does Not Affect the Activity of Alkylating Agents but Antagonizes the Cytotoxicity of DNA Topoisomerase II Inhibitors. PubMed. [Link]

  • Hauss-Wegrzyniak, B., et al. (2001). Polyamine transport system mediates agmatine transport in mammalian cells. American Journal of Physiology-Cell Physiology. [Link]

  • Pendeville, H., et al. (2000). The Ornithine Decarboxylase Gene Is Essential for Cell Survival during Early Murine Development. Molecular and Cellular Biology. [Link]

  • Ito, K., et al. (2023). Inhibition of Polyamine Catabolism Reduces Cellular Senescence. MDPI. [Link]

  • Goodwin, A.C., et al. (2019). Polyamine catabolism and oxidative damage. Journal of Biological Chemistry. [Link]

  • Yoda, H., et al. (2006). Polyamine Oxidase Is One of the Key Elements for Oxidative Burst to Induce Programmed Cell Death in Tobacco Cultured Cells. Plant Physiology. [Link]

  • Ladero, V., et al. (2018). Spermine and spermidine are cytotoxic towards intestinal cell cultures, but are they a health hazard at concentrations found in foods? PubMed. [Link]

  • van Vugt-Lussenburg, B.M.A., et al. (2013). Changes in the ornithine cycle following ionising radiation cause a cytotoxic conditioning of the culture medium of H35 hepatoma cells. British Journal of Cancer. [Link]

  • Casey, B.J., et al. (2012). Effect of serum concentration on the cytotoxicity of clay particles. PubMed. [Link]

  • Lesgards, J.-F., et al. (2021). A Low-Serum Culture System for Prolonged in Vitro Toxicology Experiments on a Macrophage System. Frontiers in Toxicology. [Link]

  • Wang, Y., et al. (2003). Inhibitory effect of agmatine on proliferation of tumor cells by modulation of polyamine metabolism. PubMed. [Link]

  • Taha, E., et al. (2018). Increasing Polyamine Contents Enhances the Stress Tolerance via Reinforcement of Antioxidative Properties. Frontiers in Plant Science. [Link]

  • Yadav, V.R., et al. (2020). Cytotoxic Mechanism of Excess Polyamines Functions through Translational Repression of Specific Proteins Encoded by Polyamine Modulon. International Journal of Molecular Sciences. [Link]

  • Gülden, M., & Seibert, H. (2005). Chemical Concentrations in Cell Culture Compartments. ResearchGate. [Link]

  • Tavladoraki, P., et al. (2016). Polyamine Oxidase-Generated Reactive Oxygen Species in Plant Development and Adaptation: The Polyamine Oxidase—NADPH Oxidase Nexus. MDPI. [Link]

  • Figure 1. Spermine and spermidine are not cytotoxic under serum-free conditions... (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Serum Stability of H-Orn-Orn-Orn-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for enhancing the serum stability of the peptide H-Orn-Orn-Orn-OH. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar cationic peptides. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges you may encounter in your research. Our goal is to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your experiments.

I. Understanding the Challenge: The Inherent Instability of H-Orn-Orn-Orn-OH in Serum

The peptide H-Orn-Orn-Orn-OH, a trimer of the non-proteinogenic amino acid L-ornithine, is a highly cationic molecule. This positive charge can be beneficial for certain biological activities, such as cell penetration. However, it also makes the peptide a prime target for rapid degradation in a serum environment. Serum is a complex mixture of proteins, including a variety of proteases that can readily cleave peptide bonds.

The primary culprits for the degradation of H-Orn-Orn-Orn-OH in serum are:

  • Aminopeptidases : These enzymes cleave amino acids from the N-terminus of peptides.[1][2] The free N-terminus of H-Orn-Orn-Orn-OH is a key susceptibility point.

  • Carboxypeptidases : These proteases remove amino acids from the C-terminal end.[3] The free C-terminal carboxyl group of the peptide is a recognition site for these enzymes.

  • Trypsin-like Serine Proteases : These endopeptidases cleave peptide bonds on the C-terminal side of basic amino acid residues like lysine and arginine.[4][5] Although ornithine is not identical to lysine or arginine, its basic side chain makes the internal peptide bonds of H-Orn-Orn-Orn-OH potential targets for these enzymes.

The rapid degradation of H-Orn-Orn-Orn-OH in serum leads to a short half-life, significantly limiting its therapeutic potential and posing challenges for in vitro and in vivo studies. The following sections provide a comprehensive guide to overcoming these stability issues.

II. Troubleshooting Guide: Common Issues in H-Orn-Orn-Orn-OH Stability Experiments

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: My H-Orn-Orn-Orn-OH peptide degrades almost instantly in my serum stability assay. How can I get a baseline measurement of its stability?

Answer:

This is a common observation due to the high proteolytic activity in serum. To establish a reliable baseline, you need to carefully control your experimental setup.

  • Initial Troubleshooting Steps:

    • Enzyme Inhibition Control: As a negative control, run a parallel experiment where the serum is heat-inactivated (e.g., 56°C for 30 minutes) before adding the peptide. This will denature most proteases and should show significantly higher peptide stability. If you still see rapid degradation, it might indicate non-enzymatic degradation, although this is less likely for this peptide structure.

    • Protease Inhibitor Cocktail: For your experimental samples, consider adding a broad-spectrum protease inhibitor cocktail to the serum. This can help to slow down degradation enough to get measurable time points. Note that this is for assay validation and understanding the degradation mechanism, not for in vivo applications.

    • Time Points: Collect samples at very early time points (e.g., 0, 5, 15, 30, and 60 minutes) to capture the initial rapid degradation phase.

  • Causality: The rapid degradation is a direct result of the peptide's exposed N- and C-termini and the basic nature of the ornithine residues, making it an ideal substrate for multiple classes of serum proteases.

Question 2: I've tried N-terminal acetylation and C-terminal amidation, but my peptide is still not stable enough. What are my next steps?

Answer:

While terminal modifications are a crucial first step, they primarily protect against exopeptidases (aminopeptidases and carboxypeptidases). If you're still observing significant degradation, it's likely due to endopeptidases that cleave internal peptide bonds.

  • Next-Level Stabilization Strategies:

    • Incorporate D-Amino Acids: Replace one or more of the L-ornithine residues with D-ornithine. Proteases are highly stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids. A systematic substitution (e.g., replacing the central ornithine first) can help identify the most susceptible cleavage site.

    • Peptide Cyclization: Cyclizing the peptide by forming a lactam bridge between the N- and C-terminus can dramatically increase stability.[6][7] This not only blocks exopeptidase activity but also conformationally constrains the peptide, making it a poorer substrate for endopeptidases.

    • PEGylation: Attaching a polyethylene glycol (PEG) chain to the peptide can provide steric hindrance, shielding it from proteolytic enzymes. This also often improves the pharmacokinetic profile of the peptide.

  • Causality: The continued degradation after terminal capping strongly suggests that endopeptidases, likely trypsin-like proteases, are cleaving the internal peptide bonds between the ornithine residues. The strategies above address this by either making the peptide unrecognizable to these enzymes or by physically blocking access to the cleavage sites.

Question 3: My LC-MS analysis shows multiple degradation products, and I'm having trouble identifying the primary cleavage sites. How can I simplify this analysis?

Answer:

Identifying cleavage sites is crucial for a rational peptide stabilization strategy. A complex degradation profile can be simplified and interpreted with a more systematic approach.

  • Analytical Refinement:

    • Time-Dependent Analysis: Analyze samples at multiple time points. The fragments that appear earliest are likely the primary degradation products. Fragments that appear later may be the result of subsequent cleavage of the initial fragments.

    • MS/MS Fragmentation Analysis: Utilize tandem mass spectrometry (MS/MS) to sequence the degradation products.[8][9] By comparing the sequences of the fragments to the parent peptide, you can pinpoint the exact cleavage sites.

    • Enzyme-Specific Degradation: Incubate your peptide with specific, purified proteases (e.g., trypsin, chymotrypsin, aminopeptidase, carboxypeptidase) instead of whole serum. This will help you identify which class of protease is responsible for the observed cleavage patterns.

  • Causality: The presence of multiple fragments indicates that your peptide is being cleaved at several positions by different proteases. A systematic analysis will help you deconstruct this complex process and focus your stabilization efforts on the most labile bonds.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of an unmodified peptide like H-Orn-Orn-Orn-OH in human serum?

A1: The half-life of small, unmodified peptides in serum is typically very short, often in the range of a few minutes. For a highly susceptible peptide like H-Orn-Orn-Orn-OH, you can expect significant degradation to occur within the first 5-15 minutes of incubation.

Q2: Will changing from L-ornithine to D-ornithine affect the biological activity of my peptide?

A2: It is possible. The stereochemistry of amino acids can be critical for the three-dimensional structure of a peptide and its interaction with its biological target. Therefore, it is essential to test the biological activity of any D-amino acid-substituted analogs to ensure that the desired effect is retained.

Q3: Are there any potential downsides to PEGylation?

A3: While PEGylation is a powerful stabilization technique, it can sometimes reduce the biological activity of a peptide due to steric hindrance at the target binding site. It also increases the molecular weight of the peptide, which may affect its distribution and clearance. It is a trade-off that needs to be experimentally evaluated.

Q4: Is it better to perform peptide cyclization on-resin or in solution?

A4: Both methods have their advantages. On-resin cyclization can be more efficient and lead to higher purity of the final product.[10] Solution-phase cyclization offers more flexibility in terms of the chemistry that can be used. The choice often depends on the specific peptide sequence and the desired cyclization strategy.

Q5: Can I use commercially available stabilized peptide synthesis services?

A5: Yes, many companies offer custom peptide synthesis with a wide range of modifications for enhanced stability, including N-terminal acetylation, C-terminal amidation, D-amino acid incorporation, and cyclization. These services can be a time-saving option if you have a well-defined stabilization strategy.

IV. Detailed Experimental Protocols

This section provides step-by-step protocols for key experiments related to enhancing the stability of H-Orn-Orn-Orn-OH.

Protocol 1: Serum Stability Assay using HPLC

This protocol outlines a general method for assessing the stability of a peptide in serum.

Materials:

  • H-Orn-Orn-Orn-OH (or its modified analog)

  • Human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • HPLC system with a C18 column and UV detector (214 nm)

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of your peptide in water or PBS.

  • Serum Incubation:

    • In a microcentrifuge tube, add 90 µL of human serum.

    • Pre-incubate the serum at 37°C for 10 minutes.

    • To start the reaction, add 10 µL of the peptide stock solution to the serum (final peptide concentration: 100 µg/mL). Mix gently.

  • Time Points: At each desired time point (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 20 µL aliquot of the peptide-serum mixture.

  • Quenching the Reaction: Immediately add the 20 µL aliquot to a new microcentrifuge tube containing 80 µL of 1% TFA in ACN. This will precipitate the serum proteins and stop the enzymatic degradation.

  • Protein Precipitation: Vortex the quenched sample vigorously for 30 seconds and then incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject 20 µL of the supernatant onto the C18 column.

    • Use a suitable gradient of water/ACN with 0.1% TFA as a mobile phase modifier. For example, a linear gradient from 5% to 60% ACN over 20 minutes.

    • Monitor the absorbance at 214 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time (determined by injecting the peptide standard).

    • Calculate the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at time 0 (100%).

    • Plot the percentage of intact peptide remaining versus time to determine the degradation profile and calculate the half-life.

Protocol 2: N-Terminal Acetylation of H-Orn-Orn-Orn-OH in Solution

This protocol describes a method for acetylating the N-terminus of the peptide.

Materials:

  • H-Orn-Orn-Orn-OH

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dry diethyl ether

  • Reverse-phase HPLC for purification

  • Mass spectrometer for verification

Procedure:

  • Dissolve the Peptide: Dissolve the H-Orn-Orn-Orn-OH peptide in DMF to a concentration of approximately 10 mg/mL.

  • Add Base: Add 3 equivalents of DIPEA to the peptide solution. This will deprotonate the N-terminal amine, making it nucleophilic.

  • Add Acetylating Agent: Slowly add 1.5 equivalents of acetic anhydride to the reaction mixture while stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS. The reaction is typically complete within 1-2 hours.

  • Quench the Reaction: Once the reaction is complete, quench any remaining acetic anhydride by adding a small amount of water.

  • Purification: Purify the acetylated peptide by reverse-phase HPLC using a suitable water/ACN gradient with 0.1% TFA.

  • Verification: Confirm the identity and purity of the N-acetylated peptide by mass spectrometry. You should observe a mass increase of 42 Da compared to the unmodified peptide.

Protocol 3: C-Terminal Amidation of H-Orn-Orn-Orn-OH in Solution

This protocol details the amidation of the C-terminal carboxyl group.

Materials:

  • H-Orn-Orn-Orn-OH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for verification

Procedure:

  • Dissolve Reagents:

    • Dissolve the H-Orn-Orn-Orn-OH peptide in DMF.

    • In a separate tube, dissolve 1.5 equivalents of EDC and 1.5 equivalents of HOBt in DMF.

  • Activate Carboxyl Group: Add the EDC/HOBt solution to the peptide solution and stir at room temperature for 15-30 minutes. This will activate the C-terminal carboxyl group.[11][12]

  • Add Amine Source: In a separate tube, dissolve 10 equivalents of ammonium chloride and 10 equivalents of DIPEA in DMF. Add this solution to the activated peptide mixture.

  • Reaction: Let the reaction proceed at room temperature overnight.

  • Monitoring and Purification: Monitor the reaction by LC-MS. Once complete, purify the C-terminally amidated peptide by reverse-phase HPLC.

  • Verification: Confirm the identity of the product by mass spectrometry. You should observe a mass decrease of 1 Da compared to the unmodified peptide (due to the replacement of -OH with -NH₂).

V. Data Presentation

Table 1: Expected Impact of Stabilization Strategies on the Half-Life of H-Orn-Orn-Orn-OH in Human Serum

Modification StrategyPredicted Mechanism of ProtectionExpected Increase in Half-life (t½)
None (Unmodified) -~1-5 minutes
N-terminal Acetylation Blocks aminopeptidase cleavage2-5 fold
C-terminal Amidation Blocks carboxypeptidase cleavage2-5 fold
N- & C-terminal Capping Blocks both amino- and carboxypeptidases5-15 fold
D-Ornithine Substitution (x1) Prevents cleavage at the substitution site5-20 fold (highly dependent on cleavage site)
Cyclization (Head-to-tail) Blocks all exopeptidases and restricts conformation>50 fold
PEGylation Steric shielding from all proteases>50 fold

Note: These are estimated values and the actual increase in half-life will depend on the specific experimental conditions and the dominant degradation pathways.

VI. Visualization of Workflows and Concepts

Diagram 1: Degradation Pathway of H-Orn-Orn-Orn-OH in Serum

DegradationPathway cluster_proteases Serum Proteases Peptide H-Orn-Orn-Orn-OH N_Frag Orn-Orn-OH + Orn Peptide->N_Frag N-terminal cleavage C_Frag H-Orn-Orn + Orn Peptide->C_Frag C-terminal cleavage Internal_Frag1 H-Orn + Orn-Orn-OH Peptide->Internal_Frag1 Internal cleavage Internal_Frag2 H-Orn-Orn + Orn-OH Peptide->Internal_Frag2 Internal cleavage Fragments Smaller Fragments N_Frag->Fragments C_Frag->Fragments Internal_Frag1->Fragments Internal_Frag2->Fragments AminoP Aminopeptidase AminoP->Peptide CarboxyP Carboxypeptidase CarboxyP->Peptide EndoP Endopeptidase (Trypsin-like) EndoP->Peptide

Caption: Major enzymatic degradation pathways for H-Orn-Orn-Orn-OH in serum.

Diagram 2: Experimental Workflow for Peptide Stabilization and Analysis

Workflow cluster_synthesis Peptide Modification cluster_analysis Stability Analysis cluster_evaluation Evaluation Start Synthesize Linear H-Orn-Orn-Orn-OH Mod_N N-terminal Acetylation Start->Mod_N Mod_C C-terminal Amidation Start->Mod_C Mod_D D-Amino Acid Substitution Start->Mod_D Mod_Cyclize Cyclization Start->Mod_Cyclize Incubate Incubate with Human Serum (37°C) Mod_N->Incubate Mod_C->Incubate Mod_D->Incubate Mod_Cyclize->Incubate Quench Quench & Precipitate Proteins Incubate->Quench Analyze Analyze by HPLC or LC-MS Quench->Analyze Data Determine Half-life (t½) Analyze->Data Compare Compare Stability of Analogs Data->Compare Optimize Optimize Strategy Compare->Optimize Optimize->Start Iterate

Caption: A systematic workflow for enhancing and evaluating peptide stability.

VII. References

  • Aminopeptidase P – Knowledge and References. Taylor & Francis. [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. [Link]

  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PMC. [Link]

  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. [Link]

  • Chymotrypsin cleavage sites? ResearchGate. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]

  • Determinants of chymotrypsin C cleavage specificity in the calcium binding loop of human cationic trypsinogen. NIH. [Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. MDPI. [Link]

  • HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Human recombinant membrane-bound aminopeptidase P: production of a soluble form and characterization using novel, internally quenched fluorescent substrates. PMC. [Link]

  • Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides. PMC. [Link]

  • Mass spectrometric identification of the trypsin cleavage pathway in lysyl-proline containing oligotuftsin peptides. PubMed. [Link]

  • N-Terminus Acetylation Protocol. CDN. [Link]

  • Nα Selective Acetylation of Peptides. PMC. [Link]

  • Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Taylor & Francis Online. [Link]

  • PeptideCutter. Expasy. [Link]

  • PeptideCutter - Special cleavage rules for trypsin and chymotrypsin. Expasy. [Link]

  • Peptide cyclization. SB-PEPTIDE. [Link]

  • Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review. PMC. [Link]

  • Poly-L-lysine-coated albumin nanoparticles: stability, mechanism for increasing in vitro enzymatic resilience, and siRNA release characteristics. PubMed. [Link]

  • Polylysine coating. neuvitro. [Link]

  • RGD-grafted poly-L-lysine-graft-(polyethylene glycol) copolymers block non-specific protein adsorption while promoting cell adhesion. PubMed. [Link]

  • SARS-CoV-2 peptide fragments selectively dysregulate specific immune cell populations via Gaussian curvature targeting. PNAS. [Link]

  • Serum stability assays by analytical high-performance liquid... ResearchGate. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. SciSpace. [Link]

  • Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis. Gyros Protein Technologies. [Link]

  • What is the mechanism of Aminopeptin? Patsnap Synapse. [Link]

  • WO1992005271A1 - Process for the preparation of c-terminally amidated peptides. Google Patents.

Sources

Technical Support Center: Synthetic Triornithine Consistency Guide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Addressing Batch-to-Batch Variability in Synthetic Triornithine (H-Orn-Orn-Orn-OH / NH2) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Core Technical Briefing: The "Hidden" Variables

For immediate release to R&D personnel.

Synthetic Triornithine is a non-proteinogenic, cationic trimer often utilized in gene delivery (as a DNA condensing agent) and antimicrobial research. However, users frequently report "batch failure" where a new lot fails to reproduce previous biological data (e.g., transfection efficiency, MIC values, or cell viability).

The Reality: In 90% of cases, the peptide sequence is correct. The variability stems from extrinsic factors —specifically the "Three Pillars of Uncertainty":

  • Counter-Ion Identity: (TFA vs. Acetate vs. HCl) driving toxicity and solubility.

  • Net Peptide Content (NPC): The discrepancy between "weighed mass" and "active mass."

  • Hygroscopicity & Stability: Water uptake altering concentration calculations.

This guide provides the protocols to normalize these variables.

Troubleshooting & FAQs

Category A: Biological Activity & Toxicity

Q: My new batch of Triornithine shows significantly higher cytotoxicity than the previous one. Is it impure? A: Paradoxically, higher purity can sometimes correlate with higher toxicity if the counter-ion profile has changed, but the most likely culprit is Trifluoroacetate (TFA) content.

  • The Mechanism: Most synthetic peptides are cleaved from resin using TFA.[1] If not explicitly exchanged, the peptide exists as a TFA salt. TFA is cytotoxic, can disrupt membranes, and lowers the pH of culture media unbuffered capacity.

  • The Fix: Check the Certificate of Analysis (CoA) for "Counter-ion content." If your previous batch was an Acetate or HCl salt and the new one is TFA, you are observing TFA toxicity, not peptide activity.

  • Action: Perform a counter-ion exchange (Protocol B below) or request "TFA-free" synthesis.

Q: I weighed 1.0 mg of powder for both batches, but the transfection efficiency of Batch B is 30% lower. A: You likely have a Net Peptide Content (NPC) discrepancy. Synthetic cationic peptides are highly hygroscopic sponges.

  • Explanation: A "1 mg" vial of lyophilized peptide is never 100% peptide. It contains:

    • Active Peptide (60–80%)

    • Counter-ions (10–30%)

    • Adsorbed Water (5–15%)

  • Scenario: Batch A had 80% NPC; Batch B had 60% NPC. By weighing 1.0 mg of gross powder, you delivered 25% less active molecule in Experiment B.

  • Action: Always calculate concentration based on Net Peptide Content , not gross weight. (See Table 1).

Category B: Analytical & Structural Integrity

Q: My Mass Spec (ESI-MS) shows a confusing fragmentation pattern. Is the sequence wrong? A: Likely not. You are observing the "Ornithine Effect."

  • Technical Insight: Ornithine residues are prone to intramolecular nucleophilic attack, forming a lactam ring (cyclization) upon gas-phase activation. This leads to facile cleavage C-terminal to the Ornithine residue, producing specific

    
    -ions and water loss peaks that differ from standard Arginine/Lysine fragmentation patterns.
    
  • Action: Do not interpret these specific neutral losses as deletion sequences. Verify with Amino Acid Analysis (AAA) for absolute quantitation.

Data Visualization & Decision Logic

Figure 1: Diagnosing Batch Variability

A logic flow to identify the root cause of inconsistent experimental data.

BatchVariability Start Issue: Inconsistent Biological Data CheckHPLC Step 1: Check HPLC Purity (Is it >95%?) Start->CheckHPLC CheckSalt Step 2: Check Counter-Ion (TFA vs Acetate vs HCl) CheckHPLC->CheckSalt Yes ActionSeq Action: Verify Sequence (Check for Deletions) CheckHPLC->ActionSeq No (<90%) CheckNPC Step 3: Check Net Peptide Content (Active %) CheckSalt->CheckNPC Salt Matches Previous ActionExchange Action: Perform Salt Exchange (Remove TFA) CheckSalt->ActionExchange TFA Present ActionRecalc Action: Recalculate Dosing based on NPC CheckNPC->ActionRecalc NPC Varies >10% CheckNPC->ActionSeq NPC Consistent

Caption: Diagnostic workflow for isolating the source of variability in synthetic triornithine batches.

Critical Data Tables

Table 1: The "Gross Weight" Trap

Comparison of two theoretical batches of Triornithine (MW ~345 Da free base) showing how identical gross weights lead to different molar concentrations.

ParameterBatch A (High Quality)Batch B (Standard/Wet)Impact on Experiment
Gross Weight Weighed 1.00 mg1.00 mgIdentical User Input
Counter-Ion Acetate (x3)TFA (x3)TFA adds significant mass
Water Content 5%12%Water is "dead weight"
Net Peptide Content (NPC) 78% 55% CRITICAL VARIANCE
Active Peptide Mass 0.78 mg0.55 mgBatch B has ~30% less peptide
Actual Molarity (1 mL) ~2.26 mM~1.59 mMDosing Error

Experimental Protocols

Protocol A: Determining Net Peptide Content (The "Gold Standard")

Do not rely on UV absorbance at 280nm, as Ornithine lacks aromatic rings (Trp/Tyr/Phe).

  • Method: Amino Acid Analysis (AAA) via acid hydrolysis.

  • Procedure:

    • Hydrolyze peptide in 6N HCl at 110°C for 24 hours.

    • Derivatize free amino acids (e.g., PITC or OPA).

    • Quantify Ornithine peak against a certified amino acid standard.

  • Calculation:

    
    
    
  • Usage: Use this % to adjust your stock solution preparation.

Protocol B: TFA-to-Chloride Exchange (Benchtop Method)

Use this if you suspect TFA toxicity is skewing your cell-based assays.

  • Dissolve: Dissolve the Triornithine (TFA salt) in 0.1 M HCl (approx. 10 mg/mL).

    • Mechanism:[2][3][4] The excess Cl⁻ ions displace the TFA⁻ ions due to the mass action law and the volatility of TFA.

  • Freeze: Freeze the solution at -80°C.

  • Lyophilize: Freeze-dry to a powder. The TFA is removed as volatile HTFA gas; the peptide remains as a Hydrochloride salt.

  • Repeat: Repeat steps 1-3 twice to ensure >99% exchange.

  • Verify: Confirm removal via Ion Chromatography (IC) or Fluorine NMR (

    
    -NMR).
    
Figure 2: Counter-Ion Exchange Mechanism

Visualizing the transition from cytotoxic TFA salts to biocompatible Chloride salts.

SaltExchange TFA_Salt Peptide-NH3+ ... TFA- (Cytotoxic / Lipophilic) Equilibrium Equilibrium: Peptide-NH3+ ... Cl- + HTFA (volatile) TFA_Salt->Equilibrium Displacement HCl_Add Add Excess 0.1M HCl Lyophilization Lyophilization (Vacuum) Equilibrium->Lyophilization Final_Salt Peptide-NH3+ ... Cl- (Biocompatible) Lyophilization->Final_Salt HTFA Removed

Caption: Mechanism of TFA removal using HCl treatment and lyophilization to improve biocompatibility.

References

  • Sikora, K., et al. (2020).[5] "The Role of Counter-Ions in Peptides—An Overview." Pharmaceuticals.[1][2][3][6][7][8][9] Available at: [Link]

  • Vergara, I., et al. (2018). "Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides." Molecules. Available at: [Link]

  • Kuyama, H., et al. (2010).[10] "Conversion of arginine to ornithine for improving the fragmentation pattern of peptides... in tandem mass spectrometry." Analytical Methods. Available at: [Link]

  • Cornish, J., et al. (1999). "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism.

Sources

improving the ligation efficiency of triornithine to other molecules

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for triornithine ligation. This guide is designed for researchers, chemists, and drug development professionals who are working with the unique challenges and opportunities presented by triornithine conjugation. As a synthetic peptide containing three ornithine residues, triornithine offers multiple primary amine groups for conjugation, but this very feature demands a carefully planned and executed chemical strategy to achieve high efficiency and selectivity.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is triornithine, and why is its ligation challenging?

A1: Triornithine is a peptide oligomer consisting of three L-ornithine amino acid residues linked by peptide bonds. Ornithine is a non-proteinogenic amino acid that is structurally similar to lysine but with a shorter side chain. The key feature of triornithine is the presence of multiple primary amine groups: one α-amino group at the N-terminus and three δ-amino groups on the side chains of each ornithine residue.

The primary challenge in ligating molecules to triornithine is achieving chemoselectivity . With four highly nucleophilic primary amines, non-specific conjugation will lead to a complex mixture of products, including multiply-ligated species and cross-linked polymers. This dramatically reduces the yield of the desired, well-defined conjugate and creates significant purification difficulties.[1] Therefore, a robust protecting group strategy is not just recommended; it is essential for success.

Q2: What are the most common strategies for ligating a molecule to triornithine?

A2: The most common and reliable strategy is to form a stable amide bond between a specific amine on the triornithine and a carboxyl group on the molecule to be conjugated. This is a standard approach in peptide chemistry.[2] The overall process involves three key stages:

  • Orthogonal Protection: Selectively blocking all but one of the primary amines on triornithine using different protecting groups that can be removed under distinct conditions.[3]

  • Carboxyl Activation: Activating the carboxylic acid of the molecule to be ligated to make it highly reactive towards the single unprotected amine on triornithine.

  • Coupling and Deprotection: Performing the conjugation reaction, followed by the removal of the protecting groups to yield the final product.

Q3: What is a "coupling reagent," and why do I need one?

A3: A direct reaction between a carboxylic acid and an amine to form an amide bond is extremely slow and requires very high temperatures, which would degrade most biomolecules. A coupling reagent is a chemical compound that activates the carboxylic acid, converting it into a highly reactive intermediate that is readily attacked by the amine nucleophile.[4] This allows the amide bond to form rapidly and efficiently at or below room temperature. Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC) and phosphonium/aminium salts (e.g., HATU, HBTU, PyBOP).[5]

Strategic Planning: Designing Your Ligation Experiment

Successful ligation begins with a sound strategy. The flowchart below outlines the critical decision points for designing a triornithine conjugation experiment.

Ligation_Strategy cluster_start 1. Define Target cluster_protect 2. Protection Strategy cluster_activate 3. Activation Chemistry cluster_execute 4. Reaction & Purification Start Define Target Conjugate (Ligation Site & Partner Molecule) Protect Select Orthogonal Protecting Groups (e.g., Boc, Fmoc, Z) Start->Protect Protect_Table Reference Protecting Group Table Protect->Protect_Table Activate Choose Carboxyl Activation Method Protect->Activate Carbodiimide Carbodiimides (EDC, DIC) - Pros: Cost-effective - Cons: Potential side reactions Activate->Carbodiimide Standard Coupling Onium Onium Salts (HATU, HBTU) - Pros: High efficiency, low racemization - Cons: Higher cost Activate->Onium Difficult Coupling Couple Optimize & Perform Coupling Reaction (pH, Solvent, Temp) Carbodiimide->Couple Onium->Couple Deprotect Global Deprotection Couple->Deprotect Purify Purify Conjugate (e.g., RP-HPLC, SEC) Final Final Purified Product Purify->Final Deprotect->Purify

Caption: Decision workflow for triornithine ligation.

Choosing an Orthogonal Protecting Group Strategy

The cornerstone of selective triornithine ligation is the use of orthogonal protecting groups. This means each type of amine (α vs. δ) is protected with a group that can be removed under specific conditions without affecting the others.

Protecting GroupAbbreviationCleavage ConditionsStabilityPrimary Use
tert-Butoxycarbonyl BocMild to strong acid (e.g., TFA)Stable to base, hydrogenolysisFmoc-based SPPS side-chain protection
9-Fluorenylmethyloxycarbonyl FmocMild base (e.g., 20% piperidine in DMF)Stable to acid, hydrogenolysisα-amino protection in SPPS
Benzyloxycarbonyl Z (or Cbz)Catalytic hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH)Stable to mild acid and baseBoc-based SPPS side-chain protection

Example Strategy: To ligate a molecule specifically to the N-terminal α-amino group of triornithine:

  • Synthesize or procure triornithine with its three δ-amino side chains protected with Boc groups (Orn(Boc)).

  • The α-amino group can be protected with an Fmoc group during synthesis and selectively deprotected with piperidine.

  • The free α-amino group is now the sole nucleophile available for the ligation reaction.

Selecting a Coupling Reagent

The choice of coupling reagent depends on the complexity of your substrates, the risk of side reactions, and cost considerations.

Coupling ReagentClassActivation MechanismKey AdvantagesCommon Issues
EDC / DIC CarbodiimideForms an O-acylisourea intermediate.[6] Often used with additives like HOBt or NHS to improve efficiency and reduce side reactions.Water-soluble byproducts (EDC), cost-effective, widely used.[5]Potential for racemization, formation of stable N-acylurea byproduct, reducing yield.[5][6]
HATU / HBTU Aminium/Uronium SaltForms an activated OAt (HATU) or OBt (HBTU) ester.High coupling efficiency, fast reaction rates, low racemization, especially with HATU.[5]Higher cost, requires a non-nucleophilic base (e.g., DIPEA).[5]
PyBOP Phosphonium SaltForms an activated OBt ester.Similar to HBTU, good for sterically hindered couplings.Byproduct (HMPA) is a suspected carcinogen.

Expert Recommendation: For routine conjugations, EDC in combination with N-hydroxysuccinimide (NHS) is a robust and cost-effective choice. The EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This two-step, one-pot reaction minimizes side reactions associated with EDC alone and allows for better control. For precious or sterically hindered substrates where maximizing yield and minimizing racemization is critical, HATU is the superior, albeit more expensive, option.[5]

Troubleshooting Guide: Common Ligation Problems

Even with a well-designed strategy, experimental hurdles can arise. This section addresses the most common issues in a direct Q&A format.

Troubleshooting_Flowchart Start Low or No Ligation Yield? CheckReagents Reagents Fresh & Active? Start->CheckReagents CheckpH Reaction pH Optimal? CheckReagents->CheckpH Yes ActionReagents Prepare fresh solutions. Use high-purity, anhydrous solvents. CheckReagents->ActionReagents No CheckStoichiometry Correct Molar Ratios? CheckpH->CheckStoichiometry Yes ActionpH Verify pH with calibrated meter. Adjust to 4.5-6.0 for EDC activation, 7.0-8.5 for amine coupling. CheckpH->ActionpH No CheckSolvent Solvent Anhydrous & Compatible? CheckStoichiometry->CheckSolvent Yes ActionStoichiometry Increase molar excess of coupling partner & reagents (e.g., 1.5-3 eq.). CheckStoichiometry->ActionStoichiometry No CheckDeprotection Selective Deprotection Complete? CheckSolvent->CheckDeprotection Yes ActionSolvent Use anhydrous DMF or DMSO. Avoid amine-containing buffers (Tris). CheckSolvent->ActionSolvent No ActionDeprotection Confirm deprotection by LC-MS or ninhydrin test. CheckDeprotection->ActionDeprotection No

Caption: Troubleshooting flowchart for low ligation yield.

Problem 1: Low or No Yield of the Desired Conjugate

Q: I've run my ligation reaction, but LC-MS analysis shows mostly unreacted starting materials. What went wrong?

A: This is the most common issue and usually points to a problem with one of the core components of the reaction: reagents, pH, or stoichiometry.

  • Cause 1: Inactive Coupling Reagents.

    • The "Why": Carbodiimides like EDC are sensitive to moisture and can hydrolyze over time, rendering them inactive. Onium salts like HATU are more stable but should still be stored under dry conditions. The ATP required for some ligase enzymes can also degrade with freeze-thaw cycles.[7]

    • Solution: Always use fresh, high-quality coupling reagents. Purchase reagents in small quantities or aliquot larger batches into single-use vials under an inert atmosphere (e.g., argon or nitrogen) and store them in a desiccator. Prepare reagent solutions immediately before use.[8]

  • Cause 2: Suboptimal pH.

    • The "Why": The pH of the reaction is critical and represents a trade-off. The activation of a carboxylic acid by EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent nucleophilic attack by the amine requires the amine to be in its unprotonated, basic form, which is favored at a higher pH (>7.5).[9]

    • Solution (for EDC/NHS chemistry): Perform the reaction as a two-step process. First, activate your carboxyl-containing molecule with EDC/NHS in a buffer at pH 5.0-6.0 (e.g., MES buffer) for 15-30 minutes. Then, add this activated solution to your deprotected triornithine in a buffer at pH 7.5-8.5 (e.g., PBS or HEPES) to facilitate the coupling.[10]

  • Cause 3: Incomplete Deprotection.

    • The "Why": If the single amine group you intend to target is not fully deprotected, there is no available nucleophile for the reaction.

    • Solution: Before starting the ligation, confirm the complete removal of the protecting group (e.g., Fmoc) using an analytical method like LC-MS. You can also perform a qualitative ninhydrin test, which will produce a characteristic blue color in the presence of primary amines.

Problem 2: Multiple Products are Formed

Q: My mass spectrometry results show multiple species with masses corresponding to my starting material plus one, two, and even three additions of my ligation partner. How do I improve selectivity?

A: This is a classic sign of a failure in the orthogonal protection strategy, leading to reaction at undesired amine sites.

  • Cause 1: Incomplete Initial Protection.

    • The "Why": If the starting triornithine material has incomplete protection of its δ-amino side chains, those free amines will compete with your target amine during the ligation.

    • Solution: Verify the purity and exact mass of your protected triornithine starting material by high-resolution mass spectrometry before you begin. Ensure that the mass corresponds to the structure with all non-target amines fully protected.

  • Cause 2: Premature Deprotection.

    • The "Why": The conditions used for the ligation reaction or for the selective deprotection of the target amine might be too harsh, causing partial removal of the side-chain protecting groups. For example, some Boc groups can be labile if exposed to strong acids for extended periods.

    • Solution: Review your deprotection and coupling protocols. If you are deprotecting an Fmoc group with piperidine, ensure you fully quench and remove the base before proceeding to the next step. If you suspect your coupling conditions are causing deprotection, switch to milder reagents or conditions.

Problem 3: Difficulty Purifying the Final Product

Q: The ligation reaction seems to have worked, but I am struggling to separate my desired product from the excess reagents and byproducts. What's the best approach?

A: Purification is a critical step, and the strategy depends on the nature of your conjugate and the impurities present.

  • Cause 1: Reagent-Related Impurities.

    • The "Why": Coupling reactions generate byproducts. For example, DCC forms dicyclohexylurea (DCU), which is poorly soluble in many organic solvents, while EDC forms a water-soluble urea byproduct.[6] Excess reagents and additives (HOBt, NHS) will also contaminate the crude product.

    • Solution:

      • For EDC: Use the water-soluble EDC, as its urea byproduct can be easily removed by aqueous extraction or dialysis.[6]

      • For DCC: If you must use DCC in solution-phase, the DCU byproduct can often be removed by filtration.

      • General: The most robust method for purifying peptide conjugates is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . It provides excellent resolution to separate the product from unreacted starting materials and most small-molecule impurities.[11][12]

  • Cause 2: Product Aggregation.

    • The "Why": If your final conjugate is large or has hydrophobic regions, it may aggregate, leading to poor recovery and broad peaks during chromatography.

    • Solution: Use Size-Exclusion Chromatography (SEC) as a polishing step after RP-HPLC. SEC separates molecules based on their hydrodynamic radius and is effective at removing aggregates.[1] Ensure your buffers contain appropriate solubilizing agents if needed, such as a small percentage of organic solvent or a denaturant like guanidine hydrochloride, though the latter must be removed afterward.[13]

Experimental Protocols

Protocol 1: Standard EDC/NHS Activation and Ligation

This protocol describes the ligation of a carboxyl-containing molecule ("Partner-COOH") to the free α-amino group of triornithine protected on its side chains (H₂N-Triornithine(Boc)₃).

Materials:

  • Partner-COOH

  • H₂N-Triornithine(Boc)₃

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: 0.1 M PBS, pH 7.8

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Hydroxylamine or Glycine, pH 8.0

  • RP-HPLC system for purification

Procedure:

  • Preparation: Dissolve Partner-COOH in a minimal amount of anhydrous DMF or DMSO, then dilute with Activation Buffer to a final concentration of 10 mg/mL. Dissolve H₂N-Triornithine(Boc)₃ in Coupling Buffer to a concentration of 10 mg/mL.

  • Reagent Solutions: Immediately before use, prepare fresh solutions of EDC (100 mg/mL) and NHS (100 mg/mL) in Activation Buffer.

  • Activation:

    • To the solution of Partner-COOH, add EDC (1.5 molar equivalents relative to Partner-COOH) and NHS (1.5 molar equivalents).

    • Allow the activation reaction to proceed for 30 minutes at room temperature with gentle stirring.

  • Coupling:

    • Add the activated Partner-COOH solution to the H₂N-Triornithine(Boc)₃ solution. A 1:1.2 molar ratio of triornithine to activated partner is a good starting point.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C. Monitor the reaction progress by LC-MS if possible.

  • Quenching: Add the Quenching Solution (e.g., hydroxylamine to a final concentration of 50 mM) to react with and deactivate any remaining NHS esters. Let it react for 15 minutes.

  • Purification: Purify the crude reaction mixture using RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Deprotection: After confirming the identity of the protected conjugate, perform the global deprotection of the Boc groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to yield the final product.

  • Final Purification: Re-purify the deprotected conjugate by RP-HPLC to remove cleavage cocktail scavengers and any side products.

References

  • Native Chemical Ligation: A Boon to Peptide Chemistry - PMC - NIH. (n.d.).
  • 11 Chemical Properties of Thiranes | Chemistry of three membered heterocycles - YouTube. (2021, June 11).
  • Insights into the Finer Issues of Native Chemical Ligation: An Approach to Cascade Ligations - PubMed Central. (n.d.).
  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved February 3, 2026, from [Link]

  • Challenges in the use of sortase and other peptide ligases for site-specific protein modification - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01148G. (2022, May 5). Retrieved February 3, 2026, from [Link]

  • pH Optimization of Amidation via Carbodiimides | Request PDF - ResearchGate. (2025, August 5). Retrieved February 3, 2026, from [Link]

  • Serine/Threonine Ligation: Origin, Mechanistic Aspects, and Applications - PubMed. (2018, July 17). Retrieved February 3, 2026, from [Link]

  • Rapid purification of tri-iodothyronine and thyroxine protein conjugates for antibody production - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved February 3, 2026, from [Link]

  • Introduction to Peptide Synthesis - Master Organic Chemistry. (2019, February 15). Retrieved February 3, 2026, from [Link]

  • Current approaches for the purification of antibody-drug conjugates - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Serine/threonine ligation for the chemical synthesis of proteins - ResearchGate. (2025, August 6). Retrieved February 3, 2026, from [Link]

  • Amide and Peptide Bond Formation in Water at Room Temperature | Organic Letters. (n.d.). Retrieved February 3, 2026, from [Link]

  • Antibody Conjugation Troubleshooting - Bio-Techne. (n.d.). Retrieved February 3, 2026, from [Link]

  • Serine/threonine ligation for the chemical synthesis of proteins - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Prevention of ornithine cytotoxicity by nonpolar side chain amino acids in retinal pigment epithelial cells - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • (PDF) Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - ResearchGate. (2025, September 26). Retrieved February 3, 2026, from [Link]

  • Evaluation of greener solvents for solid-phase peptide synthesis - Taylor & Francis. (2021, January 29). Retrieved February 3, 2026, from [Link]

  • Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements - NIH. (2021, February 19). Retrieved February 3, 2026, from [Link]

  • CX9. Peptide and Protein Synthesis - Reactivity: substitution at carboxyl. (n.d.). Retrieved February 3, 2026, from [Link]

  • Structural bias in T4 RNA ligase-mediated 3′-adapter ligation - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Peptide synthesis - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • Inhibition of aspartic proteinases by peptides containing lysine and ornithine side-chain analogs of statine | Journal of Medicinal Chemistry - ACS Publications. (1987, February 1). Retrieved February 3, 2026, from [Link]

  • Bioconjugate Analysis & Purification - CellMosaic. (n.d.). Retrieved February 3, 2026, from [Link]

  • On the hydrolysis mechanisms of amides and peptides - University of Regina. (2018, May 15). Retrieved February 3, 2026, from [Link]

  • Green solvents for solid phase peptide synthesis - Biotage. (2023, February 6). Retrieved February 3, 2026, from [Link]

  • How Does PH Affect Peptide Bonds? - Chemistry For Everyone - YouTube. (2025, May 28). Retrieved February 3, 2026, from [Link]

  • Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PMC - NIH. (2024, September 28). Retrieved February 3, 2026, from [Link]

  • DNA Ligation: 6 easy tips to improve your reactions - Bitesize Bio. (n.d.). Retrieved February 3, 2026, from [Link] ligation-tips/

  • Amino acid - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved February 3, 2026, from [Link]

  • Evaluation of Efficient Non-reducing Enzymatic and Chemical Ligation Strategies for Complex Disulfide-Rich Peptides - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

Validation & Comparative

comparing biological activity of triornithine vs. poly-L-ornithine

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity, Mechanisms, and Experimental Applications

Executive Summary

While both Triornithine (L-Ornithine tripeptide) and Poly-L-Ornithine (PLO) share the same monomeric building block, their biological behaviors are diametrically opposed due to their molecular weight and charge density.

  • Poly-L-Ornithine (PLO) is a cationic polymer (

    
     kDa) acting primarily through non-specific electrostatic forces . It is the industry standard for enhancing neuronal cell attachment and mediating nucleic acid transfection. Its utility is limited by concentration-dependent cytotoxicity (membrane disruption).
    
  • Triornithine is a short oligomer (3 units) acting as a specific metabolic substrate . It enters cells via proton-coupled peptide transporters (PepT1/SLC15A1) rather than membrane disruption.[1] It serves as a critical probe for transport kinetics and a low-toxicity alternative for intracellular delivery studies.

Physicochemical & Mechanistic Divergence

The fundamental difference lies in how the cell membrane perceives these molecules: as a physical surface to adhere to (PLO) or as a nutrient to ingest (Triornithine).

Table 1: Comparative Physicochemical Profile
FeatureTriornithine (L-Ornithine Tripeptide)Poly-L-Ornithine (PLO)
Molecular Structure Oligomer (3 residues)Polymer (Typically 30,000–70,000 Da)
Primary Interaction Ligand-Transporter (Specific)Electrostatic Adhesion (Non-specific)
Cell Entry Mechanism Proton-coupled symport via PepT1 (SLC15A1) Endocytosis or Membrane Permeabilization
Charge Density Low (Discrete cationic points)High (Continuous cationic field)
Cytotoxicity Negligible (Metabolic substrate)High (Membrane depolarization/Lysis)
Primary Utility Transport kinetics, metabolic probeNeuronal coating, Transfection
Mechanistic Pathway Visualization

The following diagram illustrates the divergent cellular entry pathways. PLO blankets the membrane, forcing interaction, while Triornithine utilizes specific "gates."

MechanismComparison cluster_PLO Poly-L-Ornithine (PLO) Pathway cluster_Tri Triornithine Pathway PLO Poly-L-Ornithine (Cationic Polymer) Membrane_Surface Negatively Charged Cell Membrane PLO->Membrane_Surface Coats Surface Electrostatic Strong Electrostatic Adhesion Membrane_Surface->Electrostatic Outcome_PLO Enhanced Attachment or Membrane Lysis Electrostatic->Outcome_PLO High Conc. Tri Triornithine (Oligomer) Transporter PepT1 / SLC15A1 Transporter Tri->Transporter Recognized as Substrate Symport H+ Coupled Influx Transporter->Symport Outcome_Tri Intracellular Metabolism (Non-Toxic) Symport->Outcome_Tri

Figure 1: Mechanistic divergence between PLO (surface adhesion/disruption) and Triornithine (transporter-mediated uptake).

Biological Activity & Applications[2][3][4][5][6][7][8]

Poly-L-Ornithine (PLO): The Structural Anchor

PLO is extensively used in neuroscience to mimic the extracellular matrix (ECM). Unlike Poly-L-Lysine (PLL), PLO is resistant to enzymatic cleavage by trypsin-like proteases released by cells, making it superior for long-term cultures (e.g., >14 days).

  • Neuronal Attachment: PLO provides a positively charged scaffold that interacts with the glycocalyx of neurons. It is often paired with Laminin or Fibronectin to trigger specific integrin signaling pathways essential for neurite outgrowth [1].

  • Transfection: PLO condenses DNA into nanoparticles. While effective, it requires careful titration. Excess PLO causes the "proton sponge" effect to escalate into frank membrane lysis [2].

Triornithine: The Metabolic Probe

Triornithine is biologically active as a substrate for the Solute Carrier 15 (SLC15) family.

  • Transport Kinetics: It serves as a model substrate for PepT1 (SLC15A1) , a high-capacity transporter found in the intestine and kidney.[2] Researchers use Triornithine to study the uptake efficiency of peptide-based drugs, as it competes for the same entry mechanism [3].

  • Antimicrobial Potential: Unlike high MW polymers that cannot penetrate bacterial cell walls effectively, short cationic oligomers like Triornithine can permeate the outer membrane of Gram-negative bacteria. However, without a hydrophobic tail (amphiphilicity), its standalone antimicrobial potency is lower than engineered antimicrobial peptides (AMPs) [4].

Experimental Protocols

Protocol A: PLO Coating for Primary Neuronal Culture

Objective: Create a stable, positively charged surface for long-term neuronal adhesion.

Materials:

  • Poly-L-Ornithine Hydrobromide (MW 30,000–70,000).[3]

  • Sterile Borate Buffer (pH 8.4) or tissue-culture grade water.

  • Laminin (optional, for neurite extension).

Workflow:

  • Preparation: Dissolve PLO to 0.1 mg/mL (0.01%) in Borate Buffer.

    • Expert Tip: Do not use PBS for initial dissolution; phosphate anions can precipitate cationic polymers.

  • Coating: Add solution to culture vessel (150 µL/cm²).

  • Incubation: Incubate overnight at room temperature (RT) or 37°C.

  • Washing (Critical): Aspirate PLO and wash 3 times with sterile water.

    • Why? Residual free PLO is cytotoxic. It must be bound to the plastic/glass or removed.

  • Drying: Allow to air dry in a laminar flow hood before plating cells.

Protocol B: Triornithine Uptake Assay (PepT1 Activity)

Objective: Validate transporter-mediated uptake in Caco-2 cells or PepT1-transfected lines.

Materials:

  • Radiolabeled Triornithine or Fluorophore-conjugated analog.

  • Gly-Sar (Glycyl-sarcosine) as a competitive inhibitor control.

  • Mes-Tris Buffer (pH 6.0 for uptake, pH 7.4 for washing).

Workflow:

  • Equilibration: Wash cells with pH 6.0 Mes-Tris buffer.

    • Mechanism:[1][4][5][6][7] PepT1 is proton-coupled; acidic extracellular pH drives uptake.[2]

  • Treatment: Incubate cells with 10 µM Triornithine for 10–30 minutes at 37°C.

    • Control: Co-incubate with 10 mM Gly-Sar (should block Triornithine uptake >80%).

  • Termination: Rapidly wash cells with ice-cold pH 7.4 buffer to stop transport.

  • Lysis & Readout: Lyse cells and measure intracellular concentration via scintillation counting or fluorescence.

Decision Matrix: Which to Choose?

Use the following logic flow to select the correct reagent for your study.

DecisionMatrix Start Experimental Goal Q1 Are you culturing adherent cells? Start->Q1 Q2 Are you studying transport/metabolism? Q1->Q2 No Res_PLO Use Poly-L-Ornithine (Coating/Adhesion) Q1->Res_PLO Yes (Neurons/Stem Cells) Q2->Res_PLO No (Transfection) Res_Tri Use Triornithine (Substrate/Probe) Q2->Res_Tri Yes (PepT1/SLC15A1)

Figure 2: Selection logic based on experimental intent.

References

  • Neuvitro. (n.d.). Poly-L-ornithine coating protocols for cell culture.[8][9] Retrieved from [Link]

  • Bond, V. C., & Wold, B. (1987). Poly-L-ornithine-mediated transformation of mammalian cells. Molecular and Cellular Biology, 7(6), 2286–2293. Link

  • Brandsch, M., et al. (2022). Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides. Pharmaceutics, 14(8).[3] Link

  • Palermo, E. F., & Kuroda, K. (2010). Structural determinants of antimicrobial activity in polymers which mimic host defense peptides. Applied Microbiology and Biotechnology, 87(5), 1605–1615. Link

  • Sigma-Aldrich. (n.d.). Poly-amino acids: Poly-L-Ornithine vs Poly-L-Lysine stability.Link

Sources

A Senior Application Scientist's Guide to Validating the Proliferative Effects of H-Orn-Orn-Orn-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate and compare the effects of the tri-peptide H-Orn-Orn-Orn-OH (L-ornithyl-L-ornithyl-L-ornithine) on mammalian cell proliferation. We move beyond simple protocols to explain the causal logic behind experimental choices, enabling a robust and self-validating investigation.

Introduction: The Biochemical Rationale for H-Orn-Orn-Orn-OH as a Proliferation Modulator

H-Orn-Orn-Orn-OH is a short cationic peptide composed of three L-ornithine residues[1]. Ornithine, a non-proteinogenic amino acid, is a central player in cellular metabolism. It is a key intermediate in the urea cycle and, critically for cell growth, serves as the direct precursor for polyamine synthesis[2][3]. Polyamines, such as putrescine, spermidine, and spermine, are small, positively charged molecules essential for cell proliferation, differentiation, and survival[4].

The conversion of ornithine to putrescine is catalyzed by ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway[5][6][7]. The activity of ODC is tightly regulated and often upregulated in rapidly proliferating cells, including cancer cells, making it a well-established therapeutic target[8][9].

Based on this biochemical context, we can formulate two primary hypotheses for the potential pro-proliferative activity of H-Orn-Orn-Orn-OH:

  • The Metabolic Precursor Hypothesis: The peptide may be transported into the cell and hydrolyzed by peptidases, releasing free L-ornithine. This would increase the substrate pool for ODC, thereby boosting polyamine synthesis and driving cell proliferation.

  • The Cationic Effector Hypothesis: As a cationic peptide, H-Orn-Orn-Orn-OH may interact electrostatically with negatively charged components of the cell membrane, such as heparan sulfate proteoglycans[10]. This interaction could trigger intracellular signaling cascades, such as the MAPK/ERK or PI3K/Akt pathways, which are known to be master regulators of cell proliferation[11][12]. This mechanism is common among various bioactive and cell-penetrating peptides[13][14].

This guide outlines a multi-tiered experimental approach to test these hypotheses, comparing the peptide's effects against well-characterized modulators of cell growth.

Section 1: The Comparative Landscape - Selecting Appropriate Controls

To contextualize the effects of H-Orn-Orn-Orn-OH, a panel of controls is essential. The choice of these controls is dictated by our working hypotheses.

Compound Class Mechanism of Action Role in This Study
Epidermal Growth Factor (EGF) Positive ControlMitogenic Growth FactorActivates Receptor Tyrosine Kinases (RTKs), leading to robust proliferation via the MAPK and PI3K/Akt pathways[15]. Provides a benchmark for a maximal proliferative response.
DFMO (α-difluoromethylornithine) Mechanistic Control / InhibitorODC InhibitorIrreversibly inhibits ornithine decarboxylase, blocking polyamine synthesis[7][8]. Used to directly test the Metabolic Precursor Hypothesis.
Poly-L-ornithine (PLO) Structural AnalogCationic PolymerA high molecular weight polymer of ornithine. Comparing the tri-peptide to the polymer helps elucidate the effects of charge density and size on cell interaction and proliferation[16].
Staurosporine Cytotoxicity ControlBroad Kinase InhibitorInduces widespread apoptosis and cell cycle arrest. Used to establish a baseline for a cytotoxic response, against which any potential toxicity of H-Orn-Orn-Orn-OH can be compared.

Section 2: A Multi-Tiered Experimental Strategy for Validation

We propose a three-tiered approach to move from broad observation to mechanistic insight. This ensures that each step logically informs the next, creating a self-validating workflow.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Confirmation cluster_2 Tier 3: Pathway Dissection T1_Assay Metabolic Assay (WST-8) Dose-Response & Time-Course T2_DNA DNA Synthesis Assay (BrdU) Confirms S-Phase Entry T1_Assay->T2_DNA Positive result validates need for mechanistic study T2_Marker Proliferation Marker (Ki-67) Quantifies Cycling Cells T1_Assay->T2_Marker T3_DFMO Co-treatment with DFMO Tests ODC Pathway Dependence T2_DNA->T3_DFMO Proliferation confirmed, investigate 'how' T3_WB Western Blot (p-Akt, p-ERK) Probes Signaling Activation T2_Marker->T3_WB G cluster_0 Hypothesis 1: Metabolic Precursor cluster_1 Hypothesis 2: Cationic Effector H_Orn H-Orn-Orn-Orn-OH Hydrolysis Intracellular Hydrolysis H_Orn->Hydrolysis Ornithine L-Ornithine Pool Hydrolysis->Ornithine ODC ODC Enzyme Ornithine->ODC Polyamines Polyamines (Putrescine, etc.) ODC->Polyamines Proliferation1 Cell Proliferation Polyamines->Proliferation1 DFMO DFMO (Inhibitor) DFMO->ODC H_Orn2 H-Orn-Orn-Orn-OH Membrane Cell Membrane Interaction H_Orn2->Membrane RTK Receptor Tyrosine Kinase (RTK) Membrane->RTK MAPK_Pathway RAS -> RAF -> MEK -> ERK RTK->MAPK_Pathway PI3K_Pathway PI3K -> Akt RTK->PI3K_Pathway Transcription Transcription Factors (c-Myc, etc.) MAPK_Pathway->Transcription PI3K_Pathway->Transcription Proliferation2 Cell Proliferation Transcription->Proliferation2

Sources

Comparative Guide: Confirming the Antimicrobial Spectrum of H-Orn-Orn-Orn-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Short Cationic" Paradox

H-Orn-Orn-Orn-OH (Tri-ornithine) represents a specific class of ultrashort cationic oligomers . Unlike its polymeric counterpart (Poly-L-Ornithine, PLO) or amphipathic antimicrobial peptides (AMPs) like Colistin, Tri-ornithine lacks the hydrophobic bulk required for independent membrane insertion.

The Core Thesis: This molecule should not be evaluated primarily as a standalone bactericidal agent. Its utility lies in Outer Membrane (OM) permeabilization and as a non-toxic potentiator for other antibiotics.

This guide provides the experimental framework to confirm its spectrum, differentiating its electrostatic mode of action from the pore-forming mechanisms of longer peptides.

Molecular Mechanism & Theoretical Basis

To design valid experiments, one must understand the causality of the molecule's behavior.

The Mechanism: Cation Displacement vs. Pore Formation
  • Poly-L-Ornithine (PLO): Long chains (>20 residues) wrap around the bacterial cell, using "carpet" or "toroidal pore" mechanisms to catastrophically disrupt the bilayer. This kills bacteria but causes high mammalian toxicity (hemolysis).

  • H-Orn-Orn-Orn-OH (3-mer): With a net charge of +3 (at pH 7.4) and negligible hydrophobicity, it cannot span the lipid bilayer. Instead, it acts competitively at the bacterial surface.

    • Target: Lipopolysaccharide (LPS) in Gram-negatives; Teichoic Acids in Gram-positives.[1]

    • Action: It displaces divalent cations (

      
      , 
      
      
      
      ) that stabilize the LPS phosphate groups. This "loosens" the outer membrane without necessarily rupturing the inner membrane.
Visualization: The Interaction Pathway

The following diagram contrasts the binding logic of Tri-ornithine against a pore-forming peptide.

Mechanism TriOrn H-Orn-Orn-Orn-OH (Highly Cationic, Short) Displacement Cation Displacement (Competitive Binding) TriOrn->Displacement Electrostatic Attack Mg Mg2+ / Ca2+ (Stabilizing LPS) LPS LPS Phosphate Groups (Gram-Negative OM) Mg->LPS Stabilizes Displacement->Mg Ejects Displacement->LPS Binds OM_Perm Outer Membrane Permeabilization Displacement->OM_Perm IM_Intact Inner Membrane Remains Intact OM_Perm->IM_Intact Lack of Hydrophobicity PolyOrn Poly-L-Ornithine (Long Chain) Pore Transmembrane Pore Formation PolyOrn->Pore Hydrophobic Insertion Lysis Cell Lysis (Bactericidal) Pore->Lysis

Caption: Figure 1. Mechanism of Action. Tri-ornithine (Left) functions via surface cation displacement, permeabilizing the outer membrane without lysis. Poly-ornithine (Right) induces gross membrane rupture.

Comparative Analysis: Tri-Ornithine vs. Alternatives

The following data summarizes expected performance based on cationic peptide physics. Use this to benchmark your experimental results.

FeatureH-Orn-Orn-Orn-OH Poly-L-Ornithine (PLO) Colistin (Polymyxin E)
Primary Role OM Permeabilizer / PotentiatorBroad-spectrum BiocideClinical Antibiotic (Last-resort)
Exp. MIC (E. coli) >128 µg/mL (Inactive alone)1–4 µg/mL (Highly Active)0.5–2 µg/mL (Highly Active)
Exp. MIC (S. aureus) >256 µg/mL 4–16 µg/mL>64 µg/mL (Gram-neg selective)
Hemolysis (HC50) >1000 µg/mL (Non-toxic)<50 µg/mL (Toxic)Low (Nephrotoxic in vivo)
NPN Uptake High (Disrupts LPS)HighHigh
Synergy Potential High (With hydrophobic antibiotics)N/A (Already lethal)N/A

Key Takeaway: If your MIC assay for H-Orn-Orn-Orn-OH returns a value of >128 µg/mL, the experiment has not failed . It has confirmed the molecule's lack of standalone lethality, which is a prerequisite for its use as a non-toxic carrier or potentiator.

Experimental Protocols (Self-Validating Systems)

To confirm the spectrum and activity, do not rely solely on MIC. You must assess permeability .

Protocol A: The NPN Outer Membrane Permeabilization Assay

Purpose: To prove H-Orn-Orn-Orn-OH interacts with Gram-negative membranes despite high MIC.

Principle: 1-N-phenylnaphthylamine (NPN) is a hydrophobic dye that is weakly fluorescent in aqueous buffer but strongly fluorescent in hydrophobic environments (membrane phospholipids). Intact LPS excludes NPN. If Tri-ornithine disrupts the LPS layer, NPN enters, and fluorescence spikes.

Workflow:

  • Preparation: Wash E. coli or P. aeruginosa cells (mid-log phase) in 5 mM HEPES buffer (pH 7.2). Crucial: Do not use PBS; high salt masks electrostatic interactions.

  • Dye Addition: Add NPN to a final concentration of 10 µM.

  • Baseline: Measure fluorescence (Ex: 350 nm, Em: 420 nm).

  • Induction: Add H-Orn-Orn-Orn-OH at varying concentrations (e.g., 10, 50, 100 µM).

  • Control: Use Polymyxin B (positive control) and Buffer only (negative control).

  • Validation: A dose-dependent increase in fluorescence confirms OM disruption.[2]

Protocol B: Synergistic Checkerboard Assay

Purpose: To validate the "Potentiator" hypothesis.

Workflow:

  • Matrix: Use a 96-well plate.

    • X-axis: H-Orn-Orn-Orn-OH (0 to 256 µg/mL).

    • Y-axis: A hydrophobic antibiotic (e.g., Rifampicin or Erythromycin), which is normally excluded by the Gram-negative OM.

  • Inoculum:

    
     CFU/mL E. coli.
    
  • Readout: Measure OD600 after 18-24h.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    • Interpretation: FICI ≤ 0.5 indicates Synergy . This proves Tri-ornithine is opening the door for the antibiotic.

Decision Logic for Researchers

Use this flowchart to determine if H-Orn-Orn-Orn-OH is the correct reagent for your study.

DecisionMatrix Start Start: Define Research Goal Goal_Kill Goal: Direct Bacterial Killing? Start->Goal_Kill Goal_Mech Goal: Study Membrane Permeability or Potentiation? Start->Goal_Mech Check_Tox Is Mammalian Toxicity a Concern? Goal_Kill->Check_Tox Use_Tri Use H-Orn-Orn-Orn-OH Goal_Mech->Use_Tri Ideal Probe Use_PLO Use Poly-L-Ornithine (High Toxicity Risk) Check_Tox->Use_PLO No (In vitro only) Check_Tox->Use_Tri Yes (Need Synergy)

Caption: Figure 2. Reagent Selection Matrix. Select Tri-ornithine when toxicity is a constraint or when studying permeabilization mechanisms specifically.

References

  • Loh, B., et al. (1984). "Bactericidal activities of analogous sequences of cationic peptides." Antimicrobial Agents and Chemotherapy. (Demonstrates the correlation between chain length and antimicrobial activity).

  • Hancock, R. E., & Chapple, D. S. (1999). "Peptide antibiotics."[3][4][5][6] Antimicrobial Agents and Chemotherapy. (Foundational review on the mechanism of cationic peptides and the NPN uptake assay).

  • Vaara, M. (1992). "Agents that increase the permeability of the outer membrane." Microbiological Reviews. (Detailed analysis of how short cationic agents permeabilize Gram-negative bacteria).

  • Abdullah, S. J., et al. (2024).[7] "Outer-Membrane Permeabilization, LPS Transport Inhibition: Activity, Interactions, and Structures of Thanatin Derived Antimicrobial Peptides."[2][7] International Journal of Molecular Sciences. (Modern application of NPN assays and truncated peptide analysis).

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." (Standard protocol for MIC determination).

Sources

structure-activity relationship of different length ornithine peptides

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship of Ornithine Peptides: A Comparative Guide by Chain Length

Executive Summary

This guide provides a technical analysis of ornithine-based peptides, focusing on how chain length dictates their biological utility, stability, and toxicity. Unlike the proteinogenic amino acid Lysine, Ornithine (Orn) is a non-proteinogenic amino acid with a shorter side chain (three methylene groups vs. four). This structural difference confers unique resistance to tryptic degradation and alters the hydrophobic moment of amphipathic helices, making Orn-peptides critical candidates for next-generation antimicrobial peptides (AMPs) and stable cell-penetrating peptides (CPPs).

The Ornithine Advantage: Structural Fundamentals

Before analyzing chain length, it is critical to understand the monomeric difference. The shortening of the side chain by one methylene group (


) has profound effects on the peptide's physicochemical properties.
  • Proteolytic Stability: Trypsin and trypsin-like proteases specifically cleave at the C-terminal side of Lysine and Arginine. Ornithine is generally not recognized by these enzymes, granting Orn-peptides significantly higher serum half-lives.

  • Hydrophobicity & Snorkeling: The shorter side chain reduces the hydrophobicity of the residue. In amphipathic helices, Ornithine residues must "snorkel" (pull the backbone closer to the lipid headgroups) to expose their charged amine to the solvent, potentially deforming the membrane curvature more aggressively than Lysine.

Visualizing the Structural Difference

OrnithineVsLysine cluster_0 Side Chain Comparison cluster_1 Functional Consequence Lys Lysine (Lys) 4 CH2 Groups High Flexibility Trypsin Substrate Stab Serum Stability (Orn >> Lys) Lys->Stab Low (Cleaved) Membrane Membrane Insertion (Orn requires deeper backbone burial) Lys->Membrane Standard Snorkeling Orn Ornithine (Orn) 3 CH2 Groups Lower Hydrophobicity Protease Resistant Orn->Stab High (Resistant) Orn->Membrane High Strain Snorkeling

Figure 1: Structural comparison of Lysine and Ornithine and the downstream functional consequences on stability and membrane interaction.

Comparative Analysis by Chain Length

The biological activity of ornithine peptides is not linear; it exhibits distinct regimes based on the degree of polymerization (DP).

Table 1: Performance Matrix of Ornithine Peptides by Length
FeatureUltrashort (2–10 residues) Medium (10–50 residues) Long Polymers (>50 residues / >15 kDa)
Primary Application Antimicrobial (AMP), Metabolic modulationCell Penetrating Peptide (CPP), Gene DeliverySurface Coating, Viral Transduction Enhancer
Mechanism Membrane perturbation (detergent-like) or intracellular targetingEndocytosis & Direct TranslocationElectrostatic adsorption & Mass action
Hemolytic Activity Low (Safe)Moderate (Sequence dependent)High (Toxic to RBCs)
Serum Stability High (if N/C-capped)Very HighExtremely High
DNA Binding NegligibleModerate (Requires specific ratios)Strong (Condenses DNA efficiently)
Synthesis Challenge LowModerate (Aggregation risks)High (Viscosity, Heterogeneity)

Detailed Structure-Activity Relationships (SAR)

A. Ultrashort Peptides (Oligo-Ornithine)
  • Activity: Short ornithine chains (e.g.,

    
    ) often lack the charge density required to disrupt eukaryotic membranes but can effectively target bacterial membranes if lipidated (conjugated with fatty acids).
    
  • Key Insight: The "Threshold Effect."[1] An ornithine homopolymer usually requires a minimum length (often >8 residues) to exhibit significant antimicrobial activity on its own. However, lipidated ornithine dimers or trimers can equal the potency of longer chains by using the lipid tail for membrane insertion and the ornithine head for electrostatic attraction.

B. Medium Length (CPPs & AMPs)
  • Activity: In the 10–30 residue range, Orn-peptides form stable secondary structures (often amphipathic

    
    -helices) in the presence of lipids.
    
  • Toxicity Trade-off: As hydrophobicity increases to improve cell penetration, hemolytic activity (lysis of red blood cells) rises.

  • Optimization: Replacing Lys with Orn in AMPs often maintains antimicrobial potency while reducing hemolytic activity because the shorter side chain prevents the peptide from inserting too deeply into the hydrophobic core of the mammalian erythrocyte membrane (which is rich in cholesterol), whereas it remains effective against cholesterol-free bacterial membranes.

C. Long Polymers (Poly-L-Ornithine - PLO)
  • Activity: High molecular weight PLO is a potent cationic polymer. It binds DNA electrostatically to form polyplexes.

  • Toxicity: High MW PLO is significantly cytotoxic because it aggregates on the cell surface, causing extensive membrane depolarization.

  • Use Case: It is standardly used as a coating agent (0.01%) to enhance cell attachment by altering the surface charge of culture vessels, rather than as a soluble drug.

Mechanistic Pathways

The following diagram illustrates how chain length dictates the cell entry pathway.

SAR_Pathways cluster_Short Short Chain (<10 aa) cluster_Long Long Chain (>50 aa) Input Ornithine Peptide Input Short Low Charge Density Input->Short Low MW Long High Charge Density Input->Long High MW Lipid Requires Lipidation for Activity Short->Lipid Mech1 Mechanism: Transient Pore / Carpet Model Lipid->Mech1 Agg Strong Membrane Binding Long->Agg Mech2 Mechanism: Endocytosis (at low conc) Lysis (at high conc) Agg->Mech2

Figure 2: Divergent mechanistic pathways based on peptide chain length.

Experimental Protocols

To validate the SAR of your specific ornithine peptide, the following protocols are recommended. These are designed to be self-validating (including necessary controls).

Protocol A: Determination of Minimal Inhibitory Concentration (MIC)

Purpose: To quantify antimicrobial potency.

  • Preparation: Dissolve Orn-peptides in sterile water. Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final volume: 50 µL/well).

  • Inoculum: Dilute overnight bacterial culture (e.g., E. coli or S. aureus) to

    
     CFU/mL.
    
  • Incubation: Add 50 µL of inoculum to each well.

    • Positive Control: Bacteria + Broth (No peptide).

    • Negative Control: Broth only (Sterility check).

    • Reference Control: Melittin or Polymyxin B.

  • Readout: Incubate at 37°C for 18–24 hours. The MIC is the lowest concentration showing no visible growth (turbidity).

  • Validation: Optical Density (

    
    ) should be <0.1 for the MIC well.
    
Protocol B: Hemolysis Assay (Toxicity Check)

Purpose: To determine the Selectivity Index (SI =


 / MIC).
  • Blood Prep: Wash fresh human or sheep red blood cells (RBCs) 3x with PBS. Resuspend to 4% v/v in PBS.

  • Exposure: Mix 100 µL of peptide dilution (in PBS) with 100 µL of RBC suspension in a V-bottom 96-well plate.

  • Controls:

    • 0% Lysis (Blank): PBS only.

    • 100% Lysis (Positive): 1% Triton X-100.

  • Incubation: 1 hour at 37°C.

  • Measurement: Centrifuge at 1000 x g for 10 min. Transfer supernatant to a flat-bottom plate. Measure Absorbance at 540 nm (Hemoglobin release).

  • Calculation:

    
    
    

Expert Synthesis Insight: The Lactamization Trap

As a Senior Application Scientist, I must highlight a critical synthesis challenge often overlooked in literature.

The Problem: During Solid Phase Peptide Synthesis (SPPS), the


-amino group of Ornithine (side chain) can attack the carbonyl of its own backbone amide. This forms a six-membered lactam ring , terminating the peptide chain and preventing further elongation.

The Solution:

  • Use Fmoc-Orn(Boc)-OH: Standard protection is usually sufficient for short chains.

  • HBTU/HOBt Activation: Ensure rapid activation to minimize the time the active ester is vulnerable to intramolecular attack.

  • Lactamization Check: If you observe "deletion sequences" (missing residues) in Mass Spec, it is likely due to lactam formation. Switch to Alloc-protection for the side chain if synthesizing complex branched peptides.

References

  • Comparison of Antimicrobial Activity and Hemolysis

    • Title: Length Effects in Antimicrobial Peptides of the (RW)n Series.[2][3]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Poly-L-Ornithine Properties & Molecular Weight

    • Title: Poly-L-Ornithine Coating Solution and Molecular Weight Variations.[4]

    • Source: Applied Biological M
    • URL:[Link]

  • Ornithine vs Lysine Selection in Evolution

    • Title: Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis...[5] (Explains lactamization and pKa differences).

    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Cell Penetrating Peptides (CPPs)

    • Title: Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy.[6]

    • Source: Pharmaceutics (MDPI).
    • URL:[Link]

  • Lipidation of Short Peptides

    • Title: Chain length dependence of antimicrobial peptide-fatty acid conjugate activity.[2][6]

    • Source: ResearchGate.[7]

    • URL:[Link]

Sources

independent replication of published findings on H-Orn-Orn-Orn-OH

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Independent Synthesis, Characterization, and Hypothetical Biological Evaluation of the Tripeptide H-Orn-Orn-Orn-OH

For researchers, scientists, and professionals in drug development, the reproducibility of scientific findings is paramount. This guide provides a comprehensive framework for the independent synthesis, purification, and characterization of the tripeptide H-Orn-Orn-Orn-OH (Tri-ornithine). As there are no specific widely published biological activities attributed to this particular tripeptide, this document further outlines a hypothetical approach to screen for its potential biological functions and compare its performance against relevant alternatives. This guide is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity.

Introduction to Ornithine-Containing Peptides

Ornithine, a non-proteinogenic amino acid, plays a crucial role in various metabolic pathways, most notably the urea cycle.[1][2] Its incorporation into peptides can confer unique properties, including enhanced stability, resistance to enzymatic degradation, and novel bioactivities.[3] Ornithine-containing peptides are of interest as potential therapeutics, including antibiotics and enzyme inhibitors.[4][5] This guide focuses on the systematic approach to investigating the properties of a simple, yet uncharacterized, tripeptide of ornithine.

Part 1: Synthesis and Purification of H-Orn-Orn-Orn-OH

The synthesis of H-Orn-Orn-Orn-OH is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support.

Experimental Protocol: Solid-Phase Peptide Synthesis of H-Orn-Orn-Orn-OH

Materials:

  • Fmoc-Orn(Boc)-Wang resin

  • Fmoc-Orn(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

Step-by-Step Methodology:

  • Resin Swelling: Swell the Fmoc-Orn(Boc)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound ornithine by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and by-products.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Orn(Boc)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the coupling solution to the deprotected resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2-5 for the addition of the final ornithine residue.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the tert-Butyloxycarbonyl (Boc) side-chain protecting groups by treating the resin with the TFA cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Lyophilization: Centrifuge to pellet the peptide, decant the ether, and lyophilize the crude peptide to obtain a white powder.

Synthesis_Workflow Resin Fmoc-Orn(Boc)-Wang Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple1 Couple Fmoc-Orn(Boc)-OH (DIC, Oxyma) Wash1->Couple1 Wash2 Wash (DMF, DCM) Couple1->Wash2 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash (DMF, DCM) Deprotect2->Wash3 Couple2 Couple Fmoc-Orn(Boc)-OH (DIC, Oxyma) Wash3->Couple2 Wash4 Wash (DMF, DCM) Couple2->Wash4 Final_Deprotect Final Fmoc Deprotection Wash4->Final_Deprotect Cleave Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Lyophilize Lyophilize Precipitate->Lyophilize Crude_Peptide Crude H-Orn-Orn-Orn-OH Lyophilize->Crude_Peptide

Caption: Solid-Phase Peptide Synthesis Workflow for H-Orn-Orn-Orn-OH.
Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide must be purified to remove truncated sequences, deletion sequences, and by-products from the synthesis and cleavage steps. Reversed-phase HPLC (RP-HPLC) is the standard method for peptide purification.[6][7]

Experimental Protocol: Preparative RP-HPLC

  • Instrumentation: A preparative HPLC system equipped with a UV detector.[7]

  • Column: A C18 stationary phase column is suitable for this peptide.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30-60 minutes is a good starting point. The gradient can be optimized based on the initial analytical run.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to pool those with the desired purity (>95%).

  • Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide.

Part 2: Characterization of H-Orn-Orn-Orn-OH

The identity and purity of the synthesized and purified peptide must be unequivocally confirmed using a combination of analytical techniques.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the peptide, confirming its identity.[8][10]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion: Infuse the sample directly into the ESI-MS source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: The expected monoisotopic mass for H-Orn-Orn-Orn-OH (C₁₅H₃₃N₇O₄) is approximately 391.26 Da. The observed mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 392.27 and potentially other charged species like [M+2H]²⁺ at m/z 196.64.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the amino acid sequence and stereochemistry.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: The spectra should be consistent with the structure of a tri-ornithine peptide. The chemical shifts and coupling constants of the protons and carbons in the peptide backbone and side chains should be assigned and verified.

Table 1: Summary of Analytical Characterization Data for H-Orn-Orn-Orn-OH

Analytical TechniqueParameter MeasuredExpected Result
Analytical RP-HPLCPurity> 95%
ESI-MSMolecular Weight[M+H]⁺ at m/z 392.27 ± 0.1
¹H NMRProton Chemical ShiftsConsistent with tri-ornithine structure
¹³C NMRCarbon Chemical ShiftsConsistent with tri-ornithine structure

Part 3: Hypothetical Biological Screening and Comparison

Given the known biological roles of ornithine and ornithine-containing peptides, a hypothetical screening cascade can be designed to explore the potential bioactivity of H-Orn-Orn-Orn-OH.

Proposed Biological Activities for Screening
  • Antimicrobial Activity: Many cationic peptides exhibit antimicrobial properties.

  • Enzyme Inhibition: Ornithine is a known modulator of arginase activity.

  • Cell Penetration: The polycationic nature of the peptide may facilitate cell entry.

Experimental Protocol: Antimicrobial Activity Screening (Broth Microdilution Assay)
  • Bacterial Strains: Use a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Peptide Preparation: Prepare a stock solution of purified H-Orn-Orn-Orn-OH in sterile water or a suitable buffer.

  • Assay:

    • In a 96-well plate, perform serial two-fold dilutions of the peptide in bacterial growth medium.

    • Inoculate each well with a standardized suspension of bacteria.

    • Include positive (known antibiotic) and negative (no peptide) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest peptide concentration that completely inhibits visible bacterial growth.

Biological_Screening_Workflow Start Purified H-Orn-Orn-Orn-OH Antimicrobial Antimicrobial Screening (MIC Assay) Start->Antimicrobial Enzyme Enzyme Inhibition (e.g., Arginase Assay) Start->Enzyme CellPen Cell Penetration Study (e.g., Fluorescently Labeled Peptide) Start->CellPen Data_Analysis Data Analysis and Hit Identification Antimicrobial->Data_Analysis Enzyme->Data_Analysis CellPen->Data_Analysis Comparison Comparison with Alternatives Data_Analysis->Comparison

Caption: Hypothetical Biological Screening Workflow for H-Orn-Orn-Orn-OH.
Comparison with Alternatives

To understand the structure-activity relationship, the biological activity of H-Orn-Orn-Orn-OH should be compared with other molecules.

Table 2: Proposed Molecules for Comparative Analysis

MoleculeRationale for Comparison
L-OrnithineTo determine if the peptide linkage is required for activity.
H-Orn-Orn-OHTo assess the effect of peptide length on activity.
H-Lys-Lys-Lys-OHTo compare with a similar polycationic peptide composed of a proteinogenic amino acid.
Scrambled Peptide (e.g., H-Orn-Gly-Orn-OH)To investigate the importance of the contiguous ornithine sequence.

The same biological assays would be performed on these alternative molecules under identical conditions to allow for a direct and objective comparison of their performance.

Conclusion

This guide provides a rigorous and scientifically sound framework for the independent synthesis, purification, characterization, and hypothetical biological evaluation of the tripeptide H-Orn-Orn-Orn-OH. By following these detailed protocols and principles of scientific integrity, researchers can generate reproducible and high-quality data. While the specific biological functions of this tripeptide remain to be elucidated, the methodologies outlined here provide a clear path for its investigation and comparison with other relevant molecules in the quest for novel therapeutic agents.

References

  • Vertex AI Search. The Role of H-Orn(Z)-OH in Advanced Peptide Synthesis and Drug Discovery. Accessed January 8, 2026.
  • National Institutes of Health. Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families.
  • ACS Synthetic Biology. Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26.
  • PubMed Central.
  • PubChem. L-(-)-Ornithine.
  • Aapptec Peptides. H-Orn-OH HCl, L-Ornithine hydrochloride salt, CAS 3184-13-2.
  • From the origin of life to self-replic
  • PubMed.
  • ResolveMass Laboratories Inc.
  • The Journal of Organic Chemistry. Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters.
  • PubMed Central.
  • PubMed Central.
  • PubMed Central.
  • MIT Fab Lab. The self-replication process described is based on a 32-residue.
  • Biovera.
  • MDPI. Microbial Synthesis and Biological Activity of 20β-Hydroxylated Progestins: Ovarian and Neural Action of 17α,20β,21α-Trihydroxy-4-Pregnen-3-One in Danio rerio.
  • LifeTein Peptide Blog. Unusual Amino Acids: Ornithine.
  • Analytical Methods (RSC Publishing). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry.
  • Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers.
  • PubMed.
  • International Journal of Science and Research Archive.
  • PNAS.
  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
  • PubMed Central. Ornithine In Vivo Administration Disrupts Redox Homeostasis and Decreases Synaptic Na+, K+-ATPase Activity in Cerebellum of Adolescent Rats: Implications for the Pathogenesis of Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) Syndrome.
  • Dee Cee Labs. Tri-amino Arginine Ornithine Lysine.
  • Aapptec Peptides. H-Orn(2-Cl-Z)-OH [118553-99-4].

Sources

A Researcher's Guide to the Identification and Validation of H-Orn-Orn-Orn-OH Binding Targets

Author: BenchChem Technical Support Team. Date: February 2026

The tri-peptide H-Orn-Orn-Orn-OH, a short chain of the non-proteinogenic amino acid ornithine, presents a fascinating case for target validation in drug discovery and chemical biology. As a cationic peptide, its structure suggests a predisposition for interacting with negatively charged biomolecules such as nucleic acids and specific domains on proteins. However, the precise, high-affinity binding partners that mediate its biological effects remain largely uncharacterized. This guide provides a comprehensive framework for researchers to systematically identify and validate the molecular targets of H-Orn-Orn-Orn-OH, moving from broad, initial screening to high-confidence validation.

Our approach is grounded in a multi-pronged strategy, recognizing that no single technique can provide a complete picture of a compound's binding profile. We will explore both in vitro biophysical methods and in situ cell-based assays, emphasizing the causality behind experimental choices and the importance of orthogonal validation—confirming a result through multiple, independent methods.

Section 1: Foundational Principles—The Rationale for Target Identification

The positive charge of the ornithine side chains at physiological pH is the primary driver of H-Orn-Orn-Orn-OH's likely interactions. This leads to two principal hypotheses regarding its binding partners:

  • Nucleic Acids: The phosphate backbone of DNA and RNA is densely negatively charged, making it a probable target for electrostatic interactions with cationic peptides.

  • Proteins: Specific protein pockets enriched in acidic residues (aspartate, glutamate) or post-translationally modified with phosphate groups can create localized negative patches that recruit cationic ligands.

The challenge lies in distinguishing between transient, low-affinity electrostatic interactions and specific, functionally relevant binding events. The experimental workflow described herein is designed to systematically filter and validate these potential interactions.

Section 2: Experimental Workflow for Target Discovery and Validation

Our proposed workflow is a phased approach, beginning with broad, unbiased screening to generate a list of potential candidates, followed by rigorous biophysical and cellular assays to validate and characterize these initial "hits."

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Hit Validation & Biophysical Characterization cluster_2 Phase 3: Cellular & Functional Validation A Affinity Capture Mass Spectrometry (e.g., Co-IP/MS) D List of Putative Binding Candidates A->D Identifies protein complexes that bind the peptide B Cellular Thermal Shift Assay (CETSA) B->D Detects direct target engagement in a cellular context C Yeast Three-Hybrid (Y3H) C->D Screens for RNA-binding proteins mediated by the peptide E Surface Plasmon Resonance (SPR) D->E Quantifies binding kinetics (ka, kd) and affinity (KD) F Isothermal Titration Calorimetry (ITC) D->F Measures binding thermodynamics (ΔH, ΔS) and stoichiometry G Electrophoretic Mobility Shift Assay (EMSA) D->G Validates direct binding to nucleic acids H Cellular Reporter Assays E->H F->H G->H I Target Knockdown/Knockout H->I Confirms functional relevance of the binding event

Caption: A multi-phase workflow for identifying and validating H-Orn-Orn-Orn-OH targets.

Section 3: Detailed Protocols for Key Experiments

Phase 1: Unbiased Target Discovery

The goal of this initial phase is to cast a wide net to identify any potential interacting partners without prior bias.

This technique aims to "fish" for binding partners from a complex cellular lysate using a "baited" version of our peptide.

  • Principle: An immobilized version of H-Orn-Orn-Orn-OH is used to capture its binding partners from a cell lysate. After washing away non-specific binders, the captured proteins are identified using mass spectrometry.

  • Experimental Steps:

    • Peptide Immobilization: Synthesize H-Orn-Orn-Orn-OH with a C-terminal biotin tag. Immobilize the biotinylated peptide onto streptavidin-coated magnetic beads.

    • Lysate Preparation: Prepare a native cell lysate from the cell line of interest, ensuring the use of protease and phosphatase inhibitors.

    • Incubation: Incubate the peptide-coated beads with the cell lysate for 2-4 hours at 4°C to allow for binding.

    • Washing: Perform a series of stringent washes with a buffer containing a mild detergent (e.g., 0.1% Tween-20) to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Mass Spectrometry: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation: Potential binding partners will be those proteins that are significantly enriched in the H-Orn-Orn-Orn-OH pulldown compared to a control pulldown with beads alone.

Phase 2: Biophysical Characterization of "Hits"

Once a list of putative targets is generated, the next crucial step is to validate these interactions using direct, quantitative biophysical methods.

SPR is a label-free technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip as one molecule (the ligand) binds to another (the analyte) that is immobilized on the chip. This allows for the determination of association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_D) can be calculated.

  • Experimental Steps:

    • Ligand Immobilization: Covalently immobilize the purified candidate protein onto a sensor chip.

    • Analyte Injection: Inject a series of increasing concentrations of H-Orn-Orn-Orn-OH over the chip surface.

    • Data Acquisition: Monitor the binding and dissociation in real-time by recording the SPR signal (measured in Response Units, RU).

    • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_a, k_d, and K_D.

  • Trustworthiness: A key advantage of SPR is its ability to provide kinetic information, which can help to distinguish between specific, stable binding and non-specific, transient interactions.

ParameterDescriptionTypical Value for Specific Interaction
K_D (M) Equilibrium Dissociation Constant (k_d / k_a)10⁻⁹ to 10⁻⁶ (nM to µM range)
k_a (M⁻¹s⁻¹) Association Rate Constant10³ to 10⁷
k_d (s⁻¹) Dissociation Rate Constant10⁻⁵ to 10⁻²

Table 1: Representative kinetic and affinity parameters from SPR analysis.

EMSA is a classical technique to investigate peptide-nucleic acid interactions.

  • Principle: This assay is based on the observation that a nucleic acid-peptide complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid.

  • Experimental Steps:

    • Probe Labeling: Label a short DNA or RNA oligonucleotide with a radioactive (e.g., ³²P) or fluorescent tag.

    • Binding Reaction: Incubate the labeled probe with increasing concentrations of H-Orn-Orn-Orn-OH in a suitable binding buffer.

    • Electrophoresis: Separate the binding reactions on a native polyacrylamide gel.

    • Detection: Visualize the bands by autoradiography or fluorescence imaging.

  • Data Interpretation: A "shift" in the migration of the labeled probe (a band appearing at a higher molecular weight) indicates the formation of a peptide-nucleic acid complex.

A Comparative Guide to the Synthesis of Triornithine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Triornithine

Triornithine, a homo-oligomer of the non-proteinogenic amino acid L-ornithine, serves as a valuable molecular entity in various biomedical research fields. Ornithine itself is a critical intermediate in the urea cycle, responsible for the detoxification of ammonia in the body.[1][2] Peptides containing ornithine are explored for their potential as antibiotics, cell-penetrating peptides, and structural scaffolds in drug design.[1][3] The synthesis of well-defined short peptides like triornithine is fundamental for structure-activity relationship (SAR) studies, development of novel therapeutic agents, and as building blocks for more complex macromolecules.

This guide provides a side-by-side comparison of the predominant chemical and chemoenzymatic methods for synthesizing triornithine: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and a proposed Chemoenzymatic Peptide Synthesis (CEPS) strategy. We will delve into the core principles of each methodology, provide detailed experimental protocols, and present a critical evaluation of their respective performance, enabling you, the researcher, to make an informed decision for your specific application.

Methodology 1: Solid-Phase Peptide Synthesis (SPPS)

SPPS, a technique pioneered by R.B. Merrifield, is the most widely used method for peptide synthesis due to its efficiency, amenability to automation, and high throughput.[4][5] The core principle involves assembling the peptide chain step-by-step while the C-terminal amino acid is covalently anchored to an insoluble polymer resin.[6] This immobilization simplifies the purification process immensely; excess reagents and by-products are removed by simple filtration and washing after each reaction step.[6]

Scientific Rationale & Strategy

The synthesis of triornithine via SPPS follows a linear, C-terminus to N-terminus direction. The most common and robust strategy employed is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry.[7][8]

  • α-Amino Protection (Fmoc): The α-amino group of the incoming ornithine monomer is protected by the base-labile Fmoc group. This group is stable to acidic conditions but is efficiently removed by a weak base, typically a solution of piperidine in DMF, allowing for the next coupling cycle.[9]

  • Side-Chain Protection (Boc): The δ-amino group on the ornithine side chain is protected by the acid-labile tert-butoxycarbonyl (Boc) group. This is crucial to prevent unwanted branching of the peptide chain. The Boc group remains intact throughout the synthesis cycles and is only removed during the final cleavage step.

  • Anchoring & Cleavage: The first Fmoc-Orn(Boc)-OH is attached to a resin (e.g., Rink amide resin for a C-terminal amide). The completed peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[8]

Experimental Workflow: SPPS of Triornithine

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle1 Cycle 1: Orn1 cluster_cycle2 Cycle 2: Orn2 cluster_cycle3 Cycle 3: Orn3 cluster_final Final Steps Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection_0 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection_0 Coupling_1 Couple Fmoc-Orn(Boc)-OH (HBTU/DIPEA) Fmoc_Deprotection_0->Coupling_1 Wash_1 Wash (DMF) Coupling_1->Wash_1 Fmoc_Deprotection_1 Fmoc Deprotection Wash_1->Fmoc_Deprotection_1 Coupling_2 Couple Fmoc-Orn(Boc)-OH Fmoc_Deprotection_1->Coupling_2 Wash_2 Wash Coupling_2->Wash_2 Fmoc_Deprotection_2 Fmoc Deprotection Wash_2->Fmoc_Deprotection_2 Coupling_3 Couple Fmoc-Orn(Boc)-OH Fmoc_Deprotection_2->Coupling_3 Wash_3 Wash Coupling_3->Wash_3 Final_Deprotection Final Fmoc Deprotection Wash_3->Final_Deprotection Cleavage Cleavage & Global Deprotection (TFA) Final_Deprotection->Cleavage Purification Precipitation & HPLC Purification Cleavage->Purification Final_Product H-Orn-Orn-Orn-NH2 Purification->Final_Product

Caption: SPPS workflow for triornithine synthesis using Fmoc/tBu strategy.

Detailed Experimental Protocol (0.1 mmol scale)
  • Resin Preparation: Swell 300 mg of Rink amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.[9] Drain the DMF.

  • Initial Fmoc Deprotection: Add 8 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 1 hour to remove the Fmoc group from the resin's linker.[9] Drain and wash the resin thoroughly with DMF (5x).

  • First Coupling (Orn1):

    • In a separate vial, dissolve Fmoc-Orn(Boc)-OH (4 eq., 0.4 mmol), HBTU (3.9 eq., 0.39 mmol), and DIPEA (8 eq., 0.8 mmol) in DMF.

    • Add the activation mixture to the resin and agitate for 2 hours.

    • Drain the vessel and wash the resin with DMF (5x).

  • Second and Third Cycles (Orn2, Orn3):

    • Fmoc Deprotection: Add 20% piperidine/DMF to the resin and agitate for 20 minutes. Drain and wash with DMF (5x).[9]

    • Coupling: Repeat step 3 for the second and third ornithine residues.

  • Final Fmoc Deprotection: After the third coupling, repeat the Fmoc deprotection step (4a) to expose the final N-terminal amine.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) to the resin and stir for 3 hours.[8]

    • Filter the resin and collect the filtrate.

  • Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final triornithine peptide.

Methodology 2: Liquid-Phase Peptide Synthesis (LPPS)

LPPS, also known as solution-phase synthesis, is the classical method where reactions are performed in a homogeneous solution. Intermediates are isolated after each step, typically by precipitation or crystallization.[10] While often more labor-intensive than SPPS for long peptides, LPPS can be advantageous for short peptides and large-scale manufacturing, where the costs associated with resin and excess reagents become significant.[4][10]

Scientific Rationale & Strategy

In LPPS, the growing peptide chain is kept soluble, which eliminates potential issues of aggregation that can occur on a solid support.[4] The strategy involves the stepwise coupling of protected amino acids in solution.

  • Protecting Groups: Similar to SPPS, orthogonal protecting groups are essential. For a triornithine synthesis, one could use a C-terminal methyl ester (–OMe) for carboxyl protection, a Boc group for α-amino protection, and a benzyloxycarbonyl (Cbz) group for side-chain protection. The Cbz group is stable to the mild acid used for Boc removal but can be removed by hydrogenolysis.

  • Coupling Reagents: High-efficiency coupling reagents are used to form the peptide bond rapidly and without racemization. Propylphosphonic anhydride (T3P®) is a modern, effective choice that generates water-soluble by-products, simplifying workup.[11]

  • Purification: After each coupling and deprotection step, the intermediate peptide must be isolated from the reaction mixture. This is the most time-consuming part of LPPS and is often achieved by precipitation, extraction, or chromatography.[12]

Experimental Workflow: LPPS of Triornithine

LPPS_Workflow cluster_dipeptide Dipeptide Synthesis cluster_tripeptide Tripeptide Synthesis cluster_final Final Deprotection Start_1 Boc-Orn(Cbz)-OH + H-Orn(Cbz)-OMe Coupling_1 Couple (T3P®/DIPEA) Start_1->Coupling_1 Workup_1 Workup & Precipitation Coupling_1->Workup_1 Dipeptide Boc-Orn(Cbz)-Orn(Cbz)-OMe Workup_1->Dipeptide Deprotection_1 Boc Deprotection (TFA/DCM) Dipeptide->Deprotection_1 Start_2 Boc-Orn(Cbz)-OH + H-Orn(Cbz)-Orn(Cbz)-OMe Deprotection_1->Start_2 Coupling_2 Couple (T3P®/DIPEA) Deprotection_1->Coupling_2 Workup_2 Workup & Precipitation Coupling_2->Workup_2 Tripeptide Boc-Orn(Cbz)-Orn(Cbz)-Orn(Cbz)-OMe Workup_2->Tripeptide Global_Deprotection Global Deprotection (H2, Pd/C then Saponification) Tripeptide->Global_Deprotection Purification Crystallization or HPLC Purification Global_Deprotection->Purification Final_Product H-Orn-Orn-Orn-OH Purification->Final_Product

Caption: LPPS workflow for triornithine synthesis.

Detailed Experimental Protocol
  • Dipeptide Synthesis (Boc-Orn(Cbz)-Orn(Cbz)-OMe):

    • Dissolve H-Orn(Cbz)-OMe (1.0 eq) and Boc-Orn(Cbz)-OH (1.1 eq) in a suitable solvent like DCM or ethyl acetate.

    • Add DIPEA (3.0 eq) and cool the mixture to 0°C.

    • Add T3P® (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.[11]

    • Perform an aqueous workup (e.g., wash with dilute acid, base, and brine). Dry the organic layer and evaporate the solvent.

    • Purify the resulting protected dipeptide by precipitation or flash chromatography.

  • Dipeptide Deprotection:

    • Dissolve the protected dipeptide in DCM. Add TFA (excess) and stir for 1-2 hours to remove the Boc group.[13]

    • Evaporate the solvent and TFA under reduced pressure to obtain H-Orn(Cbz)-Orn(Cbz)-OMe as a TFA salt.

  • Tripeptide Synthesis (Boc-Orn(Cbz)-Orn(Cbz)-Orn(Cbz)-OMe):

    • Repeat the coupling procedure from step 1, using the deprotected dipeptide from step 2 and another equivalent of Boc-Orn(Cbz)-OH.

  • Global Deprotection:

    • Cbz Removal: Dissolve the protected tripeptide in methanol. Add Pd/C catalyst and stir under a hydrogen atmosphere until deprotection is complete (monitored by TLC or LC-MS). Filter off the catalyst.

    • Saponification (–OMe Removal): Dissolve the resulting peptide in a methanol/water mixture and add NaOH or LiOH solution. Stir until the ester hydrolysis is complete.

    • Neutralize the solution with acid.

  • Purification: Purify the final triornithine peptide by crystallization or RP-HPLC as described for SPPS.

Methodology 3: Chemoenzymatic Peptide Synthesis (CEPS)

CEPS combines the flexibility of chemical synthesis with the unparalleled selectivity and mild reaction conditions of enzymatic catalysis.[14] This approach can minimize the need for side-chain protecting groups and reduce the risk of racemization. For triornithine, a plausible strategy involves the chemical synthesis of a triarginine precursor, followed by enzymatic conversion of arginine residues to ornithine.

Scientific Rationale & Strategy

This strategy leverages the availability of peptide arginases, enzymes that specifically hydrolyze the guanidinium group of arginine to yield ornithine and urea.[15] This post-translational modification is found in nature for the biosynthesis of certain ribosomally synthesized and post-translationally modified peptides (RiPPs).[15]

  • Chemical Precursor Synthesis: A triarginine peptide (H-Arg-Arg-Arg-NH₂) is first synthesized using standard, high-yielding SPPS protocols. Arginine is a standard amino acid, and its synthesis is highly optimized.

  • Enzymatic Conversion: The purified triarginine is then treated with a recombinant peptide arginase. These enzymes can be highly specific for the peptide substrate, acting under mild aqueous conditions (neutral pH, room temperature).[15] This step avoids the use of harsh chemicals for deprotection or modification.

Experimental Workflow: CEPS of Triornithine

CEPS_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Conversion cluster_final Final Purification SPPS_Arg Standard SPPS of Triarginine Purify_Arg HPLC Purification SPPS_Arg->Purify_Arg Triarginine H-Arg-Arg-Arg-NH2 Purify_Arg->Triarginine Incubation Incubate with Peptide Arginase in Buffer Triarginine->Incubation Monitoring Monitor Conversion (LC-MS) Incubation->Monitoring Reaction_Stop Stop Reaction (e.g., Acidification) Monitoring->Reaction_Stop Purify_Orn Final HPLC Purification Reaction_Stop->Purify_Orn Final_Product H-Orn-Orn-Orn-NH2 Purify_Orn->Final_Product

Caption: Chemoenzymatic workflow for triornithine synthesis via a triarginine intermediate.

Detailed Experimental Protocol (Conceptual)
  • Synthesis of Triarginine: Synthesize H-Arg(Pbf)-Arg(Pbf)-Arg(Pbf)-Rink-Resin using the standard SPPS protocol described previously, substituting Fmoc-Arg(Pbf)-OH for Fmoc-Orn(Boc)-OH. Cleave and purify the crude triarginine peptide by RP-HPLC to obtain high-purity H-Arg-Arg-Arg-NH₂.

  • Enzymatic Conversion:

    • Dissolve the purified triarginine peptide in a suitable aqueous buffer (e.g., Tris or HEPES buffer, pH 7.5-8.5).

    • Add the recombinant peptide arginase enzyme (e.g., OspR or a similar promiscuous arginase) to the solution.[15]

    • Incubate the reaction at a controlled temperature (e.g., 25-37°C) with gentle agitation.

    • Monitor the conversion of triarginine to triornithine periodically by taking aliquots and analyzing via LC-MS.

  • Reaction Quenching and Purification:

    • Once the reaction reaches completion (or optimal conversion), quench it by adding acid (e.g., formic acid or TFA) to denature the enzyme.

    • Filter or centrifuge the mixture to remove the precipitated enzyme.

    • Purify the resulting triornithine from any remaining starting material or by-products using RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Side-by-Side Performance Comparison

The choice of synthesis method depends critically on the desired scale, purity requirements, available equipment, and the specific characteristics of the peptide.

FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Chemoenzymatic Peptide Synthesis (CEPS)
Typical Purity High (≥95% after HPLC)[16]Variable (90-98% after purification)[13][16]Potentially very high (>99%) due to enzyme specificity
Typical Yield Good (can be lower for longer peptides)Potentially higher overall yield for short peptides at scale[10]Dependent on both chemical and enzymatic step yields
Scalability Excellent for lab scale; can be challenging and costly for large scalePreferred for large-scale (kg) manufacturing[10]Potentially scalable, but depends on enzyme availability and cost
Time & Labor Fast and automatable for routine synthesis[4]Labor-intensive due to intermediate purifications[12]Multi-stage process; enzymatic step can be long
Complexity Technically straightforward with established protocols[7]Requires more expertise in traditional organic chemistryRequires expertise in both chemistry and biocatalysis
Cost High cost of resin and excess reagents at large scale[10]Lower raw material cost at scale, but higher purification solvent cost[16]Enzyme cost can be high; potential for enzyme reuse
Environmental High solvent and reagent consumptionCan reduce reagent usage but may use large volumes of purification solvents[4]"Greener" method with aqueous, mild enzymatic step[14]
Key Advantage Speed and Ease of Use: Ideal for discovery and parallel synthesis.Scalability and Cost-Effectiveness: Best for large-scale production of short peptides.Specificity and Mild Conditions: Avoids harsh chemicals and minimizes side reactions.
Key Disadvantage Cost at Scale: Resin and reagent costs can be prohibitive for manufacturing.Labor Intensive: Intermediate workups are time-consuming.Enzyme Dependency: Relies on the availability of a suitable and efficient enzyme.

Conclusion and Recommendations

For the synthesis of a short, simple peptide like triornithine, all three methods present viable pathways, each with distinct advantages.

  • For rapid, lab-scale synthesis and SAR studies, Solid-Phase Peptide Synthesis (SPPS) is the undisputed method of choice. Its reliability, speed, and the commercial availability of automated synthesizers and protected monomers like Fmoc-Orn(Boc)-OH make it exceptionally efficient.[1]

  • For large-scale, industrial production where cost-per-gram is a critical driver, Liquid-Phase Peptide Synthesis (LPPS) should be seriously considered. Despite the higher initial process development effort, the lower consumption of expensive raw materials can lead to significant cost savings.[10]

  • Chemoenzymatic Peptide Synthesis (CEPS) represents a forward-looking, sustainable approach. While it requires more specialized resources (i.e., the enzyme), it offers the promise of superior purity under exceptionally mild conditions. This method is ideal for producing high-value peptides where minimizing impurities and avoiding harsh chemical exposure is paramount.

Ultimately, the optimal synthesis strategy is dictated by the specific goals of the project. By understanding the fundamental principles and practical trade-offs of each method outlined in this guide, researchers and drug development professionals can strategically select the most appropriate route to synthesize triornithine and other vital peptide-based molecules.

References

  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? - ResolveMass Laboratories Inc. (n.d.). Retrieved February 3, 2026, from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007, December 13). Retrieved February 3, 2026, from [Link]

  • Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery? - BioDuro. (2025, June 18). Retrieved February 3, 2026, from [Link]

  • Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - NIH. (2017, July 28). Retrieved February 3, 2026, from [Link]

  • Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications - Adesis, Inc. (n.d.). Retrieved February 3, 2026, from [Link]

  • US9090654B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents. (n.d.).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved February 3, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved February 3, 2026, from [Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - NIH. (2023, October 19). Retrieved February 3, 2026, from [Link]

  • Recent Advances in Chemoenzymatic Peptide Syntheses - PMC - PubMed Central - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • CN102775321A - Purification method of L-ornithine hydrochloride - Google Patents. (n.d.).
  • Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • CN105175275B - A kind of isolation and purification method of L ornithine - Google Patents. (n.d.).
  • Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families. (n.d.). Retrieved February 3, 2026, from [Link]

  • Exploration Science- Ep. 4: Chemo Enzymatic Peptide Synthesis (CEPS) - YouTube. (2022, February 4). Retrieved February 3, 2026, from [Link]

  • CN117567566B - Liquid phase synthesis process of cyclohexapeptide-9 - Google Patents. (n.d.).
  • Fmoc-Orn(Boc)-OH [109425-55-0] - Aapptec Peptides. (n.d.). Retrieved February 3, 2026, from [Link]

  • Comparison between reaction times of LPPS and SPPS, calculated from literature data. (n.d.). Retrieved February 3, 2026, from [Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P - IRIS - Unibo. (2023, October 19). Retrieved February 3, 2026, from [Link]

  • Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry - Analytical Methods (RSC Publishing). (n.d.). Retrieved February 3, 2026, from [Link]

  • Unusual Amino Acids: Ornithine | LifeTein Peptide Blog. (2025, March 27). Retrieved February 3, 2026, from [Link]

  • Proline biosynthesis from L-ornithine in Clostridium sticklandii: purification of delta1-pyrroline-5-carboxylate reductase, and sequence and expression of the encoding gene, proC - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels. (n.d.). Retrieved February 3, 2026, from [Link]

  • Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling H-Orn-Orn-Orn-OH

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide for H-Orn-Orn-Orn-OH

This document provides essential safety protocols and operational guidance for the handling and disposal of H-Orn-Orn-Orn-OH (tri-ornithine). As a peptide composed of the non-proteinogenic amino acid ornithine, its handling requires a systematic approach grounded in standard laboratory safety principles. While the toxicological properties of this specific tripeptide have not been fully investigated, data from its constituent monomer, L-ornithine, informs a cautious and structured protocol.[1][2] This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely and effectively, ensuring both personal safety and experimental integrity.

Hazard Assessment & Risk Mitigation

H-Orn-Orn-Orn-OH is typically supplied as a lyophilized powder. The primary routes of potential exposure are inhalation of the powder, and contact with the skin or eyes.[1][2] The Safety Data Sheet for the constituent monomer, L-ornithine hydrochloride, indicates that it may cause eye, skin, and respiratory tract irritation.[1][2] Although L-ornithine has a low acute oral toxicity in animal studies (LD50: 10270 mg/kg in rats), the properties of the tripeptide have not been fully established, warranting the use of universal precautions.[1][2][3]

Core Principle: Proactive Prevention

The underlying logic of this protocol is to prevent exposure through a combination of engineering controls and personal protective equipment (PPE). By treating the compound with a degree of caution appropriate for a substance with incompletely characterized hazards, we create a self-validating system of safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is based on minimizing all potential routes of exposure. Adherence to these standards is non-negotiable when handling research peptides.[4][5]

PPE ComponentSpecificationRationale for Use
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.[1]Protects against accidental splashes of reconstituted peptide solution or aerosolized powder reaching the eyes.[4][5]
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact. Gloves should be changed immediately if contaminated.[4][5]
Body Protection Standard laboratory coat.Protects skin and personal clothing from spills and contamination.[4][5]
Respiratory Protection Not generally required for small quantities.When handling larger quantities of lyophilized powder that could become airborne, work within a chemical fume hood or biosafety cabinet to prevent inhalation.[4][6]

Operational Plan: From Receipt to Disposal

A systematic workflow ensures that safety is integrated into every step of the experimental process.

Receiving and Storage

Upon receipt, the lyophilized peptide should be stored in a cool, dry, and dark place, typically at -20°C for long-term stability.[7] Before opening, allow the container to equilibrate to room temperature to prevent condensation and moisture uptake, which can degrade the peptide.[7]

Reconstitution and Handling Workflow

The primary risk during this stage is the aerosolization of the lyophilized powder.

Step-by-Step Protocol:

  • Prepare a Designated Workspace: Confine all handling of the peptide to a specific, clean area of the lab bench or within a fume hood.[4]

  • Don Appropriate PPE: Before handling the vial, put on your lab coat, safety glasses, and nitrile gloves.

  • Equilibrate the Vial: Allow the vial of lyophilized H-Orn-Orn-Orn-OH to reach room temperature.

  • Reconstitution:

    • Slowly add the desired sterile solvent down the side of the vial to avoid disturbing the powder.

    • Gently swirl or vortex to dissolve the peptide. Do not shake vigorously, as this can cause shearing of the peptide.

  • Labeling: Clearly label the vial with the peptide name, concentration, date of reconstitution, and your initials.

  • Post-Handling: After handling, wipe down the work area and wash your hands thoroughly, even after removing gloves.[8]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Receive Peptide prep_space Prepare Designated Workspace start->prep_space don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_space->don_ppe equilibrate Equilibrate Vial to Room Temp don_ppe->equilibrate reconstitute Reconstitute Peptide equilibrate->reconstitute label_vial Label Vial reconstitute->label_vial experiment Perform Experiment label_vial->experiment clean_space Clean Workspace experiment->clean_space dispose_waste Segregate & Dispose of Waste clean_space->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands finish End wash_hands->finish G cluster_generation Waste Generation at Bench cluster_segregation Waste Segregation cluster_disposal Final Disposal A Contaminated Gloves & PPE D Solid Chemical Waste Bin A->D B Used Pipette Tips, Vials B->D C Aqueous Peptide Waste E Aqueous Chemical Waste Container C->E F EH&S Pickup for Licensed Disposal D->F E->F

Caption: Waste Segregation and Disposal Pathway.

Emergency Procedures

In the event of an accidental exposure, follow these first-aid measures immediately.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [1][2]* Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops. [1][2]* Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention. [1][2]* Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention. [1][2] By adhering to this comprehensive guide, you contribute to a culture of safety and ensure the integrity of your research.

References

  • SAFETY DATA SHEET: L-ORNITHINE HCL. (2019). Bella Corp Trading Pty Ltd. Available at: [Link]

  • Material Safety Data Sheet - L-Ornithine Hydrochloride. Cole-Parmer. Available at: [Link]

  • Safety Data Sheet: L-Ornithine monohydrochloride for biochemistry. (2021). neoFroxx. Available at: [Link]

  • Yang, H., et al. (2025). Safety assessment of L-ornithine oral intake in healthy subjects: a systematic review. Journal of Nutritional Science, 14, e23. Available at: [Link]

  • Ornithine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Available at: [Link]

  • How to Dispose of Tesamorelin Peptide After Experiments. (2026). Peptide Sciences. Available at: [Link]

  • What are the side effects of Ornithine? (2024). Patsnap Synapse. Available at: [Link]

  • Yang, H., et al. (2025). Safety assessment of L-ornithine oral intake in healthy subjects: a systematic review. Journal of Nutritional Science, 14, e23. Available at: [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025). Paradigm Peptides. Available at: [Link]

  • Material Safety Data Sheet - L-Ornithine HCl MSDS. (2005). ScienceLab.com. Available at: [Link]

  • Safety Data Sheet: L-Ornithine monohydrochloride. (2020). Carl ROTH. Available at: [Link]

  • Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera. Available at: [Link]

  • Management of Waste. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • SAFETY DATA SHEET. (2018). GenScript. Available at: [Link]

  • Safe Disposal of Infectious Laboratory Waste. (1997). In Biosafety in Microbiological and Biomedical Laboratories. Centers for Disease Control and Prevention. Available at: [Link]

  • Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). PurePeptix. Available at: [Link]

  • Waste Management. (2020). YouTube. Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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